molecular formula C13H10N2 B186794 3-Phenylimidazo[1,5-a]pyridine CAS No. 35854-46-7

3-Phenylimidazo[1,5-a]pyridine

カタログ番号: B186794
CAS番号: 35854-46-7
分子量: 194.23 g/mol
InChIキー: BLGGTXOVNVHSSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenylimidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound of significant interest in advanced materials science and medicinal chemistry research. This chemical scaffold is recognized as a privileged structure in modern organic chemistry. In optoelectronics, derivatives of phenylimidazo[1,5-a]pyridine demonstrate promising charge carrier and emissive properties, making them excellent candidates for application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Computational studies on these compounds reveal significant static dielectric constants and charge transport capabilities from the valence to conduction band, indicating their potential for use in semiconductor devices . The imidazo[1,5-a]pyridine core is also a key pharmacophore found in numerous biologically active compounds. Research highlights its presence in molecular structures being investigated for a range of therapeutic areas, including as NIK inhibitors with anti-inflammatory effects and as agents with anti-cancer and antitumor activity in vivo and in vitro . Furthermore, this core structure is found in natural alkaloids and is investigated for treating conditions like Alzheimer's disease . The compound is supplied as a solid with a melting point of approximately 108-112 °C . It is recommended to store it in a cool, dark place under inert conditions, as it is air-sensitive . Multiple synthetic routes have been developed, including cyclocondensation reactions and iodine-mediated one-pot methods that allow for further functionalization, such as the construction of C-S bonds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-phenylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGGTXOVNVHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345733
Record name 3-Phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35854-46-7
Record name 3-Phenylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-phenylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,5-a]pyridine nucleus is a significant heterocyclic scaffold that has garnered increasing attention in materials science and medicinal chemistry.[1] Its derivatives are noted for their unique chemical versatility, optical behaviors, and diverse biological properties, showing potential in applications ranging from optoelectronic devices to anti-cancer drugs.[1] This technical guide provides a consolidated overview of the core chemical properties, synthesis, reactivity, and known applications of 3-phenylimidazo[1,5-a]pyridine, a key compound within this class, aimed at researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its fundamental properties have been well-characterized and are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀N₂[2][3]
Molecular Weight 194.24 g/mol [2]
IUPAC Name This compound[3]
CAS Number 35854-46-7[2][3]
Appearance Light yellow to yellow to green crystalline powder[2][4]
Melting Point 108 - 112 °C[2][4]
Boiling Point 140 °C at 2 mmHg[2]
Solubility 19.1 µg/mL (at pH 7.4)[3]
SMILES C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3[3]
InChI InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H[3]

Synthesis and Reactivity

The synthesis of the this compound scaffold can be achieved through several routes, with multi-component reactions being particularly efficient. The molecule exhibits notable reactivity, particularly at the C1 position, allowing for further functionalization.

Synthesis

A prevalent and efficient method for synthesizing the imidazo[1,5-a]pyridine core is a one-pot, three-component condensation reaction. This approach typically involves the reaction of a 2-pyridyl ketone, an aldehyde, and an ammonium salt in an acidic medium.[5] An alternative, though lower-yielding, route involves the cyclocondensation of 2-(aminomethyl)pyridine with α-nitrotoluene.[6]

G cluster_reactants Reactants cluster_process Process R1 Phenyl(pyridin-2-yl)methanone P1 Glacial Acetic Acid 120 °C, 12h R1->P1 R2 Benzaldehyde R2->P1 R3 Ammonium Acetate R3->P1 P2 Neutralization (Ammonia solution) P1->P2 P3 Purification (Column Chromatography) P2->P3 Product This compound P3->Product

General workflow for the one-pot synthesis.
Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from a reported procedure for a structurally related derivative.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl(pyridin-2-yl)methanone (1.0 eq), benzaldehyde (1.1 eq), and ammonium acetate (5.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.

  • Heating: Stir the mixture in an inert atmosphere at 120 °C for approximately 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into cold water.

  • Neutralization: Neutralize the aqueous mixture with a liquor ammonia solution, which will cause the product to precipitate.

  • Purification: Filter the crude product and purify it using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Reactivity: C-H Functionalization at C1

This compound serves as an excellent substrate for C-H functionalization, particularly at the C1 position. It readily reacts with aldehydes, such as formaldehyde or acetaldehyde, in a metal-free, aerobic environment at room temperature.[7][8] This reaction inserts a methylene or ethylidene bridge between two imidazopyridine units, forming bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane or its derivatives in good yields.[7]

G Reactant1 This compound (2 eq.) Conditions Room Temperature Stir overnight Reactant1->Conditions Reactant2 Aldehyde (e.g., HCHO) as reagent and solvent Reactant2->Conditions Product Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane Conditions->Product

Reaction scheme for C-H functionalization at the C1 position.
Experimental Protocol: Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane[7]

  • Reaction Setup: To this compound (1.0 eq), add an aqueous solution of formaldehyde (37% in water), which serves as both the reagent and solvent.

  • Reaction Execution: Stir the mixture at room temperature overnight. Monitor the reaction for the complete consumption of the starting material by TLC.

  • Quenching and Extraction: Quench the reaction with water. Separate the phases and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Drying and Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired bis-adduct.

Spectroscopic Data

Data TypeValues for Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneReference
¹H NMR (400 MHz, CDCl₃, δ): 8.15 (d, J = 7.20 Hz, 2H), 7.79–7.76 (m, 4H), 7.54–7.47 (m, 6H), 7.39 (t, J = 7.44 Hz, 2H), 6.59–6.56 (m, 2H), 6.47–6.44 (m, 2H), 4.68 (s, 2H) ppm.[7]
¹³C NMR (101 MHz, CDCl₃): δ 136.5, 131.1, 130.4, 129.0, 128.5, 128.3, 128.0, 121.1, 119.1, 117.6, 113.1, 27.1 ppm.[7]
HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₇H₂₁N₄, 401.1766; found, 401.1758.[7]

Biological and Pharmacological Profile

The imidazo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, forming the core of various biologically active compounds.[9] Derivatives have been investigated for a range of therapeutic applications, including as anti-cancer and antimicrobial agents.[2][10]

This compound itself is primarily utilized as a key building block or scaffold for the synthesis of novel pharmaceuticals.[2] It is a candidate for developing kinase inhibitors and other therapeutic agents due to its ability to interact with biological targets.[2] However, specific quantitative biological data, such as IC₅₀ values against specific cell lines or enzymes, for the unsubstituted this compound are not detailed in the surveyed literature. Similarly, no specific signaling pathways have been elucidated for this parent compound.

G cluster_applications Potential Applications in Drug Discovery Scaffold This compound Scaffold A1 Synthesis of Kinase Inhibitors Scaffold->A1 A2 Development of Anti-Cancer Agents Scaffold->A2 A3 Enzyme Inhibition & Receptor Binding Studies Scaffold->A3

Role of the scaffold in drug discovery.

Conclusion

This compound is a versatile and stable heterocyclic compound with well-defined physical properties and established synthetic routes. Its key point of reactivity at the C1 position allows for straightforward C-H functionalization, making it a valuable platform for building more complex molecules. While the broader imidazo[1,5-a]pyridine class shows significant promise in medicinal chemistry, further research is needed to characterize the specific biological activities and detailed signaling pathway interactions of the parent this compound molecule to fully unlock its therapeutic potential.

References

Synthesis of Phenyl-Substituted Imidazopyridines from 2-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl-substituted imidazopyridines, with a focus on pathways originating from 2-aminopyridine. A critical distinction is made between the two common isomers, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine, as their synthesis routes from the specified starting material are fundamentally different. This document details a viable multi-step pathway to 3-phenylimidazo[1,5-a]pyridine and a more direct, classical approach to the isomeric 2-phenylimidazo[1,2-a]pyridine, which is the common product when starting with 2-aminopyridine.

Introduction: The Imidazopyridine Isomers

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When considering its synthesis from 2-aminopyridine, the regiochemistry of the cyclization is paramount. The reaction of 2-aminopyridine with typical C2 synthons almost invariably leads to the imidazo[1,2-a]pyridine ring system, where the imidazole ring is fused across the N1 and C2 positions of the pyridine.

The synthesis of the imidazo[1,5-a]pyridine isomer, fused across the N1 and C6 positions, requires a different precursor, typically 2-(aminomethyl)pyridine . A direct conversion from 2-aminopyridine to this compound is not a standard transformation due to the inherent reactivity of the 2-amino group leading to the alternative isomer.

This guide will first present a feasible, though multi-step, pathway to synthesize the requested this compound from 2-aminopyridine by first converting it to the necessary 2-(aminomethyl)pyridine intermediate. Subsequently, it will provide an in-depth guide to the direct synthesis of the more commonly obtained isomer, 2-phenylimidazo[1,2-a]pyridine, from 2-aminopyridine.

Multi-Step Synthesis of this compound from 2-Aminopyridine

This synthesis requires a three-step sequence: conversion of 2-aminopyridine to 2-cyanopyridine, reduction to 2-(aminomethyl)pyridine, and subsequent cyclocondensation.

A 2-Aminopyridine B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D 2-Cyanopyridine C->D E Reduction (e.g., H₂, Pd/C) D->E F 2-(Aminomethyl)pyridine E->F G Cyclocondensation (2-Nitro-1-phenylethan-1-one, PPA, H₃PO₃) F->G H This compound G->H

Diagram 1: Multi-step synthesis workflow from 2-aminopyridine.
Experimental Protocols

Step 1: Synthesis of 2-Cyanopyridine via Sandmeyer Reaction

  • Protocol:

    • Dissolve 2-aminopyridine in aqueous HCl (e.g., 4M HCl) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.[1]

    • After cooling, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Step 2: Reduction of 2-Cyanopyridine to 2-(Aminomethyl)pyridine

  • Protocol:

    • In a high-pressure reaction vessel (autoclave), dissolve 2-cyanopyridine in a suitable solvent such as methanol or ethanol, often with the addition of concentrated hydrochloric acid.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

    • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 bar).

    • Stir the mixture at room temperature or with gentle heating for several hours (e.g., 4-12 hours) until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield the hydrochloride salt of the product, or neutralize and extract to obtain the free base.

Step 3: Synthesis of this compound

  • Protocol:

    • Charge a flask equipped with a magnetic stirrer with 2-(aminomethyl)pyridine (1.00 mmol), 2-nitro-1-phenylethan-1-one (2.00 mmol), polyphosphoric acid (PPA, 87%, 500 mg), and phosphorous acid (H₃PO₃, 500 mg).

    • Cap the flask and place it in a preheated oil bath at 160 °C.

    • Stir the reaction mixture for 2 hours.

    • After completion, allow the mixture to cool slightly and then quench by carefully pouring it onto ice-cold water.

    • Neutralize the aqueous solution with aqueous ammonia and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

Quantitative Data
StepReactantsKey Reagents/CatalystTemp. (°C)Time (h)Yield (%)
12-AminopyridineNaNO₂, CuCN0 -> 602-3~70-85
22-CyanopyridineH₂, Pd/C25-404-12>90
32-(Aminomethyl)pyridine, 2-nitro-1-phenylethan-1-onePPA, H₃PO₃1602~76

Direct Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine

The most classical and direct synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridine is the Tschitschibabin reaction, which involves condensation with an α-haloketone, such as phenacyl bromide (2-bromo-1-phenylethanone).

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • SN2 Alkylation: The more nucleophilic endocyclic pyridine nitrogen of 2-aminopyridine attacks the electrophilic carbon of phenacyl bromide, displacing the bromide ion to form a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Cyclization & Dehydration A 2-Aminopyridine + Phenacyl Bromide B Pyridinium Salt Intermediate A->B Nucleophilic Attack (Pyridine N) C Intramolecular Nucleophilic Attack (Amino NH₂) B->C D Hemiaminal Intermediate C->D E Dehydration (-H₂O) D->E F 2-Phenylimidazo[1,2-a]pyridine E->F

Diagram 2: Reaction mechanism for 2-phenylimidazo[1,2-a]pyridine synthesis.
Experimental Protocol

  • Protocol:

    • To a solution of 2-aminopyridine (1.2 mmol) in a suitable solvent (e.g., aqueous ethanol, 1:1 v/v), add phenacyl bromide (1.0 mmol).

    • Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium bicarbonate, to the mixture.

    • Stir the reaction mixture at room temperature for the specified time (typically 1-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the solution. If not, add water to induce precipitation.

    • Collect the solid product by filtration and wash with cold water or ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2][3]

Quantitative Data for 2-Phenylimidazo[1,2-a]pyridine Synthesis

A variety of conditions have been reported for this synthesis. The following table summarizes representative data.

MethodKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
DBU Catalysis2-Aminopyridine, Phenacyl Bromide, DBUAq. EthanolRT1.594[2]
One-Pot, In-situ Bromination2-Aminopyridine, Acetophenone, [Bmim]Br₃Solvent-freeRT0.782[4][5]
Catalyst & Solvent-Free2-Aminopyridine, α-bromo/chloroketonesSolvent-free60-Good[6]
Microwave-Assisted2-Aminopyridine, Phenacyl Bromide, Ionic LiquidSolvent-free (MW)10030 sec>90[7]

Conclusion

The synthesis of phenyl-substituted imidazopyridines from 2-aminopyridine is a well-established field. However, it is crucial for researchers to recognize the isomeric distinction between the imidazo[1,5-a] and imidazo[1,2-a] systems. While the direct synthesis of This compound from 2-aminopyridine is not feasible, a reliable multi-step route via the 2-(aminomethyl)pyridine intermediate is available. In contrast, the synthesis of 2-phenylimidazo[1,2-a]pyridine is a direct, high-yielding, and robust transformation, making it a staple in heterocyclic and medicinal chemistry. The protocols and data presented herein provide a solid foundation for the successful synthesis of these important scaffolds.

References

An In-Depth Technical Guide to 3-Phenylimidazo[1,5-a]pyridine: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a "privileged scaffold" in drug discovery, serving as a foundational structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and synthesis of this compound. Furthermore, it delves into the biological significance of the broader imidazo[1,5-a]pyridine class as potent kinase inhibitors, with a specific focus on their potential to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in cancer cell proliferation and survival.

Molecular Structure and Chemical Formula

This compound is composed of a fused bicyclic system where an imidazole ring is fused to a pyridine ring, with a phenyl group substituted at the 3-position of the imidazo[1,5-a]pyridine core.

  • Chemical Formula: C₁₃H₁₀N₂

  • Molecular Weight: 194.24 g/mol

  • CAS Number: 35854-46-7

  • IUPAC Name: this compound

The structural representation of this compound is depicted below:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Appearance Light yellow to yellow to green crystalline powder--INVALID-LINK--
Melting Point 108 - 112 °C--INVALID-LINK--
Boiling Point 140 °C at 2 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents such as chloroform and methanol.General chemical knowledge
Purity ≥ 98% (GC)--INVALID-LINK--

Spectroscopic Characterization Data

The structural integrity of this compound is typically confirmed using various spectroscopic techniques. Below is a summary of reported Nuclear Magnetic Resonance (NMR) data.

NucleusChemical Shift (δ) in ppm
¹H NMR (400 MHz, CDCl₃) 8.15 (d, J = 7.2 Hz, 1H), 7.80-7.78 (m, 2H), 7.56 (td, J = 9.2, 1.1 Hz, 1H), 7.52-7.48 (m, 2H), 7.42-7.37 (m, 1H), 7.25 (s, 1H), 6.85 (td, J = 6.8, 1.2 Hz, 1H), 6.65 (dd, J = 9.2, 6.4 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) 136.3, 136.1, 130.6, 129.0, 128.4, 128.1, 127.4, 121.1, 119.4, 117.3, 113.0

Experimental Protocols: Synthesis of this compound

Several synthetic routes to the imidazo[1,5-a]pyridine scaffold have been reported. A common and effective method is the one-pot condensation reaction. The following is a representative protocol adapted from literature for the synthesis of related derivatives.

Reaction Scheme:

2-(Aminomethyl)pyridine + Benzaldehyde + Oxidizing Agent → this compound

Materials and Reagents:

  • 2-(Aminomethyl)pyridine

  • Benzaldehyde

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(aminomethyl)pyridine (1.0 mmol) and benzaldehyde (1.2 mmol) in DMSO (5 mL), add potassium carbonate (2.0 mmol) and iodine (1.5 mmol).

  • The reaction mixture is stirred at 80 °C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium thiosulfate solution (20 mL) to remove excess iodine, followed by washing with brine (20 mL).

  • The organic layer is then dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with the data presented in Section 3.

Biological Significance: Imidazo[1,5-a]pyridines as Kinase Inhibitors

The imidazo[1,5-a]pyridine scaffold is a prominent feature in a multitude of biologically active molecules and is considered a "privileged pharmacophore" in drug discovery. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, with a significant focus on their role as kinase inhibitors for the treatment of cancer.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,5-a]pyridine core provides a rigid framework that can be functionalized to achieve high-affinity and selective binding to the ATP-binding pocket of various kinases.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, leading to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.

Several studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as inhibitors of EGFR. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. By blocking these pathways, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the EGFR signaling pathway and the potential point of intervention for an imidazo[1,5-a]pyridine-based inhibitor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor This compound (Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a molecule of considerable interest to the scientific community. Its well-defined structure and versatile chemistry have established it as a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The broader class of imidazo[1,5-a]pyridines continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully elucidate their therapeutic potential in oncology and other disease areas. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic scaffold.

Technical Guide: 3-Phenylimidazo[1,5-a]pyridine (CAS 35854-46-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylimidazo[1,5-a]pyridine, with CAS number 35854-46-7, is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Imidazopyridines are known to exhibit a range of pharmacological properties, including anticancer and antimicrobial activities. This compound serves as a valuable building block in the synthesis of more complex molecules and is a subject of ongoing research for its potential therapeutic applications, particularly as a scaffold for kinase inhibitors in cancer therapy.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound.

It is important to note that while some databases may erroneously associate CAS number 35854-46-7 with other compounds, the authoritative consensus in chemical literature and from major suppliers confirms its identity as this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Identification
IdentifierValue
CAS Number 35854-46-7
IUPAC Name This compound
Molecular Formula C₁₃H₁₀N₂
SMILES C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3
InChI InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H
Physicochemical Properties
PropertyValueReference(s)
Molecular Weight 194.24 g/mol [1]
Appearance Light yellow to yellow to green crystalline powder[1]
Melting Point 108 - 112 °C[1]
Boiling Point 140 °C at 2 mmHg[1]
Solubility Limited data available.

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported in the literature. A common approach involves the condensation of a 2-pyridyl ketone with an appropriate amine source.

Representative Synthesis Protocol

A transition-metal-free sp³ C-H amination reaction employing molecular iodine has been established for the synthesis of imidazopyridine derivatives.[2]

Reaction:

Materials:

  • 2-Pyridyl ketone

  • Alkylamine

  • Molecular Iodine (I₂)

  • Sodium Acetate (NaOAc)

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of the 2-pyridyl ketone and alkylamine in the chosen solvent, add sodium acetate.

  • Add molecular iodine to the reaction mixture.

  • Stir the reaction mixture at a specified temperature for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each specific substrate.

Biological Activity and Signaling Pathways

The imidazopyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a wide range of biological activities. While specific research on the signaling pathways modulated by this compound is limited, the broader class of imidazo[1,2-a]pyridines has been investigated for its anticancer properties, often linked to the inhibition of protein kinases.[3]

Potential as Kinase Inhibitors

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as inhibitors of various protein kinases, including:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3K, leading to downstream effects such as cell cycle arrest and apoptosis.[3]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1): These kinases are involved in various cellular processes, and their inhibition by imidazo[1,2-a]pyridine analogs has been reported.

Given that this compound shares the core imidazopyridine scaffold, it is plausible that it may also exhibit inhibitory activity against these or other kinases. However, direct experimental evidence for its specific targets and mechanism of action is currently lacking in the public domain.

Hypothetical Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, a common target for anticancer drugs and a potential pathway modulated by imidazopyridine derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Cytotoxicity Assessment

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

General Protocol for MTT Assay
  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start PlateCells Plate Cancer Cells (96-well plate) Start->PlateCells Incubate1 Incubate (24h) PlateCells->Incubate1 AddCompound Add this compound (various concentrations) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: General experimental workflow for an MTT cytotoxicity assay.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Suppliers

This compound is available from several chemical suppliers, including:

  • TCI Chemicals

  • Chem-Impex[1]

  • Sigma-Aldrich (for derivatives)

  • Fisher Scientific (for derivatives)[4]

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

References

Spectroscopic Profile of 3-Phenylimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-phenylimidazo[1,5-a]pyridine, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₀N₂ with a molecular weight of 194.23 g/mol .[1] The spectroscopic data presented below has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.42d6.81HImidazo[1,5-a]pyridine ring proton
7.81–7.79m2HPhenyl ring protons
7.62d8.81HImidazo[1,5-a]pyridine ring proton
7.54–7.50m3HPhenyl ring protons
7.45t7.21HPhenyl ring proton
6.82–6.79m1HImidazo[1,5-a]pyridine ring proton
6.70–6.66m1HImidazo[1,5-a]pyridine ring proton

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

Chemical Shift (δ) ppmAssignment
137.7Aromatic C
131.8Aromatic C
130.6Aromatic C
128.5Aromatic C
128.1Aromatic C
127.8Aromatic C
122.4Aromatic C
122.1Aromatic C
121.4Aromatic C
119.1Aromatic C
118.9Aromatic C
113.9Aromatic C
113.8Aromatic C
Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found in the available literature, data for a structurally related compound, a hygroscopic brownish solid of a 1,2-disubstituted imidazo[1,5-a]pyridinium salt, is presented as a reference. The spectrum was recorded using a KBr pellet.[2]

Table 3: IR Absorption Bands for a Related Imidazo[1,5-a]pyridinium Salt. [2]

Wavenumber (cm⁻¹)IntensityAssignment
3106, 3020, 2998, 2958C-H stretching (aromatic)
1650C=N stretching
1551, 1508, 1489, 1440C=C stretching (aromatic)
1412, 1331, 1289, 1243In-plane C-H bending
1194, 1158, 1114, 1064, 1026, 1001, 956, 922Fingerprint region
789, 749, 691Out-of-plane C-H bending
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular mass of this compound.

Table 4: Mass Spectrometry Data for this compound.

TechniqueIonization Modem/zAssignmentReference
GC-MSEI194[M]⁺[1]
GC-MSEI193[M-H]⁺[1]
HRMSESI195.2321[M+H]⁺ (Calculated: 195.2319)[1]

Experimental Protocols

The following sections outline the general methodologies for the synthesis and spectroscopic analysis of this compound and its derivatives.

Synthesis

A general procedure for the synthesis of this compound involves the oxidative desulfurative cyclization of dithioesters.[1] To a solution of the appropriate dithioester in ethanol, an amine or hydrazine is added at room temperature and stirred for approximately 45 minutes.[1] Subsequently, iodine is added, and the reaction mixture is heated.[1] Upon completion, the reaction is worked up by dilution with ethyl acetate, neutralization with saturated sodium bicarbonate solution, and extraction.[1] The combined organic layers are then washed, dried, and concentrated, with the final product purified by silica gel chromatography.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][3] Samples are prepared by dissolving the compound in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[1][3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier-transform infrared (FT-IR) spectrometer.[4] For solid samples, the KBr pellet technique is commonly employed, where a small amount of the compound is mixed with potassium bromide and pressed into a thin pellet.[4]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.[4][5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Characterization synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry (HRMS) purification->ms Sample data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

References

solubility and stability of 3-phenylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 3-phenylimidazo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its suitability for various applications, including drug delivery and formulation. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. While publicly available quantitative data for this specific molecule is limited, this guide offers standardized methodologies to enable researchers to generate robust and reliable data for their own studies.

Introduction

The imidazo[1,5-a]pyridine scaffold is recognized for its thermal and photostability, making it an attractive core for various applications.[2] this compound, in particular, is noted for its potential in pharmaceutical development, especially in oncology research.[1] An understanding of its solubility and stability is paramount for advancing its use in preclinical and clinical development. This guide summarizes the available data and provides best-practice experimental procedures for the comprehensive physicochemical characterization of this compound.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The available quantitative solubility data for this compound is limited.

Quantitative Solubility Data

The following table summarizes the only publicly available experimental solubility data for this compound.

Solvent SystemTemperaturepHSolubilityMethodSource
Aqueous BufferNot Specified7.419.1 µg/mLNot SpecifiedPubChem[3]
Qualitative Solubility Information

Qualitative assessments from literature suggest that derivatives of the imidazo[1,5-a]pyridine scaffold exhibit good solubility in polar organic solvents such as chloroform, tetrahydrofuran (THF), and ethyl acetate. The introduction of a bromine atom to the structure has been noted to enhance solubility in organic solvents.

Stability of this compound

General Stability Profile
  • Thermal Stability: The imidazo[1,5-a]pyridine scaffold is reported to have good thermal stability.[2]

  • Photostability: The core structure is also noted for its photostability.[2]

  • General Chemical Stability: Commercial suppliers indicate that this compound is stable under standard storage conditions.[1]

To ascertain a comprehensive stability profile, forced degradation studies under various stress conditions are recommended.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the aqueous solubility and chemical stability of this compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specific pH and temperature.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed container. The presence of undissolved solid should be visible.

  • Place the container in a temperature-controlled orbital shaker set to 25°C (or desired temperature).

  • Shake the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Prepare a standard calibration curve of this compound of known concentrations to determine the concentration of the sample.

Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Forced degradation chamber (photostability chamber, oven)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate under the same conditions as acid hydrolysis.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • Analyze both the solid and the solution at specified time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Analyze the samples at the end of the exposure period. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.

    • Use a PDA or MS detector to help in the characterization of the degradation products.

    • Calculate the percentage of degradation for each condition.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Add excess this compound to buffer prep2 Seal container prep1->prep2 equil1 Incubate in temperature-controlled shaker (24-48h) prep2->equil1 samp1 Withdraw supernatant equil1->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Dilute filtrate samp2->samp3 samp4 Quantify by HPLC-UV samp3->samp4 quant1 Calculate concentration against standard curve samp4->quant1

Caption: Workflow for Shake-Flask Solubility Assay.

Experimental Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Prepare stock solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal (Solid & Solution, 70°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze samples by stability-indicating HPLC-PDA/MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis results Identify degradants and determine degradation pathways analysis->results

Caption: Workflow for Forced Degradation Studies.

Conclusion

While this compound is a promising scaffold, a comprehensive public dataset on its solubility and stability is currently lacking. The single reported aqueous solubility at physiological pH is 19.1 µg/mL. The compound is generally considered stable under standard conditions. This guide provides robust, standardized protocols for researchers to determine the equilibrium solubility and to perform forced degradation studies. The generation of such data is essential for the rational development of this compound-based candidates in both pharmaceutical and material science applications. Following these standardized methods will ensure the generation of high-quality, reproducible data to support further research and development.

References

The Luminescent Core: A Technical Guide to the Photophysical and Electrochemical Properties of 3-Phenylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylimidazo[1,5-a]pyridine scaffold is a versatile heterocyclic motif that has garnered significant attention in materials science and medicinal chemistry. Its unique electronic structure gives rise to intriguing photophysical and electrochemical properties, making it a valuable component in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents. This technical guide provides an in-depth analysis of the core photophysical and electrochemical characteristics of this compound and its derivatives, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate further research and development in this area.

Introduction

Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds known for their emissive properties, including high Stokes shifts, good quantum yields, and excellent photostability.[1] The introduction of a phenyl group at the 3-position significantly influences the electronic and photophysical behavior of the core structure, primarily through intramolecular charge transfer (ICT) processes.[2] This guide will systematically explore the synthesis, photophysical phenomena, and electrochemical behavior of this important class of molecules.

Synthesis and Characterization Workflow

The synthesis of this compound derivatives is typically achieved through a one-pot condensation reaction.[2] The general workflow from synthesis to characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Phenyl(pyridin-2-yl)methanone, Anthracene-9-carbaldehyde, Ammonium Acetate) reaction One-Pot Condensation Reaction (Glacial Acetic Acid, 120°C) start->reaction product Crude this compound Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product structural Structural Analysis (NMR, HRMS, SCXRD) final_product->structural photophysical Photophysical Analysis (UV-Vis, PL, Quantum Yield, Lifetime) structural->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) photophysical->electrochemical thermal Thermal Analysis (TGA, DSC) electrochemical->thermal ICT cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Donor-Acceptor System (Neutral) FC Franck-Condon State (Locally Excited) S0->FC Absorption (hν_abs) FC->S0 Non-radiative decay ICT_state Intramolecular Charge Transfer State (Polar) FC->ICT_state Electron Transfer ICT_state->S0 Fluorescence (hν_em)

References

Synthesis of Novel 3-Phenylimidazo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the synthesis of novel 3-phenylimidazo[1,5-a]pyridine derivatives, presenting key experimental protocols, quantitative data, and insights into their mechanisms of action.

Synthetic Strategies and Methodologies

Several synthetic routes have been developed for the preparation of this compound derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for some of the most effective approaches.

Method 1: Three-Component Condensation Reaction

A straightforward and efficient one-pot synthesis involves the condensation of a 2-pyridyl ketone, an aldehyde, and ammonium acetate. This method is particularly useful for generating derivatives with diverse substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core.

Experimental Protocol:

A mixture of phenyl(pyridin-2-yl)methanone (1.0 eq.), a substituted aldehyde (1.1 eq.), and ammonium acetate (5.0 eq.) in glacial acetic acid is stirred at 120°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel.[1]

Quantitative Data Summary

The following tables summarize the reaction yields and biological activities of representative this compound and closely related imidazo[1,2-a]pyridine derivatives.

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via One-Pot Reaction

EntryAcetophenone Derivative2-Aminopyridine DerivativeProductYield (%)
1Acetophenone2-Aminopyridine2-Phenylimidazo[1,2-a]pyridine82
24-Methylacetophenone2-Aminopyridine2-(4-Methylphenyl)imidazo[1,2-a]pyridine85
34-Methoxyacetophenone2-Aminopyridine2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine88
44-Fluoroacetophenone2-Aminopyridine2-(4-Fluorophenyl)imidazo[1,2-a]pyridine89
54-Chloroacetophenone2-Aminopyridine2-(4-Chlorophenyl)imidazo[1,2-a]pyridine86
6Acetophenone2-Amino-5-chloropyridine6-Chloro-2-phenylimidazo[1,2-a]pyridine80
74-Methylacetophenone2-Amino-5-chloropyridine6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine83
84-Methoxyacetophenone2-Amino-5-chloropyridine6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine75

Data adapted from a solvent-free synthesis using [Bmim]Br3 and Na2CO3.[2]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)
12 HT-29 (Colon)4.15 ± 2.93
MCF-7 (Breast)30.88 ± 14.44
B16F10 (Melanoma)64.81 ± 15.78
14 B16F10 (Melanoma)21.75 ± 0.81
18 MCF-7 (Breast)14.81 ± 0.20
HT-29 (Colon)10.11 ± 0.70
IP-5 HCC1937 (Breast)45
IP-6 HCC1937 (Breast)47.7

Note: Compounds 12, 14, and 18 are 3-aminoimidazo[1,2-a]pyridine derivatives.[3][4] IP-5 and IP-6 are novel imidazo[1,2-a]pyridine compounds.[5]

Table 3: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCDK9 IC50 (µM)
1d 0.18
1a 0.19
3b 0.23
4a 0.24
3c 0.16

Note: These compounds are imidazo[1,2-a]pyrazine derivatives, which are structurally related to the target scaffold.[6][7][8]

Biological Activity and Signaling Pathways

Derivatives of the imidazopyridine core have shown significant promise as anticancer agents, with a notable mechanism of action being the inhibition of cyclin-dependent kinase 9 (CDK9).[6][7][9] CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Furthermore, some imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis through the extrinsic pathway, characterized by the upregulation of p53 and p21, leading to cell cycle arrest.[5] This is followed by the activation of caspase-8 and caspase-7, and subsequent cleavage of PARP.[5] Additionally, inhibition of the PI3K/Akt/mTOR signaling pathway has been identified as another anticancer mechanism of this class of compounds.

Below are diagrammatic representations of these pathways.

CDK9_Inhibition_Pathway CDK9 CDK9/ Cyclin T1 PTEFb P-TEFb CDK9->PTEFb forms RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Transcription Transcription Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic expression of Apoptosis Apoptosis AntiApoptotic->Apoptosis inhibits Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->CDK9 inhibits

CDK9 Inhibition Pathway

Apoptosis_Induction_Pathway cluster_0 Upstream Events cluster_1 Extrinsic Apoptosis Pathway Inhibitor Imidazo[1,5-a]pyridine Derivative p53 p53 Inhibitor->p53 upregulates Caspase8 Caspase-8 Inhibitor->Caspase8 activates p21 p21 p53->p21 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Caspase7 Caspase-7 Caspase8->Caspase7 activates PARP PARP Caspase7->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Apoptosis Induction Pathway

PI3K_Akt_mTOR_Pathway Inhibitor Imidazo[1,5-a]pyridine Derivative PI3K PI3K Inhibitor->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth

PI3K/Akt/mTOR Inhibition Pathway

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic methods outlined in this guide offer efficient pathways to a wide range of derivatives, and the elucidation of their biological mechanisms provides a solid foundation for future drug discovery and development efforts. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

The Structure-Activity Relationship of 3-Phenylimidazo[1,5-a]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs featuring a phenyl group at the C3 position are of particular interest due to their potential as therapeutic agents, notably as kinase inhibitors and anticancer agents. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth overview of the synthesis and foundational principles for SAR analysis of 3-phenylimidazo[1,5-a]pyridine analogs, based on available scientific literature.

I. Synthetic Strategies

The construction of the this compound core is a critical first step in developing analog libraries for SAR studies. Several synthetic routes have been established, offering flexibility in precursor selection and substituent placement.

Cyclocondensation of 2-(aminomethyl)pyridines with Activated Nitroalkanes

A prominent method involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a mixture of polyphosphoric acid (PPA) and phosphorous acid.[1] This approach, however, has shown limitations specifically for the synthesis of the 3-phenyl analog from α-nitrotoluene, which results in a low yield.[1]

Iodine-Mediated sp³ C-H Amination

A more recent, transition-metal-free approach utilizes the reaction of 2-pyridyl ketones with alkylamines, mediated by molecular iodine (I₂) and sodium acetate (NaOAc).[2] This one-pot oxidative annulation is operationally simple and can be performed on a gram scale, making it highly suitable for generating a diverse set of analogs for screening.[2]

Summary of Synthetic Approaches
MethodKey ReagentsKey FeaturesReference
Cyclocondensation2-Picolylamine, Nitroalkane, PPA, H₃PO₃Efficient for alkyl-substituted analogs; low yield for 3-phenyl variant.[1]
I₂-Mediated sp³ C-H Amination2-Pyridyl Ketones, Alkylamines, I₂, NaOAcTransition-metal-free, one-pot, operationally simple, scalable.[2]

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and extension of SAR studies. Below are representative protocols for the synthesis of the core scaffold.

General Procedure for I₂-Mediated Synthesis of Imidazo[1,5-a]pyridines

This protocol is adapted from the method described by Hu et al.[2]

  • Reaction Setup: To a sealed tube, add the substituted 2-pyridyl ketone (0.5 mmol, 1.0 equiv.), the corresponding alkylamine (0.6 mmol, 1.2 equiv.), molecular iodine (I₂) (0.75 mmol, 1.5 equiv.), and sodium acetate (NaOAc) (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) to the mixture.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired imidazo[1,5-a]pyridine analog.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Pyridyl Ketone - Alkylamine - I₂ - NaOAc - 1,4-Dioxane heating Seal and Heat (120 °C, 12-24h) reagents->heating quench Quench with Na₂S₂O₃ (aq) heating->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for the synthesis of imidazo[1,5-a]pyridines.

III. Structure-Activity Relationship (SAR) Analysis

While extensive quantitative SAR data for this compound analogs is not yet broadly published, the principles of SAR exploration can be clearly defined for this scaffold. The goal is to systematically modify the structure at key positions to probe the chemical space and understand the impact on biological activity.

Key positions for modification include:

  • C1 Position: Introduction of substituents on the imidazole ring.

  • C3 Phenyl Ring: Altering electronic and steric properties through substitution (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho-, meta-, and para-positions.

  • C5, C6, C7, C8 Positions: Substitution on the pyridine ring to modulate solubility, metabolic stability, and target interactions.

The diagram below illustrates the logical workflow for a typical SAR study on this scaffold.

cluster_design Analog Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Core Scaffold: This compound mod_c3 Modify C3-Phenyl (R') start->mod_c3 mod_core Modify Pyridine Ring (R'') start->mod_core mod_c1 Modify C1 Position (R) start->mod_c1 library Synthesize Analog Library mod_c3->library mod_core->library mod_c1->library assay Primary Assay (e.g., Kinase Inhibition) library->assay secondary Secondary Assays (Selectivity, Cytotoxicity) assay->secondary adme ADME/PK Profiling secondary->adme sar Establish SAR adme->sar lead_opt Lead Optimization sar->lead_opt lead_opt->mod_c3 Iterate

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

IV. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While detailed public SAR data remains limited compared to its well-studied imidazo[1,2-a]pyridine isomer, the synthetic methodologies are well-established, enabling the generation of diverse chemical libraries. Future research focused on systematic analog synthesis and biological testing will be critical to unlocking the full therapeutic potential of this important chemical class. The experimental and logical frameworks presented here provide a solid foundation for researchers entering this exciting area of drug discovery.

References

Theoretical and Computational Insights into 3-Phenylimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylimidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including but not limited to, antiviral, antibacterial, antifungal, anticonvulsant, and anticancer properties.[1] Furthermore, their unique photophysical characteristics make them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[2][3] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the structure-activity relationships (SAR) and photophysical properties of this versatile scaffold, with a focus on quantitative data and detailed experimental protocols.

Molecular Docking Studies: Unraveling Biological Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been instrumental in understanding their mechanism of action at a molecular level, particularly as enzyme inhibitors.

A notable application has been the investigation of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives as cysteine protease inhibitors, with papain serving as a model enzyme.[1][4][5] These studies have successfully predicted binding modes and affinities, which have been subsequently validated by experimental data.

Experimental Protocol: Molecular Docking of Imidazo[1,5-a]pyridine Derivatives against Papain

This protocol outlines a typical workflow for performing molecular docking studies with this class of compounds.

G cluster_prep Preparation of Macromolecule and Ligands cluster_dock Docking Simulation cluster_analysis Analysis of Results PDB Retrieve Papain Crystal Structure (e.g., PDB ID: 1PE6) Clean Remove Water Molecules and Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogen Atoms Clean->Hydrogens Charge Assign Charges (e.g., Gasteiger) Hydrogens->Charge Grid Define Grid Box around the Active Site Charge->Grid Ligand Generate 3D Structures of Imidazo[1,5-a]pyridine Derivatives EnergyMin Energy Minimize Ligand Structures Ligand->EnergyMin Dock Perform Docking using AutoDock Vina or similar EnergyMin->Dock Grid->Dock Poses Generate Multiple Binding Poses Dock->Poses Scoring Rank Poses by Binding Affinity (kcal/mol) Poses->Scoring Interactions Analyze Key Interactions (H-bonds, hydrophobic) Scoring->Interactions Visualize Visualize Best-Scored Pose in the Active Site Interactions->Visualize

Caption: Molecular docking workflow for imidazo[1,5-a]pyridine derivatives.

Quantitative Docking Results

The following table summarizes the binding affinities of selected 1-substituted pyridylimidazo[1,5-a]pyridine derivatives against papain.

Compound IDSubstituentBinding Affinity (ΔG, kcal/mol)Interacting ResiduesReference
3a1-(2-pyridyl)-3-(2-hydroxyphenyl)-6.86Cys25, His159, Gln19[1]
3b1-(2-pyridyl)-3-(3-hydroxyphenyl)-6.55Cys25, His159, Trp177[1]
3c1-(2-pyridyl)-3-(4-hydroxyphenyl)-5.71Cys25, His159, Asp158[1]
3d1-(2-pyridyl)-3-(3-methoxy-4-hydroxyphenyl)-5.64Cys25, His159, Gly66[1]
E-64c (Inhibitor)--4.04Cys25, His159[1]

Density Functional Theory (DFT) Calculations: Probing Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations have been employed to understand their structural and electronic properties, which are crucial for both their biological activity and photophysical behavior.[6][7]

Studies have utilized DFT to calculate optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potentials. These calculations provide insights into the reactivity, stability, and charge distribution of the molecules.[3]

Experimental Protocol: DFT Calculations on Imidazo[1,5-a]pyridine Derivatives

The following workflow describes a general procedure for performing DFT calculations on these compounds.

G cluster_input Input Preparation cluster_calc Computational Calculation cluster_output Data Analysis Structure Build Initial 3D Structure of the Molecule Method Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) Structure->Method GeomOpt Perform Geometry Optimization Method->GeomOpt Freq Frequency Calculation to Confirm Minimum Energy GeomOpt->Freq Electronic Calculate Electronic Properties (HOMO, LUMO, etc.) Freq->Electronic NBO Natural Bond Orbital (NBO) Analysis for Charge Transfer Electronic->NBO TDDFT Time-Dependent DFT (TD-DFT) for Excited States and UV-Vis Spectra Electronic->TDDFT Visualize Visualize Molecular Orbitals and Electrostatic Potential Electronic->Visualize

Caption: General workflow for DFT calculations on imidazo[1,5-a]pyridines.

Key DFT-Derived Parameters

The table below presents calculated electronic properties for a series of 3-substituted imidazo[1,5-a]pyridine dyes.[6]

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)Reference
2a -5.98-1.874.113.54[6]
2b -6.03-1.954.084.21[6]
2c -6.09-2.034.064.87[6]
2d -6.14-2.114.035.51[6]
2e -6.20-2.194.016.14[6]

Photophysical Properties and Computational Modeling

The imidazo[1,5-a]pyridine core is known for its fluorescent properties, with emission wavelengths that can be tuned by modifying the substituents.[2][3] Computational studies, particularly Time-Dependent DFT (TD-DFT), have been crucial in understanding the electronic transitions responsible for their absorption and emission characteristics.[8]

The introduction of a positive charge on the pyridylimidazo[1,5-a]pyridine unit through quaternization has been shown to significantly affect the photophysical properties, leading to a stabilization of both HOMO and LUMO levels and a red-shift in the emission spectra.[3]

Logical Relationship: Substituent Effects on Photophysical Properties

The following diagram illustrates the logical relationship between chemical modifications and the resulting changes in photophysical properties, as elucidated by computational and experimental studies.

G cluster_mod Chemical Modification cluster_electronic Electronic Structure Perturbation cluster_photo Observed Photophysical Changes Substituent Introduce Electron-Donating or -Withdrawing Group HOMO_LUMO Alter HOMO and LUMO Energy Levels Substituent->HOMO_LUMO Quaternization Quaternization of Pyridine Nitrogen Quaternization->HOMO_LUMO ChargeTransfer Induce or Modify Intramolecular Charge Transfer (ICT) HOMO_LUMO->ChargeTransfer Absorption Shift in Absorption Maxima (λ_abs) ChargeTransfer->Absorption Emission Shift in Emission Maxima (λ_em) ChargeTransfer->Emission QY Change in Fluorescence Quantum Yield (Φ_F) ChargeTransfer->QY Stokes Modification of Stokes Shift ChargeTransfer->Stokes

Caption: Influence of chemical modifications on photophysical properties.

Summary of Photophysical Data

This table summarizes the absorption and emission data for 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (1) and its quaternized salt (1q).[3]

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
1 DCM323, 380 (sh)4500.4570[3]
1q DCM385, 470 (sh)5400.0270[3]

Conclusion

Theoretical studies and computational modeling have proven to be indispensable tools in the exploration of this compound and its derivatives. From predicting binding interactions with biological targets to elucidating the nature of their electronic transitions, these in silico methods provide valuable insights that guide rational drug design and the development of novel materials. The synergy between computational predictions and experimental validation continues to accelerate the discovery and optimization of imidazo[1,5-a]pyridine-based compounds for a wide range of applications.

References

The Synthetic Chemist's Guide to the Imidazo[1,5-a]Pyridine Core: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies employed to construct the imidazo[1,5-a]pyridine core, offering a valuable resource for researchers in medicinal chemistry and organic synthesis.

Key Synthetic Strategies

The construction of the imidazo[1,5-a]pyridine core can be broadly categorized into five main approaches:

  • Cyclocondensation Reactions: This classical and widely used method typically involves the reaction of a 2-(aminomethyl)pyridine derivative with a suitable C1 synthon, such as a carboxylic acid, aldehyde, or their derivatives.

  • Multicomponent Reactions (MCRs): Offering high atom economy and molecular diversity, MCRs, such as the Ugi and Ritter-type reactions, have emerged as powerful tools for the one-pot synthesis of substituted imidazo[1,5-a]pyridines.

  • Oxidative Cyclization: These reactions often utilize transition metal catalysts (e.g., copper) or iodine-mediated systems to facilitate the intramolecular C-N bond formation from readily available precursors.

  • Transannulation Reactions: This strategy involves the transformation of a pre-existing heterocyclic ring system into the imidazo[1,5-a]pyridine core, often through a rearrangement process.

  • Cycloaddition Reactions: Involving the reaction of a pyridine-containing dipole with a suitable dipolarophile, this approach provides a convergent route to the imidazo[1,5-a]pyridine scaffold.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize quantitative data from key publications, providing a comparative overview of the different synthetic strategies.

Table 1: Cyclocondensation Reactions
Starting MaterialsReagents and ConditionsProductYield (%)Reference
2-(Aminomethyl)pyridine, NitroalkanesPPA, H3PO3, 110-160 °C3-Alkyl/Aryl-imidazo[1,5-a]pyridines43-85[1][2]
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, TriphosgeneNaHCO3, H2O, CH2Cl2, 0 °C to rt8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one72[3]
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, ThiophosgeneNaHCO3, CH2Cl2, 0 °C to rt8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione80[3]
Table 2: Multicomponent Reactions
Reaction TypeStarting MaterialsReagents and ConditionsProductYield (%)Reference
Ugi-Azide/CyclizationPicolinaldehyde, Tritylamine, Isocyanide, TMS-azide; then Ac2O1. MeOH, rt; 2. 4N HCl/dioxane, Ac2O, 75°C1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines60-90[4]
Ritter-TypePyridinylmethanol, NitrilesBi(OTf)3, p-TsOH·H2O, 1,2-dichloroethane, 100-150 °C1-Aryl/Alkyl-imidazo[1,5-a]pyridinesup to 97
Three-ComponentSubstituted Picolinaldehydes, Amines, FormaldehydeMild conditionsImidazo[1,5-a]pyridinium ionsHigh[5]
Table 3: Oxidative Cyclization Reactions
Catalyst/MediatorStarting MaterialsReagents and ConditionsProductYield (%)Reference
Copper(II)-catalyzed2-Benzoylpyridines, BenzylaminesCu(OAc)2, O2 (air), DMF, 120 °C1,3-Diarylated imidazo[1,5-a]pyridinesExcellent[5]
Iodine-mediated2-Pyridyl ketones, AlkylaminesI2, NaOAc, DCE, refluxSubstituted imidazo[1,5-a]pyridinesup to 85[6]
Copper/Iodine-cocatalyzed2-Benzoylpyridines, α-Amino acidsCu(OTf)2, I2, DTBP, Toluene, 120 °C1,3-Disubstituted imidazo[1,5-a]pyridinesExcellent[5]
Table 4: Transannulation and Cycloaddition Reactions
Reaction TypeStarting MaterialsReagents and ConditionsProductYield (%)Reference
Denitrogenative TransannulationPyridotriazoles, NitrilesBF3·Et2O, o-dichlorobenzene/1,2-dichloroethane3-Substituted imidazo[1,5-a]pyridinesup to 95[5]
Copper(I)-catalyzed TransannulationN-Heteroaryl aldehydes/ketones, AlkylaminesCuBr, O2 (air), DMSO, 100 °CMultifunctional imidazo[1,5-a]pyridinesup to 88[5]
[3+2] Dipolar CycloadditionPyridinium N-(heteroaryl)aminides, YnamidesAu-3 (catalyst), 1,4-dioxane, 90 °CFused Imidazo-pyridinesGood to Excellent[7]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental procedures for key synthetic methods cited in this review.

Protocol 1: Cyclocondensation of 2-(Aminomethyl)pyridines with Nitroalkanes[1][2]

A mixture of the 2-(aminomethyl)pyridine (1.0 mmol), the corresponding nitroalkane (2.0 mmol), 87% polyphosphoric acid (PPA, 0.5 g), and phosphorous acid (0.5 g) is stirred in a flask at 110-160 °C for the time specified in the literature. Upon completion, the reaction mixture is cooled to room temperature and quenched with ice-cold water. The mixture is then neutralized with aqueous ammonia and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,5-a]pyridine.

Protocol 2: One-Pot, Two-Step Ugi-Azide/Cyclization for 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines[4]

Step 1: Ugi-Azide Reaction To a solution of the picolinaldehyde (1.0 mmol) in methanol (2 mL) is added tritylamine (1.0 mmol), followed by the isocyanide (1.0 mmol) and azidotrimethylsilane (1.0 mmol). The reaction mixture is stirred at room temperature for 18 hours. The resulting precipitate (the azido-Ugi product) is collected by filtration.

Step 2: Cyclization The crude azido-Ugi product is suspended in a solution of 4 N HCl in dioxane (3.0 equiv) and acetic anhydride (0.5 M). The mixture is heated at 75 °C for 1 hour. After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the 1-tetrazolyl-3-methylimidazo[1,5-a]pyridine.

Protocol 3: Iodine-Mediated Oxidative Annulation[6]

A mixture of the 2-pyridyl ketone (0.5 mmol), the alkylamine (1.0 mmol), iodine (1.0 mmol), and sodium acetate (1.5 mmol) in 1,2-dichloroethane (3 mL) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of Na2S2O3. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine derivative.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows for the synthesis of the imidazo[1,5-a]pyridine core.

G cluster_0 Cyclocondensation Pathway 2-Aminomethyl\npyridine 2-Aminomethyl pyridine Intermediate_A Amidinium Species 2-Aminomethyl\npyridine->Intermediate_A + PPA, H3PO3 Nitroalkane Nitroalkane Nitroalkane->Intermediate_A Product_1 Imidazo[1,5-a]pyridine Intermediate_A->Product_1 Cyclization & Aromatization

Cyclocondensation of 2-(aminomethyl)pyridines.

G cluster_1 Multicomponent Reaction (Ugi-Azide) Aldehyde Aldehyde Ugi_Product Azido-Ugi Product Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Azide Azide Azide->Ugi_Product Deprotection Deprotection Ugi_Product->Deprotection + Acid Cyclization N-Acylation & Cyclization Deprotection->Cyclization + Ac2O Product_2 1-Tetrazolyl-imidazo [1,5-a]pyridine Cyclization->Product_2

Ugi-Azide multicomponent reaction pathway.

G cluster_2 Copper-Catalyzed Oxidative Cyclization 2-Benzoylpyridine 2-Benzoylpyridine Intermediate_C Imine Intermediate 2-Benzoylpyridine->Intermediate_C + Cu(OAc)2, O2 Benzylamine Benzylamine Benzylamine->Intermediate_C Product_3 1,3-Diaryl-imidazo [1,5-a]pyridine Intermediate_C->Product_3 Intramolecular C-H Amination

Copper-catalyzed oxidative cyclization.

Conclusion

The synthesis of the imidazo[1,5-a]pyridine core has been extensively explored, leading to a diverse array of synthetic methodologies. This guide has provided a comprehensive overview of the most significant strategies, including cyclocondensation, multicomponent reactions, oxidative cyclization, transannulation, and cycloaddition. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the reaction pathways, this document serves as a practical resource for chemists engaged in the design and synthesis of novel imidazo[1,5-a]pyridine-based compounds for drug discovery and development. The continued innovation in synthetic methods will undoubtedly expand the chemical space accessible to researchers and facilitate the discovery of next-generation therapeutics.

References

The Imidazo[1,5-a]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this important pharmacophore, detailing the evolution of its synthesis and exploring its therapeutic applications, with a particular focus on its anticancer properties. This document includes a compilation of quantitative biological data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: The Emergence of a Privileged Scaffold

The imidazo[1,5-a]pyridine ring system, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in drug discovery. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. While the precise moment of its initial discovery is not pinpointed to a single seminal publication, its history is intrinsically linked to the broader development of heterocyclic chemistry. Early synthetic efforts were often extensions of classical cyclization reactions, with significant advancements in recent decades providing more efficient and versatile methodologies for accessing this core structure. The growing interest in imidazo[1,5-a]pyridines stems from their demonstrated efficacy in various therapeutic areas, most notably in oncology.

Historical Perspective: Evolution of Synthetic Methodologies

The synthesis of the imidazo[1,5-a]pyridine core has evolved significantly from early, often harsh, methods to modern, highly efficient catalytic and multicomponent reactions.

2.1. Early Synthetic Approaches

Initial routes to the imidazo[1,5-a]pyridine scaffold were often based on classical condensation and cyclization reactions. One of the pioneering methods involved Vilsmeier-type cyclizations of N-2-pyridylmethyl amides.[1] These early methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope.

2.2. Modern Synthetic Strategies

The last few decades have witnessed a surge in the development of novel and efficient synthetic routes to imidazo[1,5-a]pyridines. These modern methods offer milder reaction conditions, greater functional group tolerance, and higher yields. Key strategies include:

  • Cyclocondensation Reactions: A prevalent approach involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners.[2][3]

  • Oxidative Cyclization: Transition-metal-free oxidative cyclization reactions have been developed, offering an environmentally friendly alternative.[4][5]

  • Transannulation Reactions: Denitrogenative transannulation of pyridotriazoles with nitriles provides a metal-free route to the imidazo[1,5-a]pyridine core.[4]

  • Copper-Catalyzed Reactions: Copper catalysis has proven to be a powerful tool for the synthesis of imidazo[1,5-a]pyridines through various mechanisms, including direct transannulation and decarboxylative cyclization.[4][6]

  • Multicomponent Reactions: Efficient one-pot, three-component coupling reactions have been developed, allowing for the rapid assembly of complex imidazo[1,5-a]pyridine derivatives.[4]

The following diagram illustrates a generalized modern synthetic workflow.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Picolylamine or Derivative E Imidazo[1,5-a]pyridine Core A->E Cyclization B Electrophilic Partner (e.g., Aldehyde, Ketone, Nitroalkane) B->E C Catalyst (e.g., Cu(I), Fe(III), I2) C->E D Solvent & Temperature D->E

Generalized modern synthetic workflow for imidazo[1,5-a]pyridines.

Therapeutic Potential: A Focus on Anticancer Activity

Imidazo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties. However, their most significant therapeutic potential to date lies in the field of oncology.

3.1. Mechanism of Anticancer Action

A significant body of research has shown that many imidazo[1,5-a]pyridine-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. One of the most prominent targets is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers.[7][8][9]

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,5-a]pyridine compounds.

PI3K_Akt_mTOR_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Imidazo[1,5-a]pyridine Compound Inhibitor->PI3K Inhibitor->mTOR

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,5-a]pyridines.

By inhibiting PI3K and/or mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.

3.2. Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of selected imidazo[1,5-a]pyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
7l A549 (Lung)6.5[10]
7l Panel of 52 cell lines1.54 - 13.0[10]
Compound 8 HeLa (Cervical)0.34[11]
Compound 8 MDA-MB-231 (Breast)0.32[11]
Compound 8 ACHN (Renal)0.39[11]
Compound 8 HCT-15 (Colon)0.31[11]
Compound 12 HeLa (Cervical)0.35[11]
Compound 12 MDA-MB-231 (Breast)0.29[11]
Compound 12 ACHN (Renal)0.34[11]
Compound 12 HCT-15 (Colon)0.30[11]
Compound 13 HeLa (Cervical)0.37[11]
Compound 13 MDA-MB-231 (Breast)0.41[11]
Compound 13 ACHN (Renal)0.39[11]
Compound 13 HCT-15 (Colon)0.30[11]
Compound 12b Hep-2 (Laryngeal)11[2][12]
Compound 12b HepG2 (Liver)13[2][12]
Compound 12b MCF-7 (Breast)11[2][12]
Compound 12b A375 (Melanoma)11[2][12]
IP-5 HCC1937 (Breast)45[8]
IP-6 HCC1937 (Breast)47.7[8]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

4.1. General Procedure for the Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Copper/Iodine Cocatalyzed Decarboxylative Cyclization [6]

To a sealed tube were added 2-benzoylpyridine (0.2 mmol), α-amino acid (0.3 mmol), Cu(OTf)₂ (10 mol %), I₂ (20 mol %), DTBP (0.4 mmol), and toluene (2 mL). The tube was sealed and the reaction mixture was stirred at 120 °C for 10 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.

4.2. Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol [1]

To a stirred suspension of sodium hydrogen carbonate (6.7 g, 2.6 eq) in 25 mL of water kept at 0 °C was added a solution of triphosgene (6.4 g, 0.7 eq) in 30 mL of dichloromethane. To this vigorously stirred reaction mixture, a solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (6.5 g, 1 eq) in 60 mL of dichloromethane was added dropwise over 40 minutes. The reaction mixture was then allowed to warm slowly to room temperature. After completion of the reaction, the organic layer was separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the desired product.

4.3. Cyclization of 2-Picolylamines with Nitroalkanes [3]

A 5 mL Erlenmeyer flask equipped with a magnetic stirring bar was charged with nitroethane (150 mg, 2.00 mmol), 2-picolylamine (108 mg, 1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg). The reaction mixture was vigorously stirred at 110 °C for 3 hours. After cooling, the mixture was quenched with ice-cold water, neutralized with aqueous ammonia, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford 3-methylimidazo[1,5-a]pyridine.

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. From its early synthetic explorations to the sophisticated methodologies available today, the journey of this heterocyclic system highlights the continuous innovation in organic synthesis. The significant anticancer activity exhibited by numerous derivatives, particularly through the inhibition of critical signaling pathways like PI3K/Akt/mTOR, underscores its therapeutic promise.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The rich chemistry and diverse biological activities of imidazo[1,5-a]pyridines ensure that they will remain an active area of investigation for years to come, with the potential to deliver next-generation therapeutics for a range of diseases.

References

Methodological & Application

One-Pot Synthesis of 3-Phenylimidazo[1,5-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the one-pot synthesis of 3-phenylimidazo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The described method involves an efficient iodine-mediated oxidative cyclization of pyridin-2-ylmethanamine and benzaldehyde. This straightforward procedure offers high atom economy and operational simplicity, making it a valuable methodology for researchers in organic synthesis and pharmaceutical sciences. This document outlines the experimental procedure, provides quantitative data for the reaction, and includes diagrams illustrating the reaction workflow and proposed mechanism.

Introduction

Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their presence in a wide range of biologically active molecules. Derivatives of this scaffold have shown promise as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders. The development of efficient and direct synthetic routes to functionalized imidazo[1,5-a]pyridines is therefore a critical area of research. One-pot reactions, which combine multiple synthetic steps into a single operation, are particularly attractive as they reduce reaction time, minimize waste, and simplify purification processes. This application note details a one-pot protocol for the synthesis of this compound, a key analog in this class of compounds.

Reaction Scheme

The synthesis of this compound is achieved through a one-pot reaction between pyridin-2-ylmethanamine and benzaldehyde, mediated by iodine as an oxidant.

Scheme 1: One-pot synthesis of this compound

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from a similar iodine-mediated three-component reaction.[1][2] The procedure has been modified for the two-component synthesis of the target molecule.

Materials:

  • Pyridin-2-ylmethanamine (≥97%)

  • Benzaldehyde (≥99%)

  • Iodine (≥99.8%)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), ACS grade

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a sealed reaction tube equipped with a magnetic stir bar, add pyridin-2-ylmethanamine (1.0 mmol, 108.1 mg), benzaldehyde (0.5 mmol, 53.1 mg), and iodine (0.1 mmol, 25.4 mg) in dimethylformamide (DMF, 3 mL).

  • Add tert-butyl hydroperoxide (TBHP, 1.0 equiv based on benzaldehyde, 0.5 mmol) to the reaction mixture.

  • Seal the reaction tube and stir the mixture at 100 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approximately 5 mL) to neutralize the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine, which is a closely related analog. The yield for the target compound, this compound, is expected to be comparable.[1]

ProductStarting MaterialsYield (%)Physical Appearance
3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridinePyridin-2-ylmethanamine, Benzaldehyde, Sodium benzenesulfinate69Yellow oil
1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridinePyridin-2-ylmethanamine, 4-Methylbenzaldehyde, Sodium benzenesulfinate46White solid
3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridinePyridin-2-ylmethanamine, 4-Chlorobenzaldehyde, Sodium benzenesulfinate72Yellow solid

Table 1: Reaction yields for this compound analogs. [1]

Characterization Data of a Representative Analog

3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine [1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.32 (d, J = 7.2 Hz, 1H), 7.85–7.83 (m, 2H), 7.65 (d, J = 9.1 Hz, 1H), 7.55–7.51 (m, 2H), 7.46 (t, J = 7.4 Hz, 1H), 7.23–7.17 (m, 4H), 7.09 (t, J = 6.9 Hz, 1H), 6.87 (dd, J = 9.2, 6.4 Hz, 1H), 6.67 (t, J = 6.8 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 139.3, 138.4, 135.1, 129.5, 129.2, 129.0, 128.8, 128.3, 127.1, 125.5, 122.1, 121.1, 120.1, 118.5, 113.9.

  • HRMS (ESI) m/z: [M + H]⁺ Calcd for C₁₉H₁₅N₂S⁺: 303.0950, Found: 303.0953.

Proposed Reaction Mechanism and Workflow

The proposed mechanism for the formation of this compound involves an initial condensation of pyridin-2-ylmethanamine with benzaldehyde to form an imine intermediate. This is followed by an intramolecular cyclization and subsequent iodine-mediated oxidation to yield the aromatic product.

G cluster_workflow Experimental Workflow Reactants 1. Mix Reactants (Pyridin-2-ylmethanamine, Benzaldehyde, Iodine, TBHP in DMF) Heating 2. Heat Reaction (100 °C, 2h) Reactants->Heating Quenching 3. Quench Reaction (aq. Na₂S₂O₃) Heating->Quenching Extraction 4. Extract Product (Ethyl Acetate) Quenching->Extraction Drying 5. Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration 6. Concentrate (Rotary Evaporation) Drying->Concentration Purification 7. Purify (Column Chromatography) Concentration->Purification Product Pure this compound Purification->Product

Caption: Step-by-step experimental workflow.

G cluster_mechanism Proposed Reaction Mechanism A Pyridin-2-ylmethanamine + Benzaldehyde B Imine Intermediate A->B - H₂O C Cyclized Intermediate B->C Intramolecular Cyclization D This compound C->D Oxidation (I₂/TBHP) - 2H⁺, - 2e⁻

Caption: Proposed reaction mechanism.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of this compound. The iodine-mediated oxidative cyclization of readily available starting materials represents an efficient and practical method for obtaining this important heterocyclic compound. The operational simplicity and good anticipated yields make this protocol highly suitable for applications in both academic research and industrial drug development.

References

Application Notes and Protocols for 3-Phenylimidazo[1,5-a]pyridine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-phenylimidazo[1,5-a]pyridine and its derivatives as versatile ligands in various palladium- and copper-catalyzed cross-coupling reactions. The unique electronic and steric properties of this ligand scaffold have demonstrated significant potential in facilitating challenging chemical transformations crucial for pharmaceutical and materials science research.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have proven to be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryl and heterobiaryl compounds. These ligands offer a robust platform for the formation of C-C bonds, a fundamental transformation in drug discovery and development.

Quantitative Data

The following table summarizes the performance of a 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids.

EntryAryl HalideArylboronic AcidProductYield (%)
11-Bromo-3,5-dimethylbenzene2-Methoxyphenylboronic acid2',6'-Dimethyl-2-methoxy-1,1'-biphenyl95
21-Bromo-4-tert-butylbenzene2-Methylphenylboronic acid4'-tert-Butyl-2-methyl-1,1'-biphenyl98
31-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid4-Methoxy-4'-nitro-1,1'-biphenyl92
42-BromopyridinePhenylboronic acid2-Phenylpyridine85
53-Bromopyridine4-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)pyridine88
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed protocol for the Suzuki-Miyaura cross-coupling reaction using a 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand is provided below.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligand

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (2.5 mol%) and the 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand (5.0 mol%).

  • Add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add 1,4-dioxane (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][2]

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X L oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)₂ Base diaryl_pd Ar-Pd(II)-Ar' L transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Palladium-Catalyzed Mizoroki-Heck Reactions

Imidazo[1,5-a]pyridine derivatives serve as effective ligands in the palladium-catalyzed Mizoroki-Heck reaction, facilitating the coupling of aryl halides with alkenes. This reaction is a powerful tool for the synthesis of substituted alkenes.

Quantitative Data

The following table presents representative yields for the Mizoroki-Heck reaction using an imidazo[1,5-a]pyridine-PdCl₂ catalytic system.

EntryAryl HalideAlkeneProductYield (%)
1IodobenzeneStyreneStilbene85
2Bromobenzenen-Butyl acrylaten-Butyl cinnamate90
34-BromoanisoleStyrene4-Methoxystilbene88
41-Chloronaphthalenen-Butyl acrylaten-Butyl 3-(naphthalen-1-yl)acrylate75
54-BromobenzonitrileStyrene4-Cyanostilbene92
Experimental Protocol: General Procedure for Mizoroki-Heck Reaction

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Imidazo[1,5-a]pyridine ligand

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve PdCl₂ (1.0 mol%) and the imidazo[1,5-a]pyridine ligand (2.0 mol%) in DMF (5 mL).

  • Add the aryl halide (1.0 equiv), the alkene (1.2 equiv), and triethylamine (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 120 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.[3][4][5]

Catalytic Cycle: Mizoroki-Heck Reaction

Heck_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion Alkene alkyl_pd R'-Pd(II)-X L migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product_complex [HPd(II)X]L + Product beta_hydride_elimination->product_complex base_regeneration Base product_complex->base_regeneration base_regeneration->pd0 - HB-X

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Copper-Catalyzed N-Arylation of Nitrobenzamides

Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane has been successfully employed as a ligand in copper-catalyzed reactions, such as the synthesis of N-(methoxy(aryl)methyl)-2-nitrobenzamides. This demonstrates the utility of imidazo[1,5-a]pyridine-based ligands beyond palladium catalysis.

Quantitative Data

The table below shows the yields for the copper-catalyzed synthesis of N-(methoxy(aryl)methyl)-2-nitrobenzamides using bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane as a ligand.

EntryBenzamideAldehydeProductYield (%)
12-NitrobenzamideFormaldehydeN-(methoxymethyl)-2-nitrobenzamide82
22-NitrobenzamideBenzaldehydeN-(methoxy(phenyl)methyl)-2-nitrobenzamide78
32-Nitrobenzamide4-ChlorobenzaldehydeN-((4-chlorophenyl)(methoxy)methyl)-2-nitrobenzamide75
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

Materials:

  • Copper(I) iodide (CuI)

  • Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane ligand

  • 2-Nitrobenzamide (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Methanol (MeOH) (5 mL)

Procedure:

  • To a round-bottom flask, add CuI (5 mol%), bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane ligand (10 mol%), 2-nitrobenzamide (1.0 equiv), and cesium carbonate (2.0 equiv).

  • Add methanol (5 mL) and the aldehyde (1.2 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.[3]

Experimental Workflow

The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction using a this compound-based ligand.

Experimental_Workflow start Start reagents Combine Catalyst, Ligand, Reactants, and Base start->reagents solvent Add Solvent under Inert Atmosphere reagents->solvent reaction Heat and Stir for Specified Time solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for catalysis.

References

Application of 3-phenylimidazo[1,5-a]pyridine in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3-phenylimidazo[1,5-a]pyridine derivatives as emissive materials in Organic Light-Emitting Diodes (OLEDs). It includes a summary of their performance data, detailed experimental protocols for their synthesis and device fabrication, and a workflow diagram for their development and characterization.

Introduction

Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of materials for OLEDs due to their high photoluminescence quantum yields, excellent thermal stability, and tunable emission colors. The this compound scaffold, in particular, offers a versatile platform for the design of efficient emitters. By modifying the substituent at the 3-position of the imidazo[1,5-a]pyridine core, the electronic and photophysical properties can be finely tuned to achieve a wide range of emission colors, from blue to greenish-yellow. These materials can exhibit efficient intramolecular charge transfer (ICT), which is beneficial for achieving high electroluminescence efficiencies.[1] Some derivatives have also been investigated for their potential as Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically enable 100% internal quantum efficiency in OLEDs.

Data Presentation: Performance of this compound Derivatives in OLEDs

The following table summarizes the key performance parameters of various this compound derivatives reported in the literature. This data allows for a comparative analysis of the impact of different substituents on the device performance.

EmitterHostMax. EQE (%)Power Eff. (lm/W)Luminous Eff. (cd/A)CIE (x, y)Emission ColorRef.
1-phenyl-3-(anthracen-9-yl)imidazo[1,5-a]pyridineCBP3.22.24.4(0.34, 0.45)Greenish-Yellow[1]
1,3-diphenylimidazo[1,5-a]pyridine-benzilimidazole (BPy-1)-----Greenish-Yellow[2]
1,3-diphenylimidazo[1,5-a]pyridine-benzilimidazole (BPy-2)-----Greenish-Yellow[2]
1,3-diphenylimidazo[1,5-a]pyridine-fluorene-benzilimidazole (BPy-FL)-----Greenish-Yellow[2]

Note: The performance of OLEDs is highly dependent on the device architecture and fabrication conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative (Example: 1-phenyl-3-(anthracen-9-yl)imidazo[1,5-a]pyridine)[1]

This protocol describes a one-pot condensation reaction for the synthesis of a representative this compound derivative.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Anthracene-9-carbaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Round bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin-layer chromatography (TLC) plates

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round bottom flask, add phenyl(pyridin-2-yl)methanone (1.0 eq), anthracene-9-carbaldehyde (1.1 eq), and ammonium acetate (5.0 eq).

  • Add glacial acetic acid to the flask to dissolve the reactants.

  • Set up the flask with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1-phenyl-3-(anthracen-9-yl)imidazo[1,5-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol provides a general procedure for the fabrication of a multilayer OLED using a this compound derivative as the emissive dopant.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., 4,4′-bis(N-carbazolyl)-1,1′-biphenyl, CBP)

  • This compound derivative (emitter)

  • Electron transport layer (ETL) material (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene, TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Glove box with an inert atmosphere

  • Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glove box.

    • Spin-coat a thin layer of PEDOT:PSS solution onto the ITO surface (e.g., at 3000 rpm for 60 seconds).

    • Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and the this compound emitter in a suitable solvent (e.g., chlorobenzene or toluene) with the desired doping concentration (e.g., 3 wt%).

    • Spin-coat the EML solution on top of the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds).

    • Anneal the substrates at 80-100 °C for 10 minutes.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the ETL material (e.g., TPBi, 30 nm), LiF (1 nm), and Al (100-150 nm) onto the EML. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

  • Encapsulation and Characterization:

    • Encapsulate the fabricated devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

    • Characterize the electroluminescent properties of the devices, including current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, external quantum efficiency, power efficiency, and CIE coordinates.

Visualization

OLED Development Workflow

The following diagram illustrates the general workflow for the development of OLEDs based on this compound emitters, from molecular design to device characterization.

OLED_Workflow cluster_design Molecular Design & Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing design Computational Modeling (DFT Calculations) synthesis Synthesis of This compound Derivatives design->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification photophysical Photophysical Studies (UV-Vis, PL, PLQY) purification->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical thermal Thermal Analysis (TGA, DSC) purification->thermal fabrication OLED Fabrication (Solution Processing) photophysical->fabrication electrochemical->fabrication thermal->fabrication testing Electroluminescence Characterization (EQE, CIE, etc.) fabrication->testing

Caption: Workflow for OLED development.

This workflow outlines the key stages in the research and development of novel this compound-based emitters for OLED applications. It begins with the computational design and chemical synthesis of the materials, followed by a thorough characterization of their physical and chemical properties. The most promising candidates are then used to fabricate OLED devices, which are subsequently tested to evaluate their performance. This iterative process allows for the systematic optimization of both the material properties and the device architecture to achieve high-efficiency and stable OLEDs.

References

Application Notes and Protocols for 3-phenylimidazo[1,5-a]pyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While the anticancer properties of imidazo[1,2-a]pyridine derivatives are extensively documented, the 3-phenylimidazo[1,5-a]pyridine scaffold remains a less explored but promising area for the development of novel therapeutic agents. This document provides an overview of the potential of this compound derivatives as anticancer agents, including synthetic methods, protocols for biological evaluation, and insights into potential mechanisms of action based on related compounds. One vendor notes that this compound is utilized as a scaffold in the synthesis of new pharmaceuticals, particularly in the development of anticancer agents, due to its ability to interact with biological targets.[1] It has been suggested that this compound can inhibit the mitochondrial membrane potential and induce apoptosis in cancer cells, with noted efficacy against cervical cancer cells.[2]

Data Presentation

Due to the limited specific data on the anticancer activity of this compound derivatives, the following table includes data for the more extensively studied imidazo[1,2-a]pyridine derivatives to provide a comparative context for researchers. This data highlights the potential potency of the broader imidazopyridine class of compounds.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridines
Compound 12HT-29 (Colon)4.15 ± 2.93[3][4]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[3][4]
Compound 18MCF-7 (Breast)14.81 ± 0.20[3][4]
Compound 18HT-29 (Colon)10.11 ± 0.70[3]
Compound 11HT-29 (Colon)18.34 ± 1.22[3]
IP-5HCC1937 (Breast)45[5][6][7]
IP-6HCC1937 (Breast)47.7[5][6][7]
IP-7HCC1937 (Breast)79.6[5][6][7]
Compound 6A375 (Melanoma)9.7 - 44.6[8]
Compound 6WM115 (Melanoma)9.7 - 44.6[8]
Compound 6HeLa (Cervical)9.7 - 44.6[8]
Compound 5bHCT-116 (Colon)3.5 - 61.1[9]

Potential Signaling Pathways (Based on Imidazo[1,2-a]pyridine Derivatives)

The anticancer effects of imidazopyridine derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While specific pathways for 3-phenylimidazo[1,5-a]pyridines are yet to be fully elucidated, studies on the isomeric imidazo[1,2-a]pyridines suggest potential targets.

A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to suppress STAT3 phosphorylation and NF-κB activity.[10] The NF-κB and STAT3 signaling pathways are crucial in inflammation and cancer, and their simultaneous activation can create a positive feedback loop that promotes tumorigenesis.[10] Other studies on imidazo[1,2-a]pyridines have demonstrated inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[8]

Below are diagrams illustrating these potential signaling pathways.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazopyridine Derivative Imidazopyridine Derivative Imidazopyridine Derivative->PI3K Imidazopyridine Derivative->Akt Imidazopyridine Derivative->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition.

STAT3_NFkB_Pathway cluster_nfkb NF-kB Pathway cluster_stat3 STAT3 Pathway Cytokine Receptor Cytokine Receptor IKK IKK Cytokine Receptor->IKK IkBα IkBα IKK->IkBα NF-kB (p65/p50) NF-kB (p65/p50) IkBα->NF-kB (p65/p50) NF-kB (p65/p50) NF-kB (p65/p50) NF-kB (p65/p50)->NF-kB (p65/p50) Gene Transcription Gene Transcription NF-kB (p65/p50) ->Gene Transcription Imidazopyridine Derivative Imidazopyridine Derivative Imidazopyridine Derivative->IKK IL-6 Receptor IL-6 Receptor JAK JAK IL-6 Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Gene Transcription Gene Transcription STAT3 Dimer->Gene Transcription Imidazopyridine Derivative Imidazopyridine Derivative Imidazopyridine Derivative ->STAT3

STAT3 and NF-kB Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the cyclocondensation of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes. One study reported a low yield for this specific reaction with α-nitrotoluene. Further optimization of reaction conditions may be necessary to improve yields for this class of compounds.

General Procedure:

  • To a stirred solution of 2-(aminomethyl)pyridine in a suitable solvent (e.g., a mixture of polyphosphoric acid and phosphorous acid), add α-nitrotoluene.

  • Heat the reaction mixture at an elevated temperature (e.g., 160 °C) for a specified period (e.g., 2 hours).

  • Upon completion, perform an aqueous work-up.

  • Isolate and purify the product using standard techniques such as column chromatography.

Synthesis_Workflow 2-(aminomethyl)pyridine 2-(aminomethyl)pyridine Reaction_Mixture Reaction Mixture (PPA, H3PO3) 2-(aminomethyl)pyridine->Reaction_Mixture α-nitrotoluene α-nitrotoluene α-nitrotoluene->Reaction_Mixture Heating Heating (160°C, 2h) Reaction_Mixture->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product 3-phenylimidazo [1,5-a]pyridine Purification->Product

Synthesis of this compound.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H

MTT Assay Workflow.
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on the expression and activation of proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare cell lysates from cells treated with the this compound derivatives and control cells.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells after treatment with the this compound derivatives.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest cells after treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Conclusion

While the direct exploration of this compound derivatives as anticancer agents is in its nascent stages, the broader imidazopyridine scaffold has demonstrated significant potential. The protocols and information provided herein offer a framework for the synthesis and comprehensive biological evaluation of this promising class of compounds. Further investigation into their mechanism of action, particularly their effects on key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, is warranted to unlock their full therapeutic potential in oncology.

References

Application Notes and Protocols: Cytotoxicity Testing of 3-phenylimidazo[1,5-a]pyridine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazopyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] Specifically, substituted imidazo[1,2-a]pyridines have been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[1][3] The therapeutic potential of these compounds often lies in their ability to modulate key cellular signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][4] This document provides a comprehensive set of protocols to assess the cytotoxic effects of a specific derivative, 3-phenylimidazo[1,5-a]pyridine, on cancer cell lines and to investigate its underlying mechanism of action.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves a multi-step process, beginning with cell viability and cytotoxicity screening, followed by a more in-depth analysis of the mode of cell death and the elucidation of the molecular pathways involved.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Cancer Cell Line Culture B Treatment with this compound (Dose-Response and Time-Course) A->B C MTT Assay (Cell Viability) B->C D LDH Assay (Cytotoxicity) B->D E Annexin V/PI Staining (Apoptosis vs. Necrosis) C->E D->E F Western Blot Analysis (Signaling Pathway Proteins) E->F G Data Analysis and Interpretation F->G

Caption: Experimental workflow for cytotoxicity testing.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection and Culture:

    • Select relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[5]

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution Preparation:

    • Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • Prepare fresh dilutions in culture medium just before each experiment, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).[1] Include a vehicle control (DMSO-treated cells).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assessment: LDH Assay

The LDH (Lactate Dehydrogenase) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[8]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • After treatment, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.[9][10] This typically involves adding a reaction mixture to the supernatant.[8][11]

  • Incubate at room temperature for 30 minutes in the dark.[11]

  • Add the stop solution provided in the kit.[11]

  • Measure the absorbance at the recommended wavelength (usually 490 nm).[10][11]

  • Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12][14]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations determined from the MTT/LDH assays.

  • Harvest the cells (including floating cells) and wash them with cold PBS.[13]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12][15]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[12]

  • Incubate for 15-20 minutes at room temperature in the dark.[12][15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the cells by flow cytometry within one hour.[15]

Investigation of Signaling Pathways: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in cellular signaling pathways that may be affected by the compound.[17] Based on literature for similar imidazopyridine compounds, the PI3K/AKT/mTOR and Wnt/β-catenin pathways are relevant targets.[1][4]

Protocol:

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Collect the lysate and determine the protein concentration using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies overnight at 4°C.[19][20] Suggested primary antibodies include those against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, AKT, p-mTOR, mTOR) and the Wnt/β-catenin pathway (e.g., β-catenin, c-Myc), as well as apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle regulators (e.g., p53, p21).[1][3][18]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[19]

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[18]

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-724Value
48Value
72Value
A54924Value
48Value
72Value
HepG224Value
48Value
72Value

Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment

Cell LineTreatment Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
MCF-7 ControlValueValueValueValue
IC50ValueValueValueValue
2 x IC50ValueValueValueValue
A549 ControlValueValueValueValue
IC50ValueValueValueValue
2 x IC50ValueValueValueValue

Table 3: Relative Protein Expression Levels from Western Blot Analysis

Target ProteinTreatment Concentration (µM)Relative Expression (Fold Change vs. Control)
p-AKT IC50Value
2 x IC50Value
β-catenin IC50Value
2 x IC50Value
Cleaved Caspase-3 IC50Value
2 x IC50Value

Signaling Pathway Diagram

Based on the Western blot results, a diagram of the implicated signaling pathway can be generated. Below is a hypothetical representation of the PI3K/AKT/mTOR pathway being inhibited by the compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

References

Application Notes and Protocols for the Characterization of 3-Phenylimidazo[1,5-a]pyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guidelines for the characterization of 3-phenylimidazo[1,5-a]pyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to assist researchers in confirming the structure and purity of this important heterocyclic compound, which serves as a valuable scaffold in medicinal chemistry and materials science.

Introduction

This compound is a fused heterocyclic compound with significant potential in various fields, including the development of novel pharmaceuticals. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. [1]

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.20d7.2
H-1', H-5'7.74d7.4
H-17.56s-
H-2', H-3', H-4', H-7, H-87.48m (multiplet)-
H-66.70-6.80m (multiplet)-

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃. [1]

Atom NumberChemical Shift (δ, ppm)
C-3137.1
C-8a134.4
C-1'131.8
C-4'129.3
C-2', C-6'129.1
C-3', C-5'128.9
C-7121.2
C-1120.9
C-5119.0
C-8118.9
C-6113.4

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

structure cluster_0 This compound C1 C1 N2 N2 C1->N2 C3 C3 N2->C3 C3a N4 N4 C3->N4 C1' C1' C3->C1' C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C8a->C1 C8a->N4 C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Caption: Structure of this compound with atom numbering.

experimental_workflow cluster_workflow NMR Characterization Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->sample_prep nmr_acquisition NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_processing->spectral_analysis structure_verification Structure Verification and Purity Assessment spectral_analysis->structure_verification end End structure_verification->end

Caption: Experimental workflow for NMR characterization.

References

Application Notes and Protocols for Single Crystal X-ray Diffraction Analysis of 3-Phenylimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the single crystal X-ray diffraction (SCXRD) analysis of 3-phenylimidazo[1,5-a]pyridine derivatives. This class of compounds is of significant interest in pharmaceutical development and materials science due to its versatile scaffold.[1] In medicinal chemistry, these derivatives are explored as potential anti-cancer agents, kinase inhibitors, and for their role in enzyme inhibition and receptor binding.[1] This document outlines the protocols for crystal growth, data collection, and structure refinement, and presents crystallographic data for representative compounds.

Data Presentation

The crystallographic data for selected this compound derivatives are summarized in the table below. This allows for a clear comparison of the unit cell parameters and other relevant structural information.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridineC₂₇H₁₈N₂MonoclinicP2₁/c10.332(3)16.994(4)11.248(3)90108.43(3)901873.9(8)4CCDC 2297482
4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acidC₂₀H₁₄N₂O₂MonoclinicC2/c17.8410(5)15.3081(4)11.3881(3)90104.280(1)903014.12(14)8[2]

Experimental Protocols

Crystal Growth of this compound Derivatives

High-quality single crystals are essential for successful SCXRD analysis. Common methods for growing crystals of small organic molecules like this compound derivatives include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) is left in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single Crystal X-ray Data Collection

Data collection is typically performed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector such as a CCD or CMOS detector.

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and cryoprotectant oil (e.g., paratone-N).

  • Data Collection Temperature: For small organic molecules, data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, leading to higher quality data.

  • Diffractometer Setup: The instrument is equipped with an X-ray source, which can be a sealed tube (e.g., with Mo or Cu radiation) or a synchrotron source.[3]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal lattice.

  • Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset, ensuring that all unique reflections are measured multiple times.

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and X-ray beam intensity.

Structure Solution and Refinement

The determination of the crystal structure from the diffraction data is typically performed using specialized software packages like SHELX.

Protocol:

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This is often done with programs like SHELXS or SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method, typically with a program like SHELXL.[4][5][6] This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the model is chemically reasonable and fits the experimental data well.

Visualizations

Experimental Workflow for Single Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_determination Structure Determination cluster_output Output synthesis Synthesis of 3-phenylimidazo [1,5-a]pyridine derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Data Collection diffractometer->data_collection integration Integration data_collection->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (e.g., SHELXT) space_group->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., CHECKCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file signaling_pathway cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat5 STAT5 jak->stat5 Phosphorylates p_stat5 p-STAT5 stat5_dimer STAT5 Dimer p_stat5->stat5_dimer Dimerizes nucleus Nucleus pim1 PIM-1 stat5_dimer->pim1 Induces expression of gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Promotes inhibitor This compound Derivative (Inhibitor) inhibitor->jak Inhibits inhibitor->pim1 Inhibits

References

Application Notes and Protocols for Measuring Quantum Yield of 3-Phenylimidazo[1,5-a]pyridine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the fluorescence quantum yield of 3-phenylimidazo[1,5-a]pyridine fluorophores using the relative method. This method is widely adopted due to its straightforwardness and the use of common laboratory instrumentation.

Introduction

3-Phenylimidazo[1,5-a]pyridines are a class of heterocyclic compounds that often exhibit interesting photophysical properties, making them valuable scaffolds in drug discovery and materials science. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] Accurate measurement of the quantum yield is essential for characterizing new fluorophores and understanding their potential applications.

The relative method for determining fluorescence quantum yield involves comparing the fluorescence properties of a sample to a well-characterized standard with a known quantum yield.[1] By carefully controlling experimental conditions, this method can provide reliable and reproducible results.

Principle of the Relative Method

The relative method is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[2] Therefore, a ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields. The fluorescence quantum yield of the sample (Φ_S) can be calculated using the following equation[2]:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • Φ_S is the fluorescence quantum yield of the sample.

  • Φ_R is the fluorescence quantum yield of the reference standard.

  • I_S is the integrated fluorescence intensity of the sample.

  • I_R is the integrated fluorescence intensity of the reference.

  • A_S is the absorbance of the sample at the excitation wavelength.

  • A_R is the absorbance of the reference at the excitation wavelength.

  • n_S is the refractive index of the sample's solvent.

  • n_R is the refractive index of the reference's solvent.

To enhance accuracy, the "gradient method" is employed. This involves preparing a series of dilutions for both the sample and the standard and plotting the integrated fluorescence intensity versus absorbance. The slope (gradient) of this plot is then used in the calculation, which minimizes errors from individual measurements.[3][4]

The equation using the gradient method is[3][4]:

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

Where:

  • m_S is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.

  • m_R is the slope of the integrated fluorescence intensity vs. absorbance plot for the reference.

Experimental Workflow

The following diagram outlines the general workflow for the relative measurement of fluorescence quantum yield.

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare stock solution of fluorescence standard dilute_standard Prepare a series of dilutions of the standard (Abs < 0.1) prep_standard->dilute_standard prep_sample Prepare stock solution of This compound sample dilute_sample Prepare a series of dilutions of the sample (Abs < 0.1) prep_sample->dilute_sample abs_measurement Measure absorbance spectra (UV-Vis Spectrophotometer) dilute_standard->abs_measurement dilute_sample->abs_measurement fluo_measurement Measure fluorescence emission spectra (Spectrofluorometer) abs_measurement->fluo_measurement integrate_fluo Integrate the area under the corrected emission spectra fluo_measurement->integrate_fluo plot_data Plot integrated fluorescence intensity vs. absorbance for sample and standard integrate_fluo->plot_data calculate_qy Calculate quantum yield using the gradient method plot_data->calculate_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Experimental Protocols

This protocol outlines the detailed steps for determining the fluorescence quantum yield of a this compound fluorophore relative to a standard.

4.1. Materials and Equipment

  • Spectrofluorometer: An instrument capable of providing corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 10 mm path length fluorescence and absorbance cuvettes.[2]

  • Spectroscopic Grade Solvents: Solvents should be of high purity to minimize background fluorescence.

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield (see Table 1). Quinine sulfate is a common standard.

  • This compound Sample: The fluorophore to be characterized.

  • Volumetric Glassware: For accurate preparation of solutions.

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ_R)
Quinine Sulfate0.1 M H₂SO₄3504500.54
Fluorescein0.1 M NaOH4905200.95
Rhodamine 6GEthanol5285550.95
Rhodamine BEthanol5405700.65

4.2. Preparation of Solutions

  • Select a suitable solvent: The same solvent must be used for both the sample and the standard. The choice of solvent should ensure adequate solubility and chemical stability for both compounds.

  • Prepare stock solutions: Accurately weigh and dissolve the this compound sample and the chosen fluorescence standard to prepare stock solutions of known concentrations.

  • Prepare a series of dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[1][5] A typical range of absorbances to aim for is 0.02, 0.04, 0.06, 0.08, and 0.1.[1]

4.3. Spectroscopic Measurements

  • Absorbance Measurements:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorbance spectrum for each dilution of the sample and the standard.

    • From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths. These settings must remain constant for all measurements.

    • Set the excitation wavelength. This wavelength must be the same for both the sample and the standard.

    • Record the emission spectrum of the pure solvent (blank).

    • Record the corrected emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band of the compound.

4.4. Data Analysis

  • Correct for Solvent Background: Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine the Gradient: Perform a linear regression for both plots to obtain the slope (gradient, m). The R² value should be close to 1, indicating a good linear fit.

  • Calculate Quantum Yield: Use the gradients obtained and the known quantum yield of the standard to calculate the quantum yield of the this compound sample using the gradient method equation.

Quantitative Data Summary

The following table summarizes the photophysical properties of a 1-phenylimidazo[1,5-a]pyridine derivative as reported in the literature. Data for a broader range of 3-phenyl substituted derivatives is currently sparse in readily available literature.

Table 2: Photophysical Data of a 1-phenylimidazo[1,5-a]pyridine Derivative

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
1-phenyl-3-(anthracen-9-yl)imidazo[1,5-a]pyridineTHF~300, >300 (ICT)548~11,0000.746[6]

Note: The quantum yield was measured using an integrating sphere (absolute method). ICT refers to Intramolecular Charge Transfer.

Troubleshooting and Considerations

  • Inner-Filter Effects: To avoid non-linear effects, the absorbance of all solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette.[1][5]

  • Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.

  • Standard Selection: Choose a standard that has absorption and emission spectra that overlap with the sample to minimize instrumental errors.[2]

  • Instrument Correction: Ensure that the spectrofluorometer is properly corrected for the wavelength-dependent response of the excitation source and the detector.

  • Photostability: Check the photostability of both the sample and the standard under the experimental conditions. Photobleaching can lead to inaccurate results.

References

Application Notes and Protocols: Screening 3-phenylimidazo[1,5-a]pyridine Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-phenylimidazo[1,5-a]pyridine derivatives have emerged as promising scaffolds for the development of novel antimicrobial agents. These compounds have demonstrated potential efficacy against a range of bacterial and fungal pathogens, making them valuable candidates for further investigation in the fight against infectious diseases. The rising threat of antimicrobial resistance necessitates the exploration of new chemical entities with unique mechanisms of action, and the imidazopyridine core represents a promising starting point for such endeavors.[1][2][3]

These application notes provide a comprehensive guide for researchers screening this compound derivatives for antimicrobial activity. The document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of these compounds. Additionally, it includes a summary of representative data and visual diagrams to illustrate the experimental workflow and potential mechanisms of action.

Data Presentation

The following tables summarize representative antimicrobial activity data for imidazopyridine derivatives against a panel of common bacterial and fungal pathogens. It is important to note that the specific activity of this compound derivatives should be determined experimentally.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Imidazopyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2H-chromene-based IZP derivativeStaphylococcus aureus7.8Ciprofloxacin-
2H-chromene-based IZP derivativeEscherichia coli-Ciprofloxacin-
2H-chromene-based IZP derivativeSalmonella typhi-Ciprofloxacin-
Pyrazolo-IZP molecular conjugateMethicillin-Resistant Staphylococcus aureus (MRSA)>9 mm (Zone of Inhibition)--
Imidazo[1,5-a]quinoxaline derivativeStaphylococcus aureus0.97Ofloxacin0.97
Imidazo[1,5-a]quinoxaline derivativeCandida albicans-Clotrimazole-

Data is illustrative and sourced from studies on various imidazopyridine derivatives.[4]

Table 2: Representative Minimum Bactericidal Concentration (MBC) and Cytotoxicity Data

Compound DerivativeTest Organism/Cell LineMBC (µg/mL)MBC/MIC RatioCytotoxicity (IC₅₀ in µM)
Representative ImidazopyridineMycobacterium tuberculosis---
Penetratin-conjugated PrAMPsHeLa--~40
Penetratin-conjugated PrAMPsSH-SY5Y--~40

Data is illustrative. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.[4][7][8][9]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10][11] Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[4] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of a compound that kills a microorganism.[5][12][13]

Materials:

  • MIC plates from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC plates.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against mammalian cell lines to determine their therapeutic window.[6][14][15][16]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Visualizations

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit Characterization Compound Library Compound Library MIC Assay MIC Assay Compound Library->MIC Assay Screening Active Compounds Active Compounds MIC Assay->Active Compounds Identify Hits MBC Assay MBC Assay Active Compounds->MBC Assay Cytotoxicity Assay Cytotoxicity Assay Active Compounds->Cytotoxicity Assay Lead Candidates Lead Candidates MBC Assay->Lead Candidates Determine Bactericidal Activity Cytotoxicity Assay->Lead Candidates Assess Therapeutic Index Mechanism of Action Studies Mechanism of Action Studies Lead Candidates->Mechanism of Action Studies

Caption: Workflow for screening antimicrobial compounds.

Proposed Mechanism of Action

Imidazopyridines have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential cellular processes. One proposed mechanism involves the disruption of the electron transport chain, leading to the depletion of ATP.[17]

G cluster_0 Bacterial Cell Imidazopyridine Imidazopyridine Electron_Transport_Chain Electron Transport Chain Imidazopyridine->Electron_Transport_Chain Inhibition ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase Disruption of Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibition Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Depletion Cell_Death Cell Death Cellular_Processes->Cell_Death Failure

Caption: Proposed mechanism of imidazopyridine antimicrobial action.

References

Application Notes & Protocols: 3-Phenylimidazo[1,5-a]pyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-phenylimidazo[1,5-a]pyridine-based fluorescent probes. This class of fluorophores offers remarkable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, making them valuable tools in various research and development applications.[1][2][3]

Introduction to this compound Probes

The imidazo[1,5-a]pyridine scaffold is a robust and versatile platform for the design of novel fluorescent compounds.[2][3] Its derivatives, particularly those with a phenyl substitution at the 3-position, exhibit intense fluorescence and are amenable to straightforward, often one-pot, synthesis.[2][3][4] These probes have demonstrated utility in a range of applications including:

  • Bioimaging: Visualizing cellular structures and dynamics, such as cell membranes.[2][5]

  • Analyte Sensing: Detecting changes in pH and the presence of specific molecules like sulfur dioxide (SO₂).[6][7][8]

  • Optoelectronics: Serving as emitters in Organic Light Emitting Diodes (OLEDs).[4]

  • Materials Science: Development of advanced materials with specific electronic and optical properties.[9]

Physicochemical Properties and Data Presentation

The photophysical characteristics of this compound probes are highly dependent on their substitution patterns and the surrounding solvent environment. Their solvatochromic nature, where the emission wavelength shifts with solvent polarity, makes them excellent probes for investigating the properties of biological membranes.[2][10]

Table 1: Photophysical Properties of Selected this compound-Based Probes

Probe/ComplexExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent/ConditionsReference
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (L)3844630.1979Dichloromethane[1]
ImPy-Ac~418528 - 586-~11000 cm⁻¹Hexane to Acetonitrile[10]
BPy-1, BPy-2, BPy-FL---~7000 cm⁻¹-[7]
[Zn2(BB)Cl4]-~450-500up to 0.37-Dichloromethane
IPB-RL-1405700-800 (Red Channel)-460-[8]
ImPy-3-Sky-blue emission--OLED device

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and efficient method for synthesizing the this compound core involves a one-pot cyclization reaction.[2][3]

Protocol: One-Pot Synthesis

  • Reactants: Combine an appropriate aromatic ketone (e.g., phenyl(pyridin-2-yl)methanone), an aromatic aldehyde (e.g., benzaldehyde), and ammonium acetate.[2][3]

  • Solvent: Use a suitable solvent, such as acetic acid.[2][3]

  • Reaction Conditions: Heat the mixture at a specific temperature (e.g., 110-118 °C) for a designated time (e.g., 5-12 hours).[11]

  • Purification: After the reaction is complete, cool the mixture and purify the product using standard techniques like column chromatography.

For a more specific example, the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines can be achieved by coupling 2-aminopyridine with phenylacetophenones in the presence of CBrCl₃ at 80°C for 5 hours.[12]

Protocol for Cell Membrane Imaging

The solvatochromic properties of certain this compound probes make them suitable for visualizing cell membranes.[2]

Workflow for Cell Membrane Staining and Imaging

Caption: Workflow for staining and imaging cell membranes.

Detailed Steps:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent like DMSO.[2]

  • Cell Culture: Grow the cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Staining: Dilute the probe stock solution in cell culture medium to the desired final concentration. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 30 minutes) under standard cell culture conditions.

  • Washing: Gently wash the cells with fresh, probe-free medium or a buffered saline solution to remove any unbound probe.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters corresponding to the probe's spectral properties.

Protocol for pH Sensing

Certain this compound derivatives exhibit on-off-on fluorescence in response to changes in pH, making them effective pH sensors.[7]

Workflow for pH Sensing Application

ph_sensing_workflow A Prepare Probe Solution B Measure Baseline Fluorescence A->B C Introduce Acidic Sample (pH < 4) B->C E Introduce Basic Sample (pH > 4) B->E D Measure Fluorescence (Orange Emission) C->D F Measure Fluorescence (Greenish-Yellow Emission) E->F

Caption: Workflow for pH sensing using a responsive probe.

Detailed Steps:

  • Probe Solution: Prepare a solution of the pH-sensitive probe in a suitable solvent system.

  • Baseline Measurement: Measure the initial fluorescence intensity and emission spectrum of the probe solution at a neutral pH.

  • Acidic Conditions: Introduce the acidic sample to the probe solution. A color change to an orange emissive state may be observed at a pH below 4.[7]

  • Fluorescence Measurement (Acidic): Record the fluorescence spectrum to confirm the shift in emission.

  • Basic Conditions: To the same or a fresh probe solution, introduce the basic sample. A greenish-yellow emissive state may be observed at a pH above 4.[7]

  • Fluorescence Measurement (Basic): Record the fluorescence spectrum to observe the return of the original or a different emission profile.

Protocol for SO₂ Detection in Living Cells

A specialized near-infrared (NIR) imidazo[1,5-a]pyridine-based probe, IPB-RL-1, has been developed for monitoring SO₂ in living cells and organisms.[8]

Signaling Pathway for SO₂ Detection

so2_detection_pathway Probe IPB-RL-1 Probe (Blue Emission) Product Probe-SO₂ Adduct (Red Emission) Probe->Product Reaction SO2 SO₂ SO2->Product

Caption: Simplified reaction pathway for SO₂ detection.

Detailed Steps for Cell Imaging:

  • Cell Culture: Culture SKOV-3 cells (or other relevant cell lines) on an appropriate imaging dish.

  • Probe Incubation: Incubate the cells with the IPB-RL-1 probe (e.g., for 30 minutes).[8]

  • Baseline Imaging: Image the cells using a fluorescence microscope with an excitation at 405 nm. Collect emission in two channels: blue (420-520 nm) and red (700-800 nm).[8]

  • SO₂ Induction: Treat the cells with a source of SO₂ (e.g., Na₂SO₃) for a specific duration (e.g., 20 minutes).[8]

  • Post-Treatment Imaging: Re-image the cells using the same settings. An increase in the red fluorescence intensity relative to the blue fluorescence indicates the presence of SO₂.[8]

Troubleshooting and Considerations

  • Solubility: Some probes may have limited aqueous solubility. Prepare concentrated stock solutions in organic solvents like DMSO and dilute to the final working concentration in aqueous media.

  • Photostability: While many imidazo[1,5-a]pyridine derivatives show good photostability, it is always advisable to minimize light exposure during experiments to prevent photobleaching.[1]

  • Cytotoxicity: When using these probes in live-cell imaging, it is crucial to assess their potential cytotoxicity at the working concentrations.

  • Filter Selection: Ensure that the excitation and emission filters on the fluorescence microscope are appropriate for the specific probe being used to maximize signal and minimize bleed-through.

By following these guidelines and protocols, researchers can effectively harness the potential of this compound-based fluorescent probes for a wide array of applications in biological and materials science.

References

Application Notes and Protocols for the Functionalization of the 3-Phenylimidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the chemical modification of the 3-phenylimidazo[1,5-a]pyridine core structure. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif due to its presence in molecules with diverse biological and photophysical properties. Specifically, the 3-phenyl substituted derivatives serve as a versatile platform for the development of novel compounds. Functionalization of this scaffold allows for the fine-tuning of its chemical properties, leading to applications as fluorescent dyes, ligands in catalysis, and potential therapeutic agents.[1][2] This document details key, reproducible protocols for the synthesis of the core scaffold and its subsequent functionalization at the C1 position.

Application Note 1: Synthesis of the this compound Core Scaffold

The foundational this compound structure can be synthesized via a one-pot condensation reaction. A common method involves the reaction of a phenyl(pyridin-2-yl)methanone with an aldehyde in the presence of ammonium acetate and a suitable acid.[3] This approach provides a direct and scalable route to the core scaffold.

Protocol 1: One-Pot Synthesis of 3-(Anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine

This protocol is adapted from a reported synthesis of a C3-functionalized derivative, which illustrates the general one-pot condensation approach.[3]

Materials:

  • Phenyl(pyridin-2-yl)methanone (I)

  • Anthracene-9-carbaldehyde (II)

  • Ammonium acetate

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

  • Round bottom flask with reflux condenser

  • Stirring apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round bottom flask, combine phenyl(pyridin-2-yl)methanone (500 mg, 2.73 mmol, 1 equivalent), Anthracene-9-carbaldehyde (468.5 mg, 3 mmol, 1.1 equivalent), and ammonium acetate (983.9 mg, 13.4 mmol, 5 equivalents).[3]

  • Add glacial acetic acid (20 ml) to the flask.

  • Stir the mixture at 120 °C under an inert atmosphere with a reflux condenser.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After 12 hours, or upon completion, cool the reaction mixture and transfer it to cold water.[3]

  • Neutralize the mixture with liquor ammonia.

  • Extract the product using dichloromethane.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.[3]

  • Evaporate the solvent using a rotary evaporator.

  • Purify the resulting material by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:19) as the eluent.[3]

  • The final product is isolated as a yellow crystalline solid.

Application Note 2: C1-H Functionalization via Metal-Free Methylene Insertion

A unique and efficient method for functionalizing the C1 position of the 3-arylimidazo[1,5-a]pyridine scaffold involves a metal-free C-H functionalization using aldehydes.[4][5] This reaction utilizes an aqueous solution of an aldehyde (such as formaldehyde) which acts as both the carbon source for methylene insertion and the solvent, leading to the formation of bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes.[4] This approach is notable for its operational simplicity, occurring at room temperature in an aerobic environment.[4]

Logical Workflow for Methylene Insertion

cluster_workflow Experimental Workflow start 1. Combine 3-arylimidazo[1,5-a]pyridine and aqueous aldehyde solution stir 2. Stir at room temperature overnight start->stir quench 3. Quench reaction with water stir->quench extract 4. Extract with ethyl acetate quench->extract dry 5. Dry organic layer and evaporate solvent extract->dry product 6. Isolate bis-heteroarene product dry->product

Caption: Workflow for C1-H functionalization via methylene insertion.

Protocol 2: General Procedure for the Synthesis of Bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes

This protocol is a generalized procedure based on the synthesis of various bis-heteroarene products.[4]

Materials:

  • 3-Arylimidazo[1,5-a]pyridine (1 equivalent)

  • Aqueous solution of formaldehyde (37% in water) or other aryl aldehydes (1.5 equivalents)

  • Ethanol (EtOH), if required for aryl aldehydes

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Stirring apparatus

Procedure for Methylene Bridge (using Formaldehyde):

  • To the 3-arylimidazo[1,5-a]pyridine (0.28–0.52 mmol, 1 equiv), add 1 mL of an aqueous solution of formaldehyde (12.36 mmol).[4]

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction for completion by TLC.

  • Once complete, quench the reaction with water.

  • Separate the phases and extract the aqueous phase with ethyl acetate (2 x 20 mL).[4]

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Evaporate the solvent to yield the product.

Procedure for Arylmethylene Bridge (using Aryl Aldehydes):

  • Dissolve the 3-arylimidazo[1,5-a]pyridine (0.47–0.52 mmol, 1 equiv) in EtOH (0.5 mL), if necessary.

  • Add the desired aryl aldehyde (0.71–0.78 mmol, 1.5 equiv).[4]

  • Stir the mixture at room temperature overnight.

  • After completion (monitored by TLC), evaporate the EtOH.

  • Quench the reaction with water and extract with ethyl acetate (2 x 20 mL).[4]

  • Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent to obtain the product.

Data Summary: C1-Functionalization with Aldehydes

The following table summarizes the yields of various bis(3-arylimidazo[1,5-a]pyridin-1-yl)methane derivatives synthesized using the metal-free methylene insertion method.[4]

EntryStarting 3-Aryl-Imidazo[1,5-a]pyridineAldehydeProduct NameYield (%)
1This compoundFormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane (3a)86
23-(3,5-Dimethylphenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3,5-dimethylphenyl)imidazo[1,5-a]pyridin-1-yl)methane (3d)77
33-(3-Chlorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane (3f)77
4This compound4-Formylbenzaldehyde4-(Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl)benzaldehyde (3o)80
5This compound4-Fluorobenzaldehyde1,1'-((4-Fluorophenyl)methylene)bis(this compound) (3s)78

Application Note 3: Synthesis of C1-Phosphino Ligands via Cross-Coupling

For applications in catalysis, the this compound scaffold can be functionalized at the C1 position with phosphino groups. This is achieved through a multi-step synthetic pathway that involves iodination of the C1 position, followed by a palladium-catalyzed cross-coupling phosphination reaction.[2] This strategy provides access to novel ligands for use in reactions such as the Suzuki–Miyaura cross-coupling.[2]

Synthetic Pathway for C1-Phosphino Ligands

cluster_pathway Synthetic Pathway start 2-Aminomethylpyridine + Substituted Benzoyl Chloride cyclize Cyclization (POCl3) start->cyclize scaffold 3-Aryl-imidazo[1,5-a]pyridine cyclize->scaffold iodinate Iodination (NIS) scaffold->iodinate iodo_scaffold 1-Iodo-3-aryl-imidazo[1,5-a]pyridine iodinate->iodo_scaffold phosphinate Pd-Catalyzed Phosphination iodo_scaffold->phosphinate product 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine phosphinate->product

Caption: Synthetic route to 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.

Protocol 3: Iodination of 3-Arylimidazo[1,5-a]pyridine

This protocol is a key intermediate step for subsequent cross-coupling reactions.[2]

Materials:

  • 3-Arylimidazo[1,5-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Stirring apparatus

Procedure:

  • Dissolve the 3-arylimidazo[1,5-a]pyridine in acetonitrile.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up to remove excess NIS and succinimide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent to obtain the 1-iodo-3-arylimidazo[1,5-a]pyridine intermediate.

Protocol 4: Palladium-Catalyzed C1-Phosphination

This protocol describes the final step to introduce the phosphino group.[2]

Materials:

  • 1-Iodo-3-arylimidazo[1,5-a]pyridine

  • Secondary phosphine (e.g., diphenylphosphine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 1-iodo-3-arylimidazo[1,5-a]pyridine, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the secondary phosphine and the base.

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for several hours until completion (monitor by TLC or GC-MS).

  • Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate.

  • Purify the residue using column chromatography under an inert atmosphere to isolate the final 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand.

Applications and Future Outlook

The functionalization of the this compound scaffold opens avenues for diverse applications. The C1-bis-adducts have been identified as potentially interesting for their use as chemical biological probes or in organic materials.[4] The introduction of phosphine ligands at the C1 position creates novel catalysts for organic synthesis.[2] Furthermore, the core scaffold itself, when appropriately substituted, exhibits strong fluorescence, making it a candidate for organic light-emitting diodes (OLEDs) and bio-imaging agents.[1][3] The methodologies presented here provide a robust toolkit for chemists to explore and expand the chemical space and utility of this valuable heterocyclic system.

References

Metal-Free Pathways to Substituted Imidazo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its synthesis has traditionally relied on metal catalysts, which can introduce contaminants and increase costs in drug development. This document outlines several robust, metal-free synthetic methodologies for preparing substituted imidazo[1,5-a]pyridines, offering cleaner and often more economical alternatives. The following application notes and protocols are designed to be readily implemented in a laboratory setting.

Iodine-Mediated Oxidative Annulation of 2-Pyridyl Ketones and Alkylamines

This method provides an efficient, transition-metal-free pathway to a variety of imidazo[1,5-a]pyridine derivatives through an I₂-mediated sp³ C-H amination. The reaction is operationally simple and can be scaled up to the gram scale.[1]

Application Notes:

This one-pot synthesis is notable for its use of readily available starting materials and an inexpensive, environmentally benign mediator. The reaction proceeds via an oxidative annulation, and the presence of a mild base like sodium acetate is crucial for achieving good yields.[1] This protocol is particularly useful for the synthesis of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors.[1]

Quantitative Data Summary:
Entry2-Pyridyl KetoneAlkylamineYield (%)
1Phenyl(pyridin-2-yl)methanoneBenzylamine85
2Di(pyridin-2-yl)methanone4-Methoxybenzylamine92
3(4-Chlorophenyl)(pyridin-2-yl)methanoneBenzylamine88
4Phenyl(pyridin-2-yl)methanone(4-Fluorophenyl)methanamine82
Experimental Protocol:
  • To a solution of the 2-pyridyl ketone (1.0 mmol) and the alkylamine (1.2 mmol) in a suitable solvent such as 1,4-dioxane (5 mL) in a sealed tube, add sodium acetate (NaOAc, 2.0 mmol) and molecular iodine (I₂, 1.5 mmol).

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine derivative.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 2-pyridyl ketone, alkylamine, NaOAc, and I₂ in 1,4-dioxane seal Seal the reaction tube start->seal heat Heat at 110 °C for 12 h seal->heat cool Cool to room temperature heat->cool quench Quench with aq. Na₂S₂O₃ cool->quench extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end Substituted Imidazo[1,5-a]pyridine purify->end

Caption: Workflow for Iodine-Mediated Synthesis.

One-Pot Synthesis from 2-Aminomethylpyridines, Benzaldehydes, and Sodium Benzenesulfinates

This iodine-mediated, one-pot reaction constructs C-N and C-S bonds simultaneously to yield 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. The method is characterized by its mild reaction conditions and high atom economy.[2][3]

Application Notes:

This protocol involves a two-step, one-pot process. The first step is the formation of the imidazo[1,5-a]pyridine core, followed by the introduction of the phenylthio group.[2][3] Tert-butyl hydroperoxide (TBHP) is used as an oxidant in the initial step.[2][3] The reaction tolerates a wide range of substituted benzaldehydes and sodium benzenesulfinates.

Quantitative Data Summary:
EntryBenzaldehydeSodium BenzenesulfinateYield (%)
1BenzaldehydeSodium benzenesulfinate71
24-ChlorobenzaldehydeSodium benzenesulfinate74
32-ChlorobenzaldehydeSodium 4-chlorobenzenesulfinate78
43-NitrobenzaldehydeSodium benzenesulfinate61
Experimental Protocol:
  • In a reaction tube, combine pyridin-2-ylmethanamine (1.0 mmol), benzaldehyde (0.5 mmol), and iodine (0.1 mmol) in DMF (3 mL).

  • Add tert-butyl hydroperoxide (TBHP, 0.5 mmol) to the mixture.

  • Stir the mixture at 100 °C for 2 hours.

  • To the same reaction vessel, add sodium benzenesulfinate (1.0 mmol), iodine (0.5 mmol), and triphenylphosphine (PPh₃, 1.0 mmol).

  • Continue stirring at 100 °C and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with a saturated Na₂S₂O₃ solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Reaction Pathway:

G cluster_step1 Step 1: Imidazo[1,5-a]pyridine Formation cluster_step2 Step 2: C-S Bond Formation reactants1 2-Aminomethylpyridine + Benzaldehyde intermediate1 Imidazo[1,5-a]pyridine Intermediate reactants1->intermediate1 100 °C, 2 h oxidant1 I₂ (cat.), TBHP oxidant1->intermediate1 product 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine intermediate1->product reactants2 Sodium Benzenesulfinate reactants2->product 100 °C reagents2 I₂, PPh₃ reagents2->product

Caption: One-Pot Two-Step Synthesis Pathway.

Elemental Sulfur-Mediated Dual Oxidative Csp³-H Amination

This approach utilizes elemental sulfur as a mediator for the sequential dual oxidative Csp³-H amination of 2-pyridyl acetates and amines. This method is advantageous due to its metal- and peroxide-free conditions, operational simplicity, and scalability.[4]

Application Notes:

The reaction proceeds smoothly to afford a range of substituted imidazo[1,5-a]pyridines. The use of elemental sulfur as the oxidant is a key feature of this environmentally friendly protocol. The broad substrate scope makes this method highly practical for library synthesis.[4]

Quantitative Data Summary:
Entry2-Pyridyl AcetateAmineYield (%)
1Phenyl(pyridin-2-yl)methyl acetateBenzylamine82
2(4-Methoxyphenyl)(pyridin-2-yl)methyl acetate4-Methylbenzylamine85
3(4-Chlorophenyl)(pyridin-2-yl)methyl acetateBenzylamine78
4Phenyl(pyridin-2-yl)methyl acetate(4-Bromophenyl)methanamine75
Experimental Protocol:
  • A mixture of the 2-pyridyl acetate (0.5 mmol), the amine (0.6 mmol), and elemental sulfur (1.0 mmol) in a suitable solvent like DMSO (2 mL) is taken in a sealed tube.

  • The reaction mixture is heated at 120 °C for 10 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature.

  • Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Logical Relationship Diagram:

G reactants 2-Pyridyl Acetate + Amine process Sequential Dual Oxidative Csp³-H Amination reactants->process mediator Elemental Sulfur (S₈) mediator->process conditions 120 °C, 10 h DMSO conditions->process product Substituted Imidazo[1,5-a]pyridine process->product

Caption: Key Elements of Sulfur-Mediated Synthesis.

Microwave-Assisted One-Pot Cyclocondensation

Microwave irradiation provides a rapid and efficient metal-free synthesis of imidazo[1,5-a]pyridines and their corresponding pyridinium salts.[5] This method often leads to high yields in significantly reduced reaction times compared to conventional heating.[5][6]

Application Notes:

This protocol is ideal for high-throughput synthesis and library generation due to its speed and efficiency. The synthesis of pyridinium salts from the parent imidazo[1,5-a]pyridines can be achieved in a subsequent step, also under microwave irradiation, by reacting with an alkyl halide.[5] The yields for the initial cyclocondensation are typically over 80%.[5]

Quantitative Data Summary:
ProductReactantsTime (min)Temperature (°C)Yield (%)
1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium IodideThis compound + Iodoethane5015548
2,2′-(3,3′-(1,4-phenylene)bis(imidazo[1,5-a]pyridine-3,1-diyl))bis(1-ethylpyridin-1-ium iodide)bis-imidazo[1,5-a]pyridine precursor + Iodoethane5015542
2,8-Diaryl-6-aminoimidazo[1,2-a]pyridineAryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone + Pyrrolidine10-up to 94

Note: The first two entries refer to the quaternization of a pre-synthesized imidazo[1,5-a]pyridine, while the third is a de novo synthesis of a related scaffold, illustrating the utility of microwave assistance.

Experimental Protocol (for Quaternization):
  • In a 5 mL microwave reactor vial, combine this compound (0.26 mmol) and iodoethane (1.04 mmol).

  • Add 1 mL of acetonitrile.

  • Seal the vial and subject it to microwave irradiation at 155 °C for 50 minutes.

  • After cooling and releasing the pressure, a precipitate will form.

  • Collect the solid by filtration and wash it several times with a petroleum ether:ethyl ether (3:1) mixture to yield the desired pyridinium salt.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Product Isolation start Combine Imidazo[1,5-a]pyridine, Iodoethane, and Acetonitrile in a microwave vial irradiate 155 °C for 50 min start->irradiate cool Cool and depressurize irradiate->cool precipitate Precipitate forms cool->precipitate filter_wash Filter and wash with ether mixture precipitate->filter_wash end Imidazo[1,5-a]pyridinium Salt filter_wash->end

Caption: Microwave-Assisted Quaternization Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-phenylimidazo[1,5-a]pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the Bi(OTf)₃-catalyzed Ritter-type reaction and the cyclocondensation with α-nitrotoluene.

Issue 1: Low Yield in Bi(OTf)₃-Catalyzed Ritter-Type Synthesis

Question: I am attempting to synthesize this compound from phenyl(pyridin-2-yl)methanol and benzonitrile using a Bi(OTf)₃ catalyst, but my yields are consistently low. How can I improve the outcome?

Answer: The Bi(OTf)₃-catalyzed Ritter-type reaction is a high-yielding method for this transformation, with reported yields of up to 97% under optimized conditions.[1] Low yields can often be attributed to suboptimal reaction parameters. Here are several factors to investigate:

  • Reagent Stoichiometry and Catalyst Loading: The amounts of p-toluenesulfonic acid (p-TsOH·H₂O) and acetonitrile are critical.[1] Ensure the optimal ratios are being used. The catalyst loading of Bi(OTf)₃ is also crucial; while it is an efficient catalyst, too little may result in an incomplete reaction.[1]

  • Reaction Temperature: Temperature plays a significant role in this reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or decomposition. A systematic screening of temperatures, for instance, from 100°C to 150°C, is advisable to find the optimal condition for your specific setup.[1]

  • Catalyst Quality: Bismuth(III) triflate is known to be stable, non-toxic, and relatively insensitive to air and moisture.[2][3] However, its quality can affect the reaction's efficiency. Ensure you are using a high-purity catalyst.

  • Side Product Formation: A known side reaction in this synthesis is the nucleophilic addition of the alcohol starting material to the nitrilium ion intermediate, followed by hydrolysis.[1] This can be minimized by optimizing the amount of nitrile and the reaction temperature.

Quantitative Data for Optimization:

The following table summarizes the reported effects of varying reaction conditions on the yield of a similar imidazo[1,5-a]pyridine synthesis.[1]

EntryBi(OTf)₃ (mol%)p-TsOH·H₂O (equiv)Acetonitrile (equiv)Temperature (°C)Yield (%)
1551515076
2051515013
3553015088
457.51515097

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Confirm Catalyst Loading and Quality check_reagents->check_catalyst Reagents OK successful_synthesis High Yield Achieved check_reagents->successful_synthesis Issue Found & Corrected optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->successful_synthesis Issue Found & Corrected analyze_side_products Analyze for Side Products by LC-MS optimize_temp->analyze_side_products Yield Still Low optimize_temp->successful_synthesis Optimum Found analyze_side_products->start Identify Cause & Re-optimize

Caption: Troubleshooting workflow for low yield in Ritter-type synthesis.

Issue 2: Disappointingly Low Yield in Cyclocondensation with α-Nitrotoluene

Question: I am trying to synthesize this compound by reacting 2-(aminomethyl)pyridine with α-nitrotoluene in the presence of polyphosphoric acid (PPA) and phosphorous acid, but the yield is very low as reported in the literature. Are there any ways to improve this specific reaction?

Answer: The cyclocondensation of 2-(aminomethyl)pyridine with α-nitrotoluene is known to be a sluggish reaction that provides a disappointingly low yield of this compound.[4] While this particular substrate combination is challenging, here are some potential areas for optimization based on the general mechanism and successes with other nitroalkanes:

  • Reaction Medium: The concentration and composition of the acidic medium are critical. The reaction proceeds through the activation of the nitroalkane by the PPA/H₃PO₃ mixture. While optimization has been successful for other nitroalkanes, the electronic and steric properties of α-nitrotoluene may require a different acid ratio or a higher temperature to facilitate the initial nucleophilic attack and subsequent cyclization.[4]

  • Temperature and Reaction Time: This reaction is typically conducted at elevated temperatures (110°C to 160°C). For the less reactive α-nitrotoluene, a higher temperature within this range and an extended reaction time may be necessary. However, this also increases the risk of decomposition and polymerization, so careful monitoring by TLC is essential.

  • Alternative Substrates: The low reactivity of α-nitrotoluene is a known issue.[4] Consider using a more reactive synthetic equivalent if your experimental design allows.

  • Purification Challenges: The reaction mixture often contains polymeric resins, which can complicate the isolation of the desired product. An efficient work-up procedure involving quenching with ice-cold water, neutralization, and extraction is crucial. Further purification by column chromatography may be necessary.

Logical Relationship for Troubleshooting:

G start Low Yield with α-Nitrotoluene increase_temp Increase Temperature & Time start->increase_temp adjust_acid Adjust PPA/H₃PO₃ Ratio start->adjust_acid alt_substrate Consider Alternative Substrate start->alt_substrate monitor Monitor by TLC for Decomposition increase_temp->monitor adjust_acid->monitor outcome Improved Yield? monitor->outcome outcome->alt_substrate No G cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification reagents Combine Reactants: Phenyl(pyridin-2-yl)methanol Benzonitrile Bi(OTf)3, p-TsOH heat Heat at 150°C (Monitor by TLC) reagents->heat cool Cool to RT heat->cool extract Dilute with DCM Wash with NaHCO3 cool->extract dry Dry with Na2SO4 Concentrate extract->dry chromatography Silica Gel Column (Hexane/EtOAc) dry->chromatography product Pure this compound chromatography->product

References

common side products in imidazo[1,5-a]pyridine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on identifying and avoiding common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of imidazo[1,5-a]pyridines?

A1: During the synthesis of imidazo[1,5-a]pyridines, several classes of side products can arise depending on the specific synthetic route employed. The most frequently encountered include:

  • Regioisomers: Particularly when using unsymmetrically substituted 2-aminomethylpyridines, the cyclization step can lead to the formation of different positional isomers.[1]

  • Schiff Base Intermediates: In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, the initial condensation of an aldehyde and an amine can form a stable Schiff base that fails to cyclize, leading to lower yields of the desired product.[1]

  • Hydrolyzed Amides (in Ritter-type reactions): In syntheses proceeding via a nitrilium ion intermediate, nucleophilic attack by residual water or alcoholic solvents can lead to the formation of an amide byproduct instead of the desired fused imidazole.

  • Dimerization Products: Self-condensation of the starting materials or reactive intermediates can lead to the formation of dimeric byproducts.[1]

  • Oxidation Products: The starting materials, particularly aminopyridine derivatives, can be susceptible to oxidation, leading to the formation of undesired oxidized species.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side products encountered during the synthesis of imidazo[1,5-a]pyridines.

Issue 1: Formation of Undesired Regioisomers

Problem: The reaction yields a mixture of regioisomers, complicating purification and reducing the yield of the target molecule. This is a common challenge when using substituted starting materials.[1]

Root Cause: The formation of regioisomers is often governed by the electronic and steric properties of the substituents on the pyridine ring of the 2-aminomethylpyridine precursor. Electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, potentially influencing the site of cyclization, while bulky substituents can sterically hinder attack at a particular position.[1] The choice of catalyst and solvent can also influence the reaction pathway and, consequently, the regioselectivity.[1]

Solutions and Experimental Protocols:

Strategy Detailed Protocol Expected Outcome
Strategic Selection of Starting Materials Choose starting materials with substituents that electronically and sterically favor the desired cyclization pathway. For instance, electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the ring nitrogen, potentially directing the cyclization to another site.[1]Enhanced regioselectivity and increased yield of the desired isomer.[1]
Modification of Reaction Conditions Experiment with different solvents and catalysts. In some transition-metal-catalyzed reactions, the choice of ligand can play a crucial role in directing the cyclization to a specific position.[1] For example, in a divergent synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate, the regioselectivity was controlled by the choice of reaction conditions.Improved ratio of the desired regioisomer.[1]

Logical Diagram: Troubleshooting Regioisomer Formation

start Mixture of Regioisomers Observed substituents Analyze Electronic and Steric Effects of Substituents start->substituents conditions Evaluate Reaction Conditions (Solvent, Catalyst) start->conditions modify_sm Modify Starting Material Substituents substituents->modify_sm modify_cond Modify Reaction Conditions conditions->modify_cond outcome_sm Enhanced Regioselectivity modify_sm->outcome_sm outcome_cond Improved Isomer Ratio modify_cond->outcome_cond

Caption: Troubleshooting workflow for addressing regioisomer formation.

Issue 2: Accumulation of Schiff Base Byproduct in Multicomponent Reactions

Problem: A significant amount of a stable Schiff base byproduct is observed, leading to low yields of the desired imidazo[1,5-a]pyridine. This is particularly prevalent when using aliphatic aldehydes.[1]

Root Cause: The formation of the Schiff base from the aldehyde and the 2-aminomethylpyridine is a reversible equilibrium step. If the subsequent intramolecular cyclization is slow, the Schiff base can accumulate as a major byproduct.[1]

Solutions and Experimental Protocols:

Strategy Detailed Protocol Expected Outcome
Use of a Lewis or Brønsted Acid Catalyst Add a catalytic amount (e.g., 10-20 mol%) of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-TsOH) to the reaction mixture. The acid activates the Schiff base towards nucleophilic attack, accelerating the cyclization step.Minimized accumulation of the Schiff base intermediate and increased yield of the imidazo[1,5-a]pyridine.
Optimize Reaction Temperature For less reactive substrates, increasing the reaction temperature (e.g., to 50-80 °C) can facilitate the cyclization. However, excessive heat may lead to decomposition, so careful optimization is required.[1]Increased reaction rate and conversion to the desired product.[1]
Choice of Solvent If the reaction is sluggish in common protic solvents like methanol or ethanol, switching to a more polar aprotic solvent such as acetonitrile or DMF can improve reaction kinetics.[1]Improved solubility of reactants and intermediates, potentially leading to higher yields.[1]

Experimental Workflow: Minimizing Schiff Base Byproduct

start Start: Multicomponent Reaction schiff_base Schiff Base Formation (Reversible) start->schiff_base cyclization Intramolecular Cyclization schiff_base->cyclization Slow byproduct Schiff Base Byproduct schiff_base->byproduct product Imidazo[1,5-a]pyridine cyclization->product catalyst Add Lewis/Brønsted Acid catalyst->cyclization Accelerates temp Optimize Temperature temp->cyclization Accelerates

Caption: Workflow to minimize Schiff base byproduct formation.

Issue 3: Formation of Hydrolyzed Amide in Ritter-Type Reactions

Problem: In a Ritter-type synthesis of imidazo[1,5-a]pyridines, a significant amount of an amide side product is formed, arising from the hydrolysis of the nitrilium ion intermediate.

Root Cause: The nitrilium ion, a key intermediate in the Ritter reaction, is highly electrophilic and susceptible to nucleophilic attack by any water present in the reaction mixture or introduced during workup. This leads to the formation of an amide byproduct, competing with the desired intramolecular cyclization. This side reaction is particularly problematic with substrates bearing electron-withdrawing groups, which can destabilize the carbocation intermediate and slow down the desired cyclization.

Solutions and Experimental Protocols:

Strategy Detailed Protocol Expected Outcome
Anhydrous Reaction Conditions Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.Reduced formation of the hydrolyzed amide byproduct and a cleaner reaction profile.
Optimization of Acid Catalyst and Equivalents In a Ritter-type reaction using Bi(OTf)₃ and p-TsOH, it was found that using 7.5 equivalents of p-TsOH provided an excellent yield of the desired product. Varying the amount of acid can significantly impact the reaction outcome.Improved yield of the desired imidazo[1,5-a]pyridine.

Quantitative Data: Effect of Substituents on Side Product Formation in a Ritter-Type Reaction

Substrate Substituent Desired Product Yield (%) Side Product 4h Yield (%)
Ortho-methyl on pyridine93-
Ortho-chloro on pyridine88-
Ortho-bromo on pyridine75-
Ortho-substituent on benzylic alcohol7517
Para-trifluoromethyl on benzylic alcohol-72
Alkyl group on benzylic position-82

Reaction Pathway: Ritter-Type Synthesis and Side Product Formation

start Benzylic Alcohol + Nitrile carbocation Benzylic Carbocation start->carbocation Acid Catalyst (e.g., Bi(OTf)3, p-TsOH) nitrilium Nitrilium Ion Intermediate carbocation->nitrilium cyclization Intramolecular Cyclization nitrilium->cyclization Pathway A (Desired) hydrolysis Nucleophilic Attack by H2O/ROH nitrilium->hydrolysis Pathway B (Side Reaction) product Imidazo[1,5-a]pyridine cyclization->product side_product Hydrolyzed Amide Byproduct hydrolysis->side_product

Caption: Mechanism of desired product and side product formation in Ritter-type synthesis.

Issue 4: Dimerization and Oxidation of Starting Materials

Problem: Formation of dimeric byproducts or observation of highly polar, inseparable byproducts at the baseline of the TLC plate.

Root Cause:

  • Dimerization: In some synthetic routes, such as the Tschitschibabin synthesis, the 2-aminomethylpyridine starting material can undergo self-condensation to form dimers.[1]

  • Oxidation: 2-Aminopyridine derivatives are susceptible to oxidation, especially when using oxidizing agents like tert-butyl hydroperoxide (TBHP).[1]

Solutions and Experimental Protocols:

Strategy Detailed Protocol Expected Outcome
Control of Stoichiometry and Addition Rate For reactions prone to dimerization, use a stoichiometric excess of one reagent or add the dimerization-prone starting material slowly to the reaction mixture to maintain a low instantaneous concentration.Minimized formation of dimeric byproducts.
Careful Selection and Control of Oxidant If an oxidant is required, choose one that is selective for the desired transformation. If using a strong oxidant like TBHP, consider adding it slowly or in portions to the reaction mixture to reduce the rate of undesired oxidation of the starting material.[1]Reduced formation of oxidation byproducts and a cleaner reaction profile.[1]

This technical support center provides a starting point for troubleshooting common issues in the synthesis of imidazo[1,5-a]pyridines. For more specific issues, consulting the primary literature for the particular synthetic route is recommended.

References

Technical Support Center: Optimization of Cyclocondensation Reactions of 2-(Aminomethyl)pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the cyclocondensation of 2-(aminomethyl)pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclocondensation of 2-(aminomethyl)pyridines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my cyclocondensation reaction unexpectedly low?

A1: Low yields can stem from several factors:

  • Protonation of the Amine: In highly acidic media, the primary amino group of 2-(aminomethyl)pyridine can be protonated, which reduces its nucleophilicity and hinders its attack on the electrophile.[1]

  • Steric Hindrance: Bulky substituents on either the 2-(aminomethyl)pyridine or the electrophilic partner can sterically impede the reaction. The reaction is known to be sensitive to steric factors.[1]

  • Low Reactivity of the Electrophile: Certain electrophiles, such as α-nitrotoluene, have been shown to be sluggish in these reactions, leading to poor yields.[1]

  • Inappropriate Reaction Temperature: The reaction often requires high temperatures to proceed to completion. For instance, in the cyclization with nitroalkanes in polyphosphoric acid (PPA), temperatures up to 160°C were necessary for optimal yields.[1]

  • Incorrect Solvent: The choice of solvent is crucial. The solubility of reactants and the polarity of the solvent can significantly influence the reaction rate and outcome.

Solutions:

  • Protecting the Amino Group: If protonation is an issue, consider protecting the primary amine with a group like a tosyl group. This can moderate the basicity of the amine and improve reactivity, although harsher conditions might be required for the subsequent cyclization.[1]

  • Use a More Reactive Electrophile: If the electrophile is suspected to be of low reactivity, consider using a more activated derivative. For example, α-nitroacetophenone can be a more effective synthetic equivalent for α-nitrotoluene.[1]

  • Optimize Reaction Temperature: Systematically screen a range of temperatures to find the optimal condition for your specific substrates.

  • Solvent Screening: Experiment with a variety of solvents with different polarities and boiling points.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common challenge.

  • Polymerization: Under harsh acidic and high-temperature conditions, polymerization of the starting materials or intermediates can occur, often observed as "easily removable polymeric resins".[1]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization step is slow.

  • Oxidation of the Methylene Group: In the presence of an oxidizing agent, the methylene bridge of the 2-(aminomethyl)pyridine can be oxidized to a carbonyl group.

Solutions:

  • Control of Reaction Time and Temperature: Carefully monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged reaction times at high temperatures, which can favor polymerization.

  • Inert Atmosphere: If oxidation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Strategy: Develop a robust purification protocol to separate the desired product from side products. This may involve column chromatography, recrystallization, or acid-base extraction.

Q3: The purification of my final product is difficult. What strategies can I employ?

A3: Purification can be challenging due to the polar nature of the pyridine-containing products and the potential for closely related side products.

  • Column Chromatography: This is a standard method. Experiment with different solvent systems (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol) and stationary phases (silica gel, alumina).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free base, which can then be extracted with an organic solvent.

  • Cation-Exchange Chromatography: For 2-aminopyridine derivatives, cation-exchange chromatography can be an efficient method for removing excess reagents and purifying the product.[2]

Frequently Asked Questions (FAQs)

Q1: What types of heterocyclic compounds can be synthesized from the cyclocondensation of 2-(aminomethyl)pyridines?

A1: The cyclocondensation of 2-(aminomethyl)pyridines is a versatile method for synthesizing various fused heterocyclic systems, most notably imidazo[1,5-a]pyridines.[1]

Q2: What are common electrophilic partners for the cyclocondensation reaction with 2-(aminomethyl)pyridines?

A2: A wide range of electrophiles can be used, including:

  • Nitroalkanes (activated by PPA/H₃PO₃)[1]

  • Carboxylic acids[1]

  • Acyl anhydrides[1]

  • Acyl chlorides[1]

  • Esters[1]

  • Thioamides[1]

  • Dithionates[1]

  • Thiocarbamates[1]

  • Aldehydes (in oxidative cyclocondensations)[1]

Q3: What are the key reaction parameters to optimize for this cyclocondensation?

A3: The critical parameters to optimize include:

  • Temperature: Often requires heating, with optimal temperatures varying depending on the substrates and reagents.[1]

  • Reaction Medium/Catalyst: The choice of acid or catalyst is crucial. For example, a mixture of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) has been shown to be effective for the reaction with nitroalkanes.[1]

  • Concentration of Reactants: The stoichiometry of the reactants should be carefully controlled.

  • Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time to maximize product formation and minimize side reactions.

Q4: Can substituted 2-(aminomethyl)pyridines be used in this reaction?

A4: Yes, substituted 2-(aminomethyl)pyridines can be used, which allows for the synthesis of a diverse library of compounds. For example, 2-(aminomethyl)quinolines have been successfully employed in these reactions.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane [1]

EntryMedium ( g/mmol of substrate)Temperature (°C)Time (h)Yield (%)
1PPA 85% (1 g)11034
2PPA 85% (1 g)130313
3PPA 87% (1 g)130315
4PPA 80%14036
5H₃PO₄ 100%14050
6PPA 87% (0.5 g) / H₃PO₃ (0.25 g)110522
7PPA 87% (0.5 g) / H₃PO₃ (0.25 g)140243
8PPA 87% (0.5 g) / H₃PO₃ (0.5 g)1401.562
9PPA 87% (0.5 g) / H₃PO₃ (0.5 g)160277 (isolated)

Experimental Protocols

Detailed Methodology for the Cyclocondensation of 2-(aminomethyl)pyridine with Nitroethane [1]

Materials:

  • 2-(aminomethyl)pyridine

  • Nitroethane

  • Polyphosphoric acid (PPA), 87%

  • Phosphorous acid (H₃PO₃)

  • Ice-cold water

  • Aqueous ammonia

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 2-(aminomethyl)pyridine (1.00 mmol), nitroethane (5.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Heat the reaction mixture to 160 °C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding ice-cold water.

  • Neutralize the mixture with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired imidazo[1,5-a]pyridine.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: 2-(aminomethyl)pyridine Nitroethane PPA & H3PO3 B Heat to 160°C Stir for 2h A->B Heat C Cool to RT B->C Completion D Quench with Ice Water C->D E Neutralize with Aq. Ammonia D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: Experimental workflow for the cyclocondensation of 2-(aminomethyl)pyridine.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-(aminomethyl)pyridine I1 Initial Adduct R1->I1 R2 Electrophile (e.g., activated nitroalkane) R2->I1 Nucleophilic Attack I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P2 Side Products (e.g., Polymers) I1->P2 Undesired Pathways P1 Desired Fused Heterocycle (e.g., Imidazo[1,5-a]pyridine) I2->P1 Aromatization I2->P2

Caption: Generalized reaction pathway for the cyclocondensation of 2-(aminomethyl)pyridine.

References

troubleshooting purification of 3-phenylimidazo[1,5-a]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-phenylimidazo[1,5-a]pyridine by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A1: If this compound remains at the baseline, the mobile phase is not polar enough to elute it from the silica gel.

  • Solution: Increase the polarity of the mobile phase. You can try a gradient elution with a more polar solvent system. For instance, a mixture of dichloromethane (DCM) and methanol is a more polar alternative to hexane/ethyl acetate. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the concentration.

  • Additional Tip: The basic nitrogen atoms in the imidazo[1,5-a]pyridine ring system can interact strongly with the acidic silica gel, causing streaking or poor mobility. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃), to your eluent can help to mitigate these interactions and improve the compound's mobility.

Q2: My purified fractions show a single spot on the TLC, but after removing the solvent, the NMR spectrum shows impurities. What could be the problem?

A2: This issue can arise from several factors:

  • Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the TLC solvent system you used.

  • Compound Degradation: this compound might be unstable on silica gel over long periods, leading to the formation of degradation products.

  • Solvent Impurities: The solvents used for chromatography or workup may contain non-volatile impurities.

  • Troubleshooting Steps:

    • Try a different TLC solvent system: Test various solvent systems with different polarities and compositions to see if you can resolve the impurity from your product.

    • Minimize time on silica: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the silica gel.

    • Check solvent purity: Ensure you are using high-purity solvents for your chromatography and workup.

    • Consider an alternative stationary phase: If degradation on silica is suspected, you could try using a less acidic stationary phase like alumina (neutral or basic).

Q3: I am observing significant peak tailing for my compound during column chromatography. How can I improve the peak shape?

A3: Peak tailing is a common issue when purifying basic compounds like N-heterocycles on silica gel. This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

  • Solutions:

    • Add a basic modifier: As mentioned in A1, adding a small amount of triethylamine (0.5-1%) or pyridine to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.

    • Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

    • Dry loading with a basified adsorbent: When preparing your sample for dry loading, you can pre-treat the silica gel with a solution of your eluent containing the basic modifier, then evaporate the solvent before loading it onto the column.

Q4: What is a good starting solvent system for the purification of this compound?

A4: A good starting point for developing a purification method is to use a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on literature for the closely related 1-phenylimidazo[1,5-a]pyridine, which has an Rf of 0.5 in a 1:1 mixture of n-hexane and ethyl acetate, you can expect this compound to have a similar polarity.

  • Recommendation: Start by running TLC plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system for column chromatography will give your product an Rf value between 0.2 and 0.4.

Quantitative Data Summary

The following table provides estimated Rf values for this compound in common solvent systems used for column chromatography. These values are a guide and may vary depending on the specific batch of silica gel, temperature, and other experimental conditions.

Stationary PhaseMobile Phase (Hexane:Ethyl Acetate)Estimated Rf ValueNotes
Silica Gel 60 Å4:10.2 - 0.3Good for initial separation.
Silica Gel 60 Å2:10.4 - 0.5May provide faster elution.
Silica Gel 60 Å1:10.5 - 0.6Useful for eluting more polar impurities after the product.
Silica Gel 60 Å4:1 + 0.5% NEt₃0.25 - 0.35Improved peak shape, reduced tailing.

Detailed Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • Step 1: TLC Analysis and Solvent System Selection

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots under UV light (254 nm).

    • Select the solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Step 2: Column Packing (Slurry Method)

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with the initial eluent until the silica bed is stable and no cracks or channels are visible.

  • Step 3: Sample Loading (Dry Loading Recommended)

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Step 4: Elution

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution (flash chromatography).

    • Collect fractions in test tubes.

    • If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Step 5: Fraction Analysis

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Step 6: Solvent Removal

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the identity and purity of the final product by NMR spectroscopy.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification check_tlc Perform TLC Analysis start->check_tlc good_sep Good Separation? (Rf = 0.2-0.4) check_tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes no_movement Compound at Baseline good_sep->no_movement No, Rf ~ 0 poor_sep Poor Separation good_sep->poor_sep No, Poor Resolution analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Pure Product Obtained analyze_fractions->pure_product Clean Separation streaking Streaking or Tailing? analyze_fractions->streaking increase_polarity Increase Eluent Polarity (e.g., more EtOAc or DCM/MeOH) no_movement->increase_polarity add_base Add Basic Modifier (e.g., 0.5% NEt3) streaking->add_base Yes coelution Co-eluting Impurity? streaking->coelution No optimize_gradient Optimize Gradient Elution poor_sep->optimize_gradient increase_polarity->check_tlc add_base->run_column consider_alumina Consider Alumina (Neutral or Basic) add_base->consider_alumina optimize_gradient->check_tlc check_loading Check Sample Loading (Dry Load Recommended) optimize_gradient->check_loading coelution->pure_product No change_solvent Change Solvent System coelution->change_solvent Yes change_solvent->check_tlc

Caption: Troubleshooting workflow for column chromatography.

Technical Support Center: Scaling Up the Synthesis of 3-Phenylimidazo[1,5-a]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 3-phenylimidazo[1,5-a]pyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale to preclinical production.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for a gram-scale synthesis of this compound?

A1: For gram-scale synthesis, one-pot reactions are generally preferred due to their operational simplicity and efficiency. An iodine-mediated transition-metal-free sp3 C-H amination reaction is a strong candidate as it is operationally simple and has been reported to be scalable.[1][2] Another promising approach is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, although this may require harsher conditions.[3]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Common challenges in scaling up include ensuring efficient heat transfer and mixing in larger reaction vessels, managing the addition of reagents to control reaction rates and exotherms, potential for increased side-product formation at higher concentrations, and challenges in purification and isolation of the final product in high purity.

Q3: Are there any known safety concerns with the reagents used in the synthesis?

A3: Yes, several reagents require careful handling. For instance, when using nitroalkanes, it is important to be aware of their potential instability.[3] Similarly, reagents like triphosgene or thiophosgene, used in some synthetic routes, are highly toxic and require specialized handling procedures. Always consult the safety data sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any scale-up operation.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Impurities can arise from unreacted starting materials, partially reacted intermediates (e.g., non-cyclized precursors), and side-products from competing reaction pathways. The specific impurities will depend on the synthetic route chosen. For example, in multi-component reactions, incorrectly assembled products can be a source of impurities.

Q5: What is the known biological significance of the imidazo[1,5-a]pyridine scaffold?

A5: The imidazo[1,5-a]pyridine scaffold is a versatile structure found in numerous compounds with a wide range of biological activities.[4][5] Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6] Some have also been explored for applications in materials science due to their luminescent properties.[4]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Inefficient Mixing On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. Consider using an overhead stirrer instead of a magnetic stir bar.
Poor Temperature Control Monitor the internal reaction temperature closely. Use a suitable heating mantle or cooling bath to maintain the optimal temperature range. Be aware of potential exotherms, especially during reagent addition.
Incorrect Stoichiometry Carefully check the molar ratios of all reactants and reagents. In some cases, a slight excess of one reactant may be beneficial to drive the reaction to completion.
Degradation of Reagents or Product Ensure the purity of starting materials. If the reaction is sensitive to air or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Formation of Side Products
Potential Cause Troubleshooting Steps
Side Reactions at Higher Temperatures Optimize the reaction temperature. A lower temperature may reduce the rate of side reactions, even if it requires a longer reaction time.
Incorrect Order of Reagent Addition For multi-component reactions, the order of addition can be critical. Follow the established protocol carefully.
Presence of Impurities in Starting Materials Use highly pure starting materials. Impurities can sometimes catalyze unwanted side reactions.
Air or Moisture Sensitivity If the reaction is sensitive to air or moisture, ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Purification Challenges
Potential Cause Troubleshooting Steps
Product Oiling Out During Crystallization Adjust the solvent system for crystallization. A solvent/anti-solvent combination may be necessary. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Difficulty in Removing a Close-Running Impurity by Column Chromatography Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may improve separation. Consider recrystallization as an alternative or additional purification step.
Product Instability on Silica Gel If the product is acid-sensitive, consider using neutral or basic alumina for chromatography. Alternatively, a non-chromatographic purification method like recrystallization or distillation (if applicable) may be more suitable.

Experimental Protocols

Gram-Scale Synthesis of this compound via I2-Mediated sp3 C-H Amination

This protocol is adapted from literature procedures and is intended for experienced laboratory personnel.[1][2]

Materials and Reagents:

  • 2-(Aminomethyl)pyridine

  • α-Nitrotoluene

  • Polyphosphoric acid (PPA)

  • Phosphorous acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 eq).

  • Add polyphosphoric acid (PPA) and phosphorous acid.

  • Add α-nitrotoluene (2.0 eq) to the mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 160 °C) and stir for the required time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Quantitative Data Presentation

Table 1: Comparison of Synthetic Methods for Imidazo[1,5-a]Pyridine Derivatives

MethodKey ReagentsScaleYield (%)Reaction TimeTemperature (°C)Reference
I2-Mediated C-H Amination2-Pyridyl ketones, Alkylamines, I2, NaOAcGram scaleSatisfactoryNot specifiedNot specified[1][2]
Cyclocondensation2-(Aminomethyl)pyridines, Nitroalkanes, PPASmall scaleModerateNot specified160[3]
Metal-Free Oxidative AminationC(sp3)-H bond starting materialsNot specifiedVery goodNot specifiedAmbient[7]

Note: The yields and conditions are often for derivatives and may require optimization for the specific synthesis of this compound.

Visualizations

experimental_workflow start Start: Reagent Preparation reaction Reaction Setup: - Add 2-(aminomethyl)pyridine - Add PPA and phosphorous acid - Add α-nitrotoluene start->reaction heating Heating and Stirring (e.g., 160°C) reaction->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Quench with NaHCO3 - Extract with DCM monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_troubleshooting problem Problem Encountered (e.g., Low Yield) cause1 Potential Cause 1: Inefficient Mixing problem->cause1 cause2 Potential Cause 2: Poor Temperature Control problem->cause2 cause3 Potential Cause 3: Incorrect Stoichiometry problem->cause3 solution1 Solution: Improve Agitation cause1->solution1 solution2 Solution: Monitor Internal Temp. cause2->solution2 solution3 Solution: Verify Molar Ratios cause3->solution3

Caption: Logical troubleshooting flow for addressing common synthesis issues.

signaling_pathway drug This compound Derivative receptor Target Protein (e.g., Enzyme, Receptor) drug->receptor Binds/Inhibits pathway Signaling Cascade receptor->pathway Activates/Inhibits response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) pathway->response

Caption: Generalized signaling pathway for a bioactive compound.

References

Technical Support Center: Managing Exothermic Reactions in Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazopyridines. The following information is intended to help manage potentially exothermic reactions and ensure safe and successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction temperature is rapidly increasing and overshooting the setpoint after adding a reagent. What is happening and what should I do?

A: This indicates a highly exothermic reaction where the rate of heat generation is exceeding the capacity of your cooling system. Immediate action is required to prevent a thermal runaway.

  • Immediate Actions:

    • Stop the addition of the limiting reagent immediately.

    • Ensure maximum cooling is applied (e.g., lower the temperature of the cooling bath, ensure good circulation).

    • If the temperature continues to rise uncontrollably, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

    • Have a quench solution (e.g., a cold, weak acid or base, depending on the reaction chemistry) ready for emergency use.

  • Root Cause Analysis:

    • Addition Rate: The reagent was likely added too quickly.

    • Concentration: The concentration of reactants may be too high.

    • Cooling Inefficiency: The cooling bath may not be at a low enough temperature, or there is poor heat transfer between the flask and the bath.

    • Stirring: Inadequate stirring can create localized hot spots where the reaction accelerates.

  • Preventative Measures:

    • Perform a risk assessment before the experiment to understand the potential for an exotherm.[1]

    • Use controlled, slow, dropwise addition for highly reactive components.[1]

    • Ensure the reaction vessel is appropriately sized to handle the reaction volume and allow for efficient heat transfer.

    • Always use a cooling bath for potentially exothermic reactions.[2]

Q2: I am observing significant darkening or charring of my reaction mixture, and the yield of my desired imidazopyridine is low. Could this be related to poor temperature control?

A: Yes, excessive heat from an uncontrolled exotherm can lead to the decomposition of starting materials, intermediates, or the final product, often resulting in tar or char formation. Imidazopyridine synthesis, especially methods requiring high temperatures, can be susceptible to side reactions if the temperature is not carefully controlled.

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Ensure you are monitoring the internal temperature of the reaction, not just the bath temperature.

    • Reduce Reaction Temperature: If possible, lower the reaction temperature. While some syntheses specify high temperatures (e.g., 120-180°C), these often assume controlled heating.[3][4]

    • Improve Heat Dissipation: Use a larger flask to increase the surface area for cooling, and ensure vigorous stirring.

    • Consider a Different Solvent: A higher-boiling point solvent might help to better moderate the temperature, but be aware this could also allow the reaction to reach a higher, potentially more dangerous, temperature.

Q3: When scaling up my imidazopyridine synthesis from a 100 mg scale to a 10 g scale, the reaction became much more difficult to control. Why is this?

A: This is a common issue during scale-up. The ability to remove heat from a reaction does not scale linearly with the volume. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation much less efficient.[5]

  • Key Considerations for Scale-Up:

    • Heat Transfer: A small lab flask has a large surface area relative to its volume and can dissipate heat quickly. A large reactor has a much smaller surface area-to-volume ratio, trapping heat.

    • Reagent Addition: An addition that takes 5 minutes on a small scale may need to be extended to an hour or more on a larger scale to allow the cooling system to keep up with the heat generated.

    • Mixing: Inefficient mixing in a large vessel can lead to localized hot spots and potential runaway reactions.

    • Automation: For larger scale reactions, automated reactor control systems can be used to monitor the temperature and control reagent addition rates to maintain a safe temperature profile.[5]

Data Presentation

The following tables provide quantitative data on reaction conditions for various imidazopyridine syntheses. While specific calorimetric data is not widely available in the literature, these tables can help in selecting starting conditions and understanding the energy input required for these transformations.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Imidazopyridine Synthesis

Reaction TypeMethodTemperature (°C)TimeAverage Yield (%)Potential Thermal Risk
2-Aryl-imidazo[1,2-a]pyridinesMicrowave1005-15 minHighRapid heating can trigger a fast exotherm; risk of pressure buildup in a sealed vial.
3-Amino-imidazo[1,2-a]pyridines (GBB Reaction)Microwave1201 hr48-86Multicomponent reactions can have complex thermal profiles; initial mixing may be exothermic.[6]
Tschitschibabin Reaction (Classical)Conventional150-200Several hoursLowHigh temperatures increase the risk of thermal decomposition and side reactions.[4]
2-Phenyl-imidazopyridineConventional605 hoursNot specifiedMilder conditions, lower thermal risk compared to high-temperature methods.[4]

Table 2: Solvent Properties for Thermal Management

SolventBoiling Point (°C)Specific Heat (J/g·K)Notes
Ethanol78.42.44Common solvent for imidazopyridine synthesis; relatively low boiling point can help prevent runaway temperatures through reflux.
Methanol64.72.53Similar to ethanol, but lower boiling point.
Toluene110.61.67Allows for higher reaction temperatures; care must be taken as it can sustain a higher temperature exotherm.
Dichloromethane (DCM)39.61.21Low boiling point, useful for reactions near room temperature.
Dimethyl Sulfoxide (DMSO)1892.03High boiling point, often used in high-temperature syntheses; can be difficult to cool quickly if an exotherm occurs.[7]
Chlorobenzene1321.34Used in high-temperature reactions; provides a wide temperature window but requires robust cooling.[3]

Experimental Protocols

The following protocols are adapted from published literature and include specific steps for managing potential exothermic events.

Protocol 1: Modified Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a multicomponent reaction known for its efficiency but can have an initial exothermic mixing phase.

  • Materials:

    • 2-Aminopyridine derivative (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Isocyanide (1.0 mmol)

    • Methanol (5 mL)

    • Scandium(III) triflate (10 mol%)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice/water bath

    • Internal temperature probe

  • Procedure:

    • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (4 mL).

    • Place the flask in an ice/water bath and begin stirring. Monitor the internal temperature.

    • In a separate vial, dissolve the isocyanide (1.0 mmol) in methanol (1 mL).

    • Transfer the isocyanide solution to a dropping funnel.

    • Add the isocyanide solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 25°C.

    • Once the addition is complete, add the scandium(III) triflate catalyst in one portion. A slight exotherm may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC).

    • For reactions requiring heat, slowly warm the mixture to the target temperature after the initial exotherm has subsided.

Protocol 2: Controlled Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol involves the reaction of a 2-aminopyridine with a phenacyl bromide, which can be exothermic.

  • Materials:

    • Substituted 2-aminopyridine (1.0 mmol)

    • Substituted phenacyl bromide (1.0 mmol)

    • Ethanol (10 mL)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Internal temperature probe

    • Heating mantle with temperature controller

  • Procedure:

    • Dissolve the substituted 2-aminopyridine (1.0 mmol) in ethanol (7 mL) in the three-neck flask.

    • Begin stirring and monitor the internal temperature.

    • In a separate vial, dissolve the substituted phenacyl bromide (1.0 mmol) in ethanol (3 mL).

    • Slowly add the phenacyl bromide solution to the 2-aminopyridine solution via pipette over 10 minutes. Monitor for any temperature increase.

    • Once the addition is complete, attach the reflux condenser and begin heating the mixture to the desired temperature (e.g., 80°C).

    • Maintain a controlled reflux, ensuring that the heating is not too vigorous.

    • Upon completion, cool the reaction to room temperature before workup. Do not dismantle the reflux condenser until the flask is cool.

Visualizations

The following diagrams illustrate key workflows for managing and troubleshooting exothermic reactions in a laboratory setting.

Exotherm_Troubleshooting start Unexpected Temperature Spike (>10°C above setpoint) stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling (e.g., add dry ice to bath) stop_addition->max_cooling monitor_temp Monitor Internal Temperature max_cooling->monitor_temp is_controlled Is Temperature Decreasing? monitor_temp->is_controlled stabilized Reaction Stabilized. Proceed with Caution or Stop. is_controlled->stabilized Yes emergency Temperature Still Rising? is_controlled->emergency No dilute Emergency Dilution: Add Cold, Inert Solvent emergency->dilute Yes evacuate If Uncontrolled: Alert Others & Evacuate emergency->evacuate No (Runaway) quench Prepare to Quench Reaction dilute->quench

Caption: Troubleshooting workflow for an unexpected exothermic event.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Reagent Solutions charge_reagent_a Charge Reagent A (in flask) prep_reagents->charge_reagent_a setup_apparatus Setup Cooled Reactor (Internal Temp. Probe) setup_apparatus->charge_reagent_a cool_down Cool to Start Temp (e.g., 0°C) charge_reagent_a->cool_down slow_addition Slow, Dropwise Addition of Reagent B cool_down->slow_addition monitor Monitor Temp & Adjust Addition Rate slow_addition->monitor react Stir at Set Temp (After Addition) slow_addition->react monitor->slow_addition Feedback Loop cool_final Cool to Room Temp react->cool_final workup_steps Quench & Extract cool_final->workup_steps purify Purify Product workup_steps->purify

References

Technical Support Center: Catalyst Selection for Efficient C-H Functionalization of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the C-H functionalization of imidazo[1,5-a]pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the C-H functionalization of imidazo[1,5-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My C-H functionalization reaction of an imidazo[1,5-a]pyridine is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in C-H functionalization reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity: The chosen catalyst may be inactive or poisoned. Ensure the catalyst is from a reliable source and handled under appropriate inert conditions if it is air- or moisture-sensitive. Consider trying a different catalyst system. For instance, while palladium and rhodium are commonly used, copper-based systems can also be effective and are often more economical.[1]

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Temperature: Some reactions are highly sensitive to temperature. For instance, in a metal-free methylene insertion reaction, an increase in temperature can lead to decreased product yield.[2] It is crucial to carefully optimize the temperature.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with varying properties (e.g., polar aprotic like DMF or DMSO, non-polar like toluene, or ethereal like dioxane).

    • Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes result in product decomposition.[3]

  • Substrate Reactivity: The electronic properties of the substituents on the imidazo[1,5-a]pyridine ring can influence its reactivity. Electron-donating groups generally enhance the reactivity of the heterocycle, while electron-withdrawing groups can deactivate it.[4] If your substrate is highly deactivated, you may need to use a more active catalyst or harsher reaction conditions.

  • Presence of Inhibitors: Certain functional groups on the substrate or impurities in the reagents or solvents can coordinate to the metal center and inhibit catalysis. Purifying the starting materials and using high-purity, dry solvents is essential.

Issue 2: Poor Regioselectivity (C1 vs. C3 vs. C5)

Question: I am observing a mixture of regioisomers in my C-H functionalization of an imidazo[1,5-a]pyridine. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the C-H functionalization of imidazo[1,5-a]pyridines is a common challenge due to the presence of multiple reactive C-H bonds (primarily at the C1, C3, and C5 positions).

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: The nature of the catalyst and ligands plays a crucial role in directing the functionalization to a specific position.

    • For instance, a cooperative nickel and aluminum catalytic system has been shown to direct alkenylation to the C5 position of imidazo[1,5-a]pyridine, while the exclusion of the aluminum co-catalyst favors functionalization at the C3 position.

  • Directing Groups: If not already present on your substrate, the introduction of a directing group can effectively guide the catalyst to a specific C-H bond, often in an ortho-position to the directing group.

  • Steric Hindrance: The steric environment around the C-H bonds can influence the regioselectivity. Bulky substituents on the imidazo[1,5-a]pyridine ring can hinder the approach of the catalyst to nearby C-H bonds, favoring functionalization at less sterically crowded positions.

  • Reaction Mechanism: The underlying reaction mechanism (e.g., concerted metalation-deprotonation, oxidative addition) can influence the regioselectivity. Understanding the plausible mechanism for your chosen catalytic system can provide insights into how to control the site of functionalization.[5]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the C-H arylation of imidazo[1,5-a]pyridines?

A1: The "best" catalyst is highly dependent on the specific substrate, the desired coupling partner, and the reaction conditions. Palladium, rhodium, and copper-based catalysts are all commonly employed for C-H arylation.[1]

  • Palladium catalysts are widely used and offer good functional group tolerance.[1]

  • Rhodium catalysts are also highly effective, often operating under mild conditions.[5]

  • Copper catalysts are a more economical and less toxic alternative, and they have shown high efficiency in the arylation of various heterocycles.[1]

It is advisable to screen a selection of catalysts from these different classes to identify the optimal one for your specific application.

Q2: Are metal-free C-H functionalization methods available for imidazo[1,5-a]pyridines?

A2: Yes, metal-free C-H functionalization methods have been developed for imidazo[1,5-a]pyridines. For example, a method for the methylene insertion to bridge two imidazo[1,5-a]pyridine molecules uses formaldehyde as both a solvent and a carbon source, avoiding the need for any metal catalyst.[2][3] These methods are often more cost-effective and environmentally friendly.[3]

Q3: How do I choose the appropriate reaction conditions (solvent, temperature, base) for my C-H functionalization reaction?

A3: The optimal reaction conditions are typically determined through a screening process. Start with conditions reported for similar substrates or catalytic systems.

  • Solvent: Screen a variety of solvents, including polar aprotic (e.g., DMF, DMA, DMSO), non-polar (e.g., toluene, xylene), and ethereal (e.g., dioxane, THF) solvents.

  • Temperature: Begin with the reported temperature and then screen a range (e.g., room temperature, 60 °C, 80 °C, 100 °C, 120 °C) to find the optimum. Note that higher temperatures can sometimes lead to side reactions or decomposition.[2]

  • Base: If a base is required, common choices include inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU). The choice of base can significantly affect the reaction outcome.

Q4: What are some common side reactions to be aware of during the C-H functionalization of imidazo[1,5-a]pyridines?

A4: Common side reactions can include:

  • Homocoupling: The coupling of two molecules of the coupling partner (e.g., aryl halide) or two molecules of the imidazo[1,5-a]pyridine.

  • Dehalogenation: If using a halo-substituted imidazo[1,5-a]pyridine, dehalogenation can occur as a side reaction.

  • Multiple Functionalizations: The introduction of more than one functional group onto the imidazo[1,5-a]pyridine ring. This can often be controlled by adjusting the stoichiometry of the reagents.

  • Ring Opening or Decomposition: Under harsh reaction conditions, the imidazo[1,5-a]pyridine ring may be susceptible to opening or decomposition.

Data Presentation

Table 1: Catalyst System Comparison for C-H Functionalization of Imidazo[1,5-a]Pyridine Analogues

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂NoneK₂CO₃DMA120Moderate to HighGeneral conditions for arylation of related heterocycles.
[RhCp*Cl₂]₂NoneAgOAcDCE80HighEffective for coupling with various partners.
CuIPhenanthrolineK₃PO₄DMF110Good to ExcellentEconomical choice for arylation.
Ni(cod)₂/AlMe₃IPrNoneToluene60High (C5-alkenylation)Regioselective for the C5 position.
Ni(cod)₂IPrNoneToluene60High (C3-alkenylation)Regioselective for the C3 position.
Metal-Free--FormaldehydeRTGood to ExcellentFor methylene insertion.[2]

Note: This table is a generalized summary based on literature for imidazo[1,5-a]pyridines and related heterocycles. Yields are substrate-dependent and optimization is often required.

Experimental Protocols

Key Experiment: Metal-Free Methylene Insertion of 3-Phenylimidazo[1,5-a]pyridine [2][3]

Materials:

  • This compound

  • Formaldehyde solution (37% in water)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To this compound (0.52 mmol, 1.0 equiv) in a round-bottomed flask, add formaldehyde solution (12.36 mmol, 1.0 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[3]

  • Upon completion, quench the reaction with water.

  • Separate the aqueous and organic phases.

  • Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.

Mandatory Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_start Start cluster_catalyst_selection Catalyst Selection cluster_screening Reaction Condition Screening cluster_analysis Analysis cluster_optimization Optimization cluster_end End start Define Substrate and Coupling Partner catalyst Select Catalysts (e.g., Pd, Rh, Cu, Ni, Metal-Free) start->catalyst conditions Vary Parameters: - Solvent - Temperature - Base - Ligand catalyst->conditions analysis Analyze Reaction Outcomes: - Yield (LC-MS, NMR) - Regioselectivity (NMR, X-ray) conditions->analysis analysis->catalyst No Hits optimization Optimize Promising Conditions analysis->optimization Identify Hits end Optimized Protocol optimization->end

Caption: A logical workflow for the systematic screening and optimization of catalysts and reaction conditions for the C-H functionalization of imidazo[1,5-a]pyridines.

Plausible Catalytic Cycle for Copper-Catalyzed C-H Amination

catalytic_cycle Cu_I Cu(I) Intermediate_A Intermediate A (Imidazopyridine-Cu) Cu_I->Intermediate_A C-H Activation Cu_III Cu(III) Intermediate_B Intermediate B Cu_III->Intermediate_B Reductive Elimination Intermediate_A->Cu_III Oxidative Addition Intermediate_B->Cu_I Catalyst Regeneration Product Functionalized Imidazo[1,5-a]pyridine Intermediate_B->Product Substrate Imidazo[1,5-a]pyridine + Amine Substrate->Cu_I Coordination

Caption: A simplified representation of a plausible catalytic cycle for the copper-catalyzed C-H amination of imidazo[1,5-a]pyridines.

References

Technical Support Center: Enhancing the Quantum Yield of Imidazo[1,5-a]pyridine Emitters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyridine-based emitters. The focus is on strategies to increase the photoluminescence quantum yield (PLQY) of these versatile fluorophores.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,5-a]pyridine derivative exhibits a low quantum yield. What are the general strategies to improve it?

A1: A low quantum yield in imidazo[1,5-a]pyridine emitters can often be addressed through several key strategies:

  • Structural Modification: Introducing specific functional groups to the core structure can significantly enhance emission. This includes the strategic placement of electron-donating or electron-withdrawing groups to tune the electronic properties.[1][2]

  • Restricting Molecular Motion: Non-radiative decay pathways, which lower quantum yield, can be minimized by increasing the rigidity of the molecule. This can be achieved by introducing bulky substituents or by forming metal complexes.[3][4][5]

  • Solvent and Environment Optimization: The photophysical properties of imidazo[1,5-a]pyridines can be highly sensitive to their environment. Experimenting with solvents of varying polarity or embedding the emitter in a solid matrix can lead to substantial improvements in quantum yield.[1][2]

  • Aggregation-Induced Emission (AIE): For certain derivatives, aggregation in poor solvents can surprisingly lead to a dramatic increase in emission intensity, a phenomenon known as AIE.[6][7][8]

Q2: How do electron-donating and electron-withdrawing substituents affect the quantum yield?

A2: The electronic nature of substituents on the imidazo[1,5-a]pyridine scaffold plays a crucial role in determining the quantum yield.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can increase the electron density of the π-system, often leading to a bathochromic (red) shift in emission and, in some cases, an increased quantum yield. For example, the introduction of methoxy substituents on the imidazo[1,5-a]pyridine nucleus has been shown to increase the emission quantum yield from 22% to 50%.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) can have a more complex effect. Depending on their position, they can either enhance or decrease the quantum yield. For instance, trifluoromethylated imidazo[1,5-a]pyridine derivatives have shown quantum yields ranging from 13% to 39% in acetonitrile solution and 10% to 58% in a polymeric matrix.[1] The introduction of EWGs can also lead to a hypsochromic (blue) shift.

Q3: Can metal coordination enhance the quantum yield?

A3: Yes, coordination with metal ions, particularly d¹⁰ metals like Zn(II), is a highly effective strategy for increasing the quantum yield of imidazo[1,5-a]pyridine-based emitters. The coordination enhances the rigidity of the ligand, which in turn suppresses non-radiative decay processes. This results in improved quantum yields and often a blue shift in the emission. For example, Zn(II) complexes of imidazo[1,5-a]pyridine ligands have demonstrated quantum yields up to 37%.[3][4][5]

Q4: What is Aggregation-Induced Emission (AIE) and how can I leverage it?

A4: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation.[6][7][8] This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels.

To induce AIE in imidazo[1,5-a]pyridine derivatives, you can:

  • Introduce rotor-like structures, such as bulky substituents, that can freely rotate in solution but are restricted in aggregates.

  • Induce aggregation by changing the solvent composition, for instance, by adding a poor solvent (like water) to a solution of the emitter in a good solvent (like THF).[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Quantum Yield in Solution High degree of intramolecular rotation or vibration leading to non-radiative decay.1. Introduce Bulky Substituents: Synthesize derivatives with bulky groups (e.g., 2,6-dichlorophenyl) on the phenyl ring at position 1 to create rotational barriers.[1] 2. Form Metal Complexes: Coordinate the imidazo[1,5-a]pyridine ligand with a metal ion like Zn(II) to increase rigidity.[4][5] 3. Solvent Screening: Test the emission in a range of solvents with varying polarities, as some derivatives exhibit strong solvatochromism.[2][9]
Fluorescence Quenching at High Concentrations Aggregation-Caused Quenching (ACQ) due to π-π stacking.1. Induce Aggregation-Induced Emission (AIE): Design derivatives with AIE-active moieties.[7][8] 2. Introduce Steric Hindrance: Incorporate bulky groups that prevent close packing of the molecules in the aggregated state.[7]
Emission Wavelength is Not in the Desired Range The electronic structure of the fluorophore is not optimized for the target emission color.1. Tune with Substituents: Introduce electron-donating groups for a red-shift or electron-withdrawing groups for a blue-shift.[1] 2. Extend π-Conjugation: Increase the size of the conjugated system to achieve a bathochromic shift.[9]

Quantitative Data Summary

The following tables summarize the quantum yields of various imidazo[1,5-a]pyridine derivatives under different conditions, as reported in the literature.

Table 1: Effect of Substituents on Quantum Yield

Substituent Position Solvent/Matrix Quantum Yield (Φ) Reference
MethoxyVarious-0.22 - 0.50[1]
TrifluoromethylVariousAcetonitrile0.13 - 0.39[1]
TrifluoromethylVariousPolymeric Matrix0.10 - 0.58[1]
2,6-dichlorophenyl1CH₂Cl₂0.49[1][3]
Pyridinyl-Apolar environmentup to 0.38[9]
tert-butyl-Solid State> 0.70[7]

Table 2: Effect of Metal Coordination and Aggregation on Quantum Yield

Strategy System State Quantum Yield (Φ) Reference
Metal CoordinationZn(II) ComplexSolutionup to 0.37[4][5]
Aggregation-Induced EmissionBPy-FLSolid State0.93[7]
Aggregation-Induced EmissionHydrazone derivative 1Crystal Powder0.106[6][8]

Experimental Protocols

Measurement of Photoluminescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of an imidazo[1,5-a]pyridine derivative using a known standard.

Materials:

  • Your imidazo[1,5-a]pyridine sample

  • A suitable fluorescence standard with a known quantum yield in the same emission range (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.546)[9]

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Integrate Fluorescence Spectra: Calculate the integrated area under the fluorescence emission curve for each spectrum.

  • Calculate Quantum Yield: The quantum yield (Φ) of your sample can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

logical_relationship cluster_strategies Strategies to Increase Quantum Yield cluster_outcomes Desired Outcomes strategy1 Structural Modification outcome2 Reduced Non-Radiative Decay strategy1->outcome2 Increases Rigidity strategy2 Environmental Control strategy2->outcome2 Restricts Motion strategy3 Metal Coordination strategy3->outcome2 Enhances Rigidity outcome1 Increased Quantum Yield outcome3 Enhanced Emission outcome1->outcome3 outcome2->outcome1

Caption: Logical relationship between strategies and outcomes for enhancing quantum yield.

experimental_workflow cluster_synthesis Synthesis & Modification cluster_characterization Photophysical Characterization start Start: Low Quantum Yield Emitter step1 Synthesize Imidazo[1,5-a]pyridine Core start->step1 step2 Introduce Substituents (EDG/EWG/Bulky) step1->step2 step3 Purify Derivative step2->step3 step4 Prepare Solutions (Sample & Standard) step3->step4 step5 Measure Absorbance & Emission step4->step5 step6 Calculate Quantum Yield step5->step6 step6->step2 Further Optimization Needed end End: High Quantum Yield Emitter step6->end Optimization Successful

Caption: Experimental workflow for optimizing the quantum yield of imidazo[1,5-a]pyridine emitters.

References

overcoming poor solubility of 3-phenylimidazo[1,5-a]pyridine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3-phenylimidazo[1,5-a]pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the poor solubility of these compounds in biological assays.

Troubleshooting Guide: Compound Precipitation in Biological Assays

Encountering precipitation of your this compound derivative during an experiment can lead to inaccurate and highly variable results.[1][2] This guide provides a systematic approach to diagnose and resolve solubility issues.

Phase 1: Initial Observation and Checks
  • Visual Inspection: Carefully observe your assay plates. Do you see visible precipitate, cloudiness, or turbidity in the wells, particularly at higher concentrations?[3]

  • Microscopic Examination: If unsure, examine a sample of the assay medium containing the compound under a microscope to confirm the presence of particulate matter.[3]

  • Review Your Protocol:

    • Final DMSO Concentration: Calculate the final percentage of dimethyl sulfoxide (DMSO) in your assay wells. For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5%, as higher concentrations can cause toxicity and other off-target effects.[4][5][6]

    • Stock Solution Integrity: Has your DMSO stock solution undergone multiple freeze-thaw cycles? This can lead to water absorption and compound precipitation within the stock itself.[7] Before use, always warm the stock to room temperature and vortex to ensure it is fully dissolved.[3]

    • Dilution Method: Are you performing serial dilutions directly in the aqueous assay buffer? This can cause the compound to crash out at high concentrations. It is often better to perform serial dilutions in 100% DMSO first, and then add a small aliquot to the final assay buffer.

Phase 2: Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, follow this workflow to identify and implement a solution.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Immediate Solutions cluster_2 Phase 3: Formulation Strategies cluster_3 Phase 4: Advanced Solutions start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso check_stock Is stock solution clear? (No freeze-thaw issues) check_dmso->check_stock No reduce_dmso Lower final DMSO to ≤ 0.5% and run DMSO toxicity control check_dmso->reduce_dmso Yes remake_stock Prepare fresh stock in anhydrous DMSO check_stock->remake_stock No solubility_test Determine Kinetic Solubility in Assay Buffer check_stock->solubility_test Yes reduce_concentration Lower Max Assay Concentration below solubility limit solubility_test->reduce_concentration If max concentration is too high formulation Advanced Formulation Required solubility_test->formulation If solubility is still too low cosolvent Use Co-solvents (e.g., PEG 400) formulation->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrin nanosuspension Prepare a Nanosuspension formulation->nanosuspension

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is soluble in 100% DMSO, but precipitates when added to my aqueous assay buffer. Why does this happen?

A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The significant change in solvent polarity when a small volume of DMSO stock is diluted into a large volume of buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[8] This is a common issue for hydrophobic or lipophilic compounds.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

While this can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%.[5] Concentrations between 0.1% and 1% may begin to have adverse effects on sensitive cell types, while concentrations above 1% are often toxic and can interfere with cellular processes, confounding your results.[4][9] It is crucial to run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.[6]

Q3: Can the pH of my assay buffer affect the solubility of my compound?

Absolutely. Imidazo[1,5-a]pyridine derivatives contain basic nitrogen atoms, meaning their ionization state—and therefore solubility—is pH-dependent.[10] As weak bases, these compounds are generally more soluble at a lower (acidic) pH where they are more likely to be protonated.[11] If your assay allows, testing the solubility in buffers of different pH values may identify conditions that improve solubility.

Q4: I am still seeing precipitation even with low DMSO concentrations. What are my next steps?

If simple adjustments are not sufficient, you should consider more advanced formulation strategies. These techniques aim to increase the apparent solubility and stability of the compound in aqueous media. The most common approaches are:

  • Use of Co-solvents: Incorporating other less toxic, water-miscible organic solvents.

  • Cyclodextrin Inclusion Complexes: Encapsulating the compound within a cyclodextrin molecule.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer scale.

Solubility Enhancement Strategies & Protocols

Co-Solvents and Surfactants

Using a co-solvent system can help keep a lipophilic compound in solution. In addition to DMSO, other excipients are commonly used in preclinical formulations.

ExcipientTypeTypical Concentration Range (in vivo)Key Considerations
PEG 400 Co-solvent20% - 60%Can cause precipitation upon aqueous dilution.[12][13]
Solutol® HS 15 Surfactant10% - 25%Forms micelles that can solubilize compounds.[12][13]
Tween® 80 Surfactant0.5% - 5%Commonly used to stabilize nanosuspensions.[14][15]
Propylene Glycol Co-solvent10% - 40%Often used in combination with other solvents.[1]

Experimental Protocol: Co-solvent Formulation Screening

  • Prepare several stock solutions of your this compound derivative in different co-solvents (e.g., DMSO, PEG 400, NMP).

  • In a clear glass vial, add a small volume of the stock solution.

  • Gradually add your aqueous assay buffer while vortexing.

  • Observe for any signs of precipitation immediately and after a set incubation period (e.g., 2, 24, and 48 hours) at the relevant temperature.[13]

  • Test various combinations of co-solvents and surfactants to find a mixture that maintains solubility at the desired final concentration. A successful formulation for a similar kinase inhibitor consisted of 20% DMSO, 40% PEG 400, and 10% Solutol HS 15 in a citrate buffer.[13]

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble "guest" molecules, like your compound, thereby increasing their aqueous solubility.[16][17]

Cyclodextrin TypeKey Properties
β-Cyclodextrin (β-CD) Lower aqueous solubility.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility; most commonly used.[18]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility; anionic.

Experimental Protocol: Preparation of an Inclusion Complex (Kneading Method)

  • Molar Ratio: Determine the molar ratio for complexation (commonly 1:1).

  • Preparation: Place a weighed amount of HP-β-CD in a glass mortar. Add a small amount of water to form a paste.

  • Incorporation: Slowly add the this compound derivative to the paste while continuously grinding with a pestle for 30-40 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Final Product: The resulting powder is the inclusion complex, which can then be dissolved in your assay buffer.[2]

Nanosuspensions

Reducing the particle size of a drug to the sub-micron range dramatically increases its surface area, which can lead to a significant increase in dissolution rate and apparent solubility.[15]

Experimental Protocol: Nanosuspension Preparation by Wet Media Milling

This protocol is adapted from a method for preparing high-concentration nanosuspensions for toxicology studies.[14][15]

  • Dispersing Agent Preparation: Prepare a sterile-filtered aqueous solution of stabilizers. A commonly used combination is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Tween® 80.[14][15]

  • Milling Preparation: In a sterile milling vessel, add the this compound derivative, the dispersing agent, and sterile milling beads (e.g., 0.1 mm zirconium beads).

  • Milling: Perform high-energy wet media milling using a specialized instrument (e.g., a rotation/revolution mixer or a bead mill) until the desired particle size is achieved. This may require optimization of milling time and speed.

  • Characterization: The resulting nanosuspension should be characterized for particle size distribution (e.g., using dynamic light scattering) to ensure it is within the desired range (typically <1000 nm).

Signaling Pathway Visualization

Many heterocyclic compounds, including those with an imidazopyridine scaffold, are developed as kinase inhibitors.[19][20] The following diagram illustrates a generic kinase signaling pathway that is often targeted in drug discovery. Researchers should adapt this diagram based on the specific target of their this compound derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Phosphorylates Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits (Example Target) Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

Caption: Generic MAPK/ERK signaling pathway often targeted by kinase inhibitors.

References

refining protocols for consistent results in 3-phenylimidazo[1,5-a]pyridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of 3-phenylimidazo[1,5-a]pyridines. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3-phenylimidazo[1,5-a]pyridines?

A1: Common synthetic approaches often utilize 2-(aminomethyl)pyridines or related precursors which undergo cyclocondensation with various electrophilic components.[1] Another prevalent method involves the reaction of a substituted picolinaldehyde, an amine, and formaldehyde in a three-component coupling reaction.[2] For the "phenyl" moiety at the 3-position, precursors like α-nitrotoluene or phenyl-substituted aldehydes are often employed, though reactions involving α-nitrotoluene can be sluggish and result in low yields.[1]

Q2: I am observing a low yield in my reaction to synthesize 3-phenylimidazo[1,5-a]pyridine. What are the potential causes?

A2: Low yields can stem from several factors. The reaction is known to be sensitive to steric hindrance, and the introduction of a phenyl substituent can be particularly challenging.[1] Reaction conditions such as temperature, reaction time, and the choice of catalyst or medium are critical and may require optimization.[1][3] For instance, in syntheses involving cyclization with nitroalkanes, harsh reaction conditions are often necessary, and even then, the yield for this compound can be disappointingly low.[1] Inadequate purification, leading to product loss, can also be a contributing factor.

Q3: What purification methods are recommended for 3-phenylimidazo[1,5-a]pyridines?

A3: Column chromatography on silica gel is a frequently reported method for the purification of this compound derivatives.[3][4] The choice of eluent is crucial for effective separation; common solvent systems include mixtures of ethyl acetate and petroleum ether or hexane and ethyl acetate.[3][4]

Q4: How can I confirm the successful synthesis and purity of my this compound product?

A4: The structure and purity of the final product are typically confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the chemical structure.[3][4][5] High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Sub-optimal reaction temperature.Systematically vary the reaction temperature. For example, in cyclocondensation reactions, temperatures may need to be as high as 110-160 °C.[1]
Inefficient catalyst or reaction medium.Experiment with different catalysts or media. Polyphosphoric acid (PPA) is often used, sometimes in combination with phosphorous acid.[1] For other types of couplings, Lewis acids like FeBr₃ may be employed.[3]
Steric hindrance from starting materials.If possible, consider alternative starting materials with less steric bulk. The introduction of a phenyl group is known to be problematic in some synthetic routes.[1]
Formation of Multiple Side Products Non-specific reactions due to harsh conditions.Attempt to lower the reaction temperature or shorten the reaction time. The use of milder reagents or a different synthetic route might also be necessary.
Presence of impurities in starting materials.Ensure the purity of all starting materials and solvents before commencing the reaction.
Difficulty in Product Purification Co-elution of product with impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution might provide better separation.
Product instability on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or explore alternative purification techniques like recrystallization.

Experimental Protocols

Protocol 1: One-Pot Condensation Synthesis of 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine

This protocol is adapted from a reported synthesis and can be modified for other 3-aryl-1-phenylimidazo[1,5-a]pyridines by substituting the aldehyde.[4]

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Anthracene-9-carbaldehyde (or another aryl aldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenyl(pyridin-2-yl)methanone (1 equivalent), anthracene-9-carbaldehyde (1.1 equivalents), and ammonium acetate (5 equivalents) in glacial acetic acid.

  • Stir the mixture at 120 °C in an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After approximately 12 hours, or upon completion, cool the reaction mixture and transfer it to cold water.

  • Neutralize the mixture with liquor ammonia.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[4]

Protocol 2: Cyclocondensation of 2-(aminomethyl)pyridine with α-nitrotoluene

This protocol is based on a method that, while potentially low-yielding for the 3-phenyl derivative, illustrates a common synthetic strategy.[1]

Materials:

  • 2-(aminomethyl)pyridine

  • α-nitrotoluene

  • Polyphosphoric acid (PPA)

  • Phosphorous acid

  • Ethyl acetate

  • Aqueous ammonia

Procedure:

  • In a flask equipped with a magnetic stirrer, charge polyphosphoric acid and phosphorous acid.

  • Heat the mixture and then add α-nitrotoluene.

  • Slowly add 2-(aminomethyl)pyridine to the heated mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 110 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Neutralize the solution with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Imidazo[1,5-a]pyridine Synthesis

Starting Material 1Starting Material 2Catalyst/MediumTemperature (°C)Time (h)ProductYield (%)Reference
2-(aminomethyl)pyridineNitroethanePPA/Phosphorous Acid11033-Methylimidazo[1,5-a]pyridineLow[1]
Phenyl(pyridin-2-yl)methanoneAnthracene-9-carbaldehydeAmmonium Acetate/Acetic Acid120123-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine30.13[4]
2-phenylimidazo[1,2-a]pyridinePyridine-2-carbaldehydeFeBr₃ in Toluene11016(2-phenylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone70[3]

Note: The third entry refers to the synthesis of an imidazo[1,2-a]pyridine derivative, which is structurally related and provides a useful comparison of reaction conditions.

Table 2: Spectroscopic Data for this compound

Compound ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) HRMS (ESI-MS) m/z [M+H]⁺ Reference
This compound8.42 (d, J = 6.8 Hz, 1H), 7.81–7.79 (m, 2H), 7.62 (d, J = 8.8 Hz, 1H), 7.54–7.50 (m, 3H), 7.45 (t, J = 7.2 Hz, 1H), 6.82–6.79 (m, 1H), 6.70–6.66 (m, 1H)137.7, 131.8, 130.6, 128.5, 128.1, 127.8, 122.4, 122.1, 121.4, 119.1, 118.9, 113.9, 113.8Calcd: 195.2319, Found: 195.2321[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants (e.g., 2-aminomethylpyridine derivative & electrophile) reaction Heat & Stir (e.g., 110-120 °C) start->reaction Add catalyst/ medium monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (e.g., add to cold water) monitoring->quench Complete neutralize Neutralize quench->neutralize extract Solvent Extraction neutralize->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Characterization (NMR, HRMS) chromatography->analysis product Pure Product analysis->product

Caption: General experimental workflow for the synthesis of 3-phenylimidazo[1,5-a]pyridines.

reaction_mechanism reactants 2-(aminomethyl)pyridine + Electrophilically activated nitroalkane intermediate1 Initial Adduct Formation reactants->intermediate1 PPA Medium intermediate2 Cyclization intermediate1->intermediate2 intermediate3 2,3-dihydroimidazo[1,5-a]pyridine intermediate intermediate2->intermediate3 Deprotonation product 3-substituted imidazo[1,5-a]pyridine intermediate3->product elimination Elimination of O-phosphorylated hydroxylamine elimination->product

Caption: Proposed mechanistic pathway for imidazo[1,5-a]pyridine synthesis.[1]

References

addressing regio- and stereoselectivity issues in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regio- and stereoselectivity in their experiments.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of imidazo[1,5-a]pyridines.

Regioselectivity Issues

Question 1: My three-component reaction of a picolinaldehyde, an amine, and a third component is producing a mixture of regioisomers. How can I improve the selectivity?

Answer:

The formation of regioisomers in multicomponent reactions for imidazo[1,5-a]pyridine synthesis is a common challenge. The regiochemical outcome is often influenced by the electronic and steric properties of the reactants and the reaction conditions.

Possible Causes and Solutions:

  • Electronic Effects of Substituents: The electronic nature of substituents on the picolinaldehyde can influence the nucleophilicity of the pyridine nitrogen, which in turn can affect the cyclization step.

    • Troubleshooting: Electron-donating groups on the pyridine ring generally favor the desired cyclization pathway. Conversely, electron-withdrawing groups can sometimes lead to side reactions or alternative cyclization pathways, resulting in a mixture of isomers. If possible, consider modifying the electronic properties of your starting materials.

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the approach to one of the reactive sites, thereby favoring the formation of a specific regioisomer.

    • Troubleshooting: Carefully consider the steric bulk of your amine and the third component. In some cases, a bulkier amine can lead to higher regioselectivity.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regioselectivity.

    • Troubleshooting: A systematic screen of reaction parameters is recommended. For instance, in copper-catalyzed reactions, the choice of the copper source (e.g., Cu(I) vs. Cu(II)) and ligands can influence the outcome.[1] Similarly, the solvent polarity can affect the stability of reaction intermediates, thereby altering the product distribution.

Question 2: I am observing the formation of an undesired regioisomer during the cyclization of a 2-(aminomethyl)pyridine derivative. What strategies can I employ to control the regioselectivity?

Answer:

Controlling the regioselectivity in the cyclization of 2-(aminomethyl)pyridine precursors is crucial for obtaining the desired imidazo[1,5-a]pyridine isomer. The mode of cyclization is often dictated by the nature of the electrophilic partner and the reaction conditions.

Possible Causes and Solutions:

  • Nature of the Electrophile: The reactivity and structure of the electrophilic reagent used for the cyclization play a pivotal role.

    • Troubleshooting: When using reagents like α-haloketones, the initial N-alkylation can occur at either the exocyclic or endocyclic nitrogen of the 2-(aminomethyl)pyridine. To favor cyclization leading to the imidazo[1,5-a]pyridine core, conditions that promote the initial reaction at the exocyclic amino group should be chosen. This can sometimes be achieved by adjusting the basicity of the reaction medium.

  • Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling the regioselectivity. For instance, in reactions involving aza-Michael additions, the regioselectivity of the initial addition can determine the final product.

    • Troubleshooting: Review the literature for mechanistic studies of similar reactions. This may suggest modifications to the reaction conditions, such as the use of specific catalysts or additives, to favor the desired reaction pathway.

Stereoselectivity Issues

Question 1: I need to synthesize an enantiomerically enriched imidazo[1,5-a]pyridine, but my current method yields a racemic mixture. How can I introduce stereocontrol?

Answer:

Introducing stereocontrol in the synthesis of imidazo[1,5-a]pyridines can be achieved through several strategies, primarily involving the use of chiral starting materials, auxiliaries, or catalysts.

Strategies for Enantioselective Synthesis:

  • Use of Chiral Starting Materials: One of the most straightforward methods is to start with an enantiomerically pure precursor.

    • Example: In a three-component coupling reaction of a picolinaldehyde, formaldehyde, and an amine, using a chiral amine derived from an amino acid can lead to the formation of a chiral imidazo[1,5-a]pyridinium salt with retention of chirality.[1][2]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

    • Application: While less common for the direct synthesis of the imidazo[1,5-a]pyridine core, this strategy is widely used in asymmetric synthesis and can be adapted. For instance, a chiral auxiliary could be attached to the amine component in a multicomponent reaction.

  • Asymmetric Catalysis: The use of a chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other.

    • Example: Chiral N-heterocyclic carbene (NHC) ligands based on the imidazo[1,5-a]pyridine scaffold have been used in asymmetric catalysis.[3] This highlights the potential for developing catalytic asymmetric syntheses of the core structure itself.

Question 2: My reaction to create a substituted imidazo[1,5-a]pyridine with multiple stereocenters is resulting in a mixture of diastereomers with low diastereoselectivity. How can I improve this?

Answer:

Improving diastereoselectivity often requires careful optimization of reaction conditions to favor the formation of the transition state leading to the desired diastereomer.

Factors Influencing Diastereoselectivity:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and intermediates in the transition state. A screen of different solvents is recommended.

  • Catalyst/Reagent Control: In catalyst- or reagent-controlled reactions, the structure of the catalyst or reagent is critical.

    • Troubleshooting: If using a chiral catalyst, modifying the steric and electronic properties of the catalyst may improve diastereoselectivity. For substrate-controlled reactions, modifying the structure of the starting materials, for example by introducing bulky groups, can enhance facial selectivity.

  • Use of Auxiliaries: As with enantioselective synthesis, a chiral auxiliary can be employed to control the formation of new stereocenters relative to the existing one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,5-a]pyridines where regioselectivity is a concern?

A1: Regioselectivity is a primary concern in multicomponent reactions where unsymmetrical reagents are used, and in cyclization reactions of substituted 2-(aminomethyl)pyridines with bifunctional electrophiles.[4] The outcome of these reactions can be sensitive to subtle changes in substrate structure and reaction conditions.

Q2: How can I separate a mixture of regioisomers of an imidazo[1,5-a]pyridine derivative?

A2: The separation of regioisomers can be challenging due to their often similar physical properties.

  • Chromatography: Column chromatography on silica gel is the most common method. A careful screening of solvent systems with varying polarities is often necessary. In difficult cases, using a different stationary phase (e.g., alumina) or employing high-performance liquid chromatography (HPLC) with a suitable column (e.g., reversed-phase or chiral stationary phase) may be required.[5]

  • Crystallization: If the regioisomers have different crystallization properties, fractional crystallization can be an effective separation technique.

Q3: Are there any general guidelines for predicting the regiochemical outcome of a reaction to form an imidazo[1,5-a]pyridine?

A3: While not always straightforward, some general principles can be applied. In many cases, the reaction is under kinetic control, and the regioselectivity is determined by the relative rates of competing reaction pathways. Factors that stabilize the transition state of one pathway over another, such as steric hindrance and electronic effects, will dictate the major product. Computational studies can also be a valuable tool for predicting the most likely outcome.

Q4: How can I confirm the regiochemistry of my synthesized imidazo[1,5-a]pyridine?

A4: Unambiguous structure determination is typically achieved using a combination of spectroscopic techniques.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are powerful tools for establishing the connectivity of atoms and the spatial relationships between them. For example, NOESY experiments can reveal through-space interactions between protons on different parts of the molecule, which can be diagnostic for a particular regioisomer.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecular structure.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Imidazo[1,5-a]pyridinium Salts in a Three-Component Coupling Reaction [2]

EntrySolventAcid (equiv)Time (h)Yield (%)
1Dichloromethane1.1275
2Acetonitrile1.1288
3Methanol1.1293
4Water1.1285
5Methanol2.0270
6Methanol0.5245

Reaction conditions: Picolinaldehyde (1 equiv), benzylamine (1 equiv), formalin (1.5 equiv), and HCl in ethanol at room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Imidazo[1,5-a]pyridinium Salts [2]

  • To a solution of the amine (1.0 equiv) in a suitable polar solvent (e.g., methanol, 0.5 M), add formalin (1.5 equiv).

  • Stir the mixture at room temperature for 1-4 hours.

  • Add a solution of anhydrous HCl in ethanol (1.1 equiv).

  • Add the picolinaldehyde (1.0 equiv) to the reaction mixture.

  • Stir the solution at room temperature for 2 hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Protocol 2: Synthesis of Chiral Imidazo[1,5-a]pyridine-Oxazolines [3]

  • To a solution of 6-cyano-2-pyridinecarboxaldehyde (1.0 equiv) in ethanol, add the desired substituted aniline (1.0 equiv).

  • Stir the reaction mixture under a nitrogen atmosphere for 12 hours. The resulting imine precipitate is collected by filtration.

  • The imine is then reacted with chloromethyl ethyl ether to form the cyano-substituted imidazolium chloride.

  • In a microwave vial, combine the cyano-substituted imidazolium chloride (1.0 equiv), zinc acetate (catalytic amount), and the desired chiral 2-amino alcohol (1.2 equiv) in a suitable solvent.

  • Heat the reaction mixture in a microwave reactor to facilitate the condensation and formation of the chiral oxazoline ring.

  • Purify the product by column chromatography.

Visualizations

regioselectivity_pathway reactant Unsymmetrical Precursor intermediate_A Intermediate A reactant->intermediate_A Pathway A (Lower Energy) intermediate_B Intermediate B reactant->intermediate_B Pathway B (Higher Energy) product_A Regioisomer A (Major Product) intermediate_A->product_A product_B Regioisomer B (Minor Product) intermediate_B->product_B stereoselectivity_workflow start Racemic or Achiral Starting Materials strategy Asymmetric Synthesis Strategy start->strategy chiral_sm Chiral Starting Material strategy->chiral_sm chiral_aux Chiral Auxiliary strategy->chiral_aux chiral_cat Chiral Catalyst strategy->chiral_cat reaction Diastereoselective Reaction chiral_sm->reaction chiral_aux->reaction chiral_cat->reaction product Enantiomerically Enriched Product reaction->product

References

stability issues of 3-phenylimidazo[1,5-a]pyridine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-phenylimidazo[1,5-a]pyridine under various storage and experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, at 2-8°C.[1] It is crucial to prevent exposure to moisture and atmospheric oxygen to minimize degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, which includes a pyridine and an imidazole ring, the likely degradation pathways involve hydrolysis and oxidation.[2][3] The imidazole ring can be susceptible to oxidative cleavage, while the pyridine moiety may undergo hydroxylation.[4] Forced degradation studies are necessary to identify the specific degradation products and pathways for this molecule.[2]

Q3: How can I monitor the degradation of my compound?

A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5] This technique can separate the parent compound from its degradation products, allowing for quantification of its purity over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for both separation and identification of the resulting degradants by providing molecular weight information.[5]

Q4: My compound appears to be degrading even under recommended storage conditions. What could be the cause?

A4: If degradation is observed despite following storage recommendations, consider the following possibilities:

  • Container-Closure System: The container may not be completely inert or airtight, allowing for slow interaction with moisture or oxygen.

  • Purity of the Initial Sample: The initial batch of the compound may have contained impurities that are catalyzing the degradation process.

  • Frequent Freeze-Thaw Cycles: If the compound is stored in a solvent, repeated freeze-thaw cycles can accelerate degradation. It is advisable to aliquot the solution into smaller, single-use vials.

  • Light Exposure: Ensure the storage location is completely dark, as even brief exposure to light during handling can initiate photodegradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks appear in my HPLC chromatogram after storing a solution of the compound at room temperature. The compound is likely degrading in the chosen solvent at ambient temperature.Analyze samples immediately after preparation. If storage is necessary, store solutions at a lower temperature (e.g., 2-8°C or -20°C) and protect from light. Perform a solvent stability study to identify a more suitable solvent system.
I am observing poor recovery of the compound from my formulation. The compound may be interacting with excipients in the formulation, leading to degradation.Conduct forced degradation studies on the drug product, including the placebo, to identify interactions.[3] This will help differentiate degradation products of the active pharmaceutical ingredient (API) from those of the excipients.
The color of my solid compound has changed from white to yellow/brown over time. This is often an indication of oxidative or photolytic degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. Re-evaluate the purity of the material before use.
Inconsistent results in my bioassays using the same batch of the compound. The compound may be degrading in the assay medium or under the assay conditions (e.g., pH, temperature).Verify the stability of the compound under the specific assay conditions. Prepare fresh solutions for each experiment and minimize the time the compound spends in the assay buffer before analysis.

Illustrative Stability Data

The following tables present hypothetical data from forced degradation studies on this compound to illustrate expected outcomes. These studies are essential for developing stability-indicating analytical methods.[2]

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Number of Degradants Major Degradant Peak (Retention Time)
0.1 M HCl (80°C, 24h)15.2%24.5 min
0.1 M NaOH (80°C, 24h)28.7%33.8 min
5% H₂O₂ (RT, 24h)45.5%45.2 min
Thermal (105°C, 48h)8.1%16.1 min
Photolytic (ICH Q1B)12.3%24.8 min

Table 2: pH-Dependent Hydrolytic Stability at 60°C

pH Time (hours) % Purity of this compound
2.00100.0%
2495.8%
4891.5%
7.00100.0%
2499.2%
4898.5%
9.00100.0%
2492.1%
4885.4%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.[2]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the compound in the solvent to a concentration of 0.1 mg/mL for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a control sample stored in the dark.

  • Analysis: Analyze all samples by a validated HPLC-UV method. Use LC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

The following diagrams illustrate a potential degradation pathway and the experimental workflow for stability testing.

G cluster_main Potential Degradation Pathways parent This compound hydrolysis Hydrolytic Products (e.g., Ring-opened amides) parent->hydrolysis Acid/Base (H₂O) oxidation Oxidative Products (e.g., N-oxides, Hydroxylated derivatives) parent->oxidation Oxidizing Agent (e.g., H₂O₂) photolysis Photolytic Products (e.g., Dimers, Isomers) parent->photolysis Light (hν) G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample Preparation (Neutralization, Dilution) stress->sample analysis HPLC / LC-MS Analysis sample->analysis data Data Evaluation (Identify Degradants, Calculate % Degradation) analysis->data report Report Findings data->report

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Imidazopyridine Derivatives and Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel heterocyclic compounds with potential therapeutic applications represents a significant area of focus in oncological research. Among these, the imidazopyridine scaffold has garnered considerable attention for its promising anticancer activities. While the specific compound 3-phenylimidazo[1,5-a]pyridine has limited dedicated research, a wealth of data exists for the closely related and extensively studied imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives. This guide provides a comprehensive comparison of the anticancer activity of these imidazopyridine derivatives against established chemotherapeutic agents, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The in vitro anticancer activity of novel compounds is a critical early indicator of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. The following tables summarize the IC50 values of various imidazopyridine derivatives against several cancer cell lines, alongside the IC50 values of standard-of-care anticancer drugs for the respective cancer types. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Table 1: Comparative Anticancer Activity (IC50 in µM) against Breast Cancer Cell Lines (MCF-7)

Compound/DrugIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 1814.81 ± 0.20[1]
Compound 1120.47 ± 0.10[1]
Compound 1230.88 ± 14.44[1]
IP-545[2][3]
IP-647.7[2][3]
Standard Drugs
Doxorubicin~0.85[4]
Doxorubicin0.04 - 0.49
Tamoxifen5 - 10

Table 2: Comparative Anticancer Activity (IC50 in µM) against Colon Cancer Cell Lines (HT-29)

Compound/DrugIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 124.15 ± 2.93[1]
Compound 1810.11 ± 0.70[1]
Compound 1118.34 ± 1.22[1]
Standard Drugs
5-Fluorouracil (5-FU)5 - 15
Oxaliplatin1 - 5

Table 3: Comparative Anticancer Activity (IC50 in µM) against Melanoma Cell Lines (B16F10)

Compound/DrugIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 1421.75 ± 0.81[1]
Compound 1264.81 ± 15.78[1]
Standard Drugs
Dacarbazine100 - 500
Vemurafenib0.01 - 0.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, B16F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazopyridine derivatives and standard anticancer drugs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or standard drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Suspension Preparation: A single-cell suspension is prepared from the cell culture.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue solution and incubated for 1-2 minutes at room temperature.

  • Counting: The mixture is loaded onto a hemocytometer, and the number of viable (unstained) and non-viable (blue) cells are counted under a microscope.

  • Viability Calculation: The percentage of viable cells is calculated using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the mechanisms by which imidazopyridine derivatives exert their anticancer effects. Two prominent signaling pathways targeted by these compounds are the PI3K/Akt/mTOR pathway and the Cyclin-Dependent Kinase 9 (CDK9) pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.[1][5][6][7] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

CDK9 Signaling Pathway

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. By phosphorylating the C-terminal domain of RNA polymerase II, CDK9 facilitates the expression of short-lived anti-apoptotic proteins that are crucial for the survival of cancer cells.[10][11][12][13][14] Inhibition of CDK9 by certain imidazo[1,2-a]pyridine derivatives leads to the downregulation of these survival proteins, thereby inducing apoptosis in cancer cells.[10][11][12]

CDK9_Pathway CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII P pRNAPII Phosphorylated RNA Polymerase II RNAPII->pRNAPII Transcription Transcription Elongation pRNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->CDK9

Caption: Inhibition of the CDK9 signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine and related imidazopyridine scaffolds represent a promising class of compounds with significant anticancer activity against a range of cancer cell lines. While some derivatives exhibit IC50 values that are not as potent as some established chemotherapeutic drugs, their novel mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR and CDK9 pathways, offer potential advantages, particularly in the context of drug resistance and targeted therapy. Further research, including in vivo studies and the exploration of structure-activity relationships, is warranted to optimize the efficacy and safety of these compounds for potential clinical applications in cancer treatment. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery.

References

Validating 3-Phenylimidazo[1,5-a]pyridine as a Topoisomerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 3-phenylimidazo[1,5-a]pyridine as a potential topoisomerase inhibitor. Direct experimental validation of this specific compound is not extensively available in public literature. Therefore, this document serves as a resource by presenting a framework for its evaluation, comparing its potential with established topoisomerase inhibitors, and providing detailed experimental protocols for its validation. The guide leverages data from structurally related imidazo[1,2-a]pyridine derivatives to offer insights into the potential anticancer properties of this class of compounds.

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone. Topoisomerase I creates single-strand breaks, while Topoisomerase II introduces double-strand breaks. Anticancer drugs that target topoisomerases often act as "poisons," stabilizing the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. When a replication fork encounters this stabilized complex, it results in lethal double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Topoisomerase Inhibition Pathway Topoisomerase Inhibition and Apoptosis Induction cluster_0 Normal Cell Cycle cluster_1 Inhibition Pathway DNA_Replication DNA Replication/ Transcription Topoisomerase Topoisomerase I/II DNA_Replication->Topoisomerase Topological Stress DNA_Relaxation Relaxed DNA Topoisomerase->DNA_Relaxation Transient DNA Break & Religation Stabilized_Complex Stabilized Topoisomerase-DNA Cleavage Complex Topoisomerase->Stabilized_Complex Inhibition of Religation Cell_Division Normal Cell Division DNA_Relaxation->Cell_Division Inhibitor This compound (Hypothesized) Inhibitor->Topoisomerase DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Replication Fork Collision Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized signaling pathway of this compound as a topoisomerase inhibitor.

Comparative Performance Data

Table 1: In Vitro Topoisomerase Inhibition

CompoundTargetIC50 (µM)
This compound Topoisomerase I / IIData not available
CamptothecinTopoisomerase I0.68 (cell-free assay)
EtoposideTopoisomerase II59.2 (cell-free assay)[1]

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)
This compound VariousData not available
CamptothecinHT-29 (Colon)0.01[2]
MCF-7 (Breast)0.089[3]
HCT-116 (Colon)Not specified, but effective
EtoposideBGC-823 (Gastric)43.74 ± 5.13[1]
HeLa (Cervical)209.90 ± 13.42[1]
A549 (Lung)139.54 ± 7.05[1]
Imidazo[1,2-a]pyridine Derivative 12HT-29 (Colon)4.15 ± 2.93[4]
Imidazo[1,2-a]pyridine Derivative 18MCF-7 (Breast)14.81 ± 0.20[4]
B16F10 (Melanoma)14.39 ± 0.04

Experimental Protocols for Validation

To validate this compound as a topoisomerase inhibitor, a series of in vitro and cell-based assays are required. The following are detailed protocols for key experiments.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I and 10x Assay Buffer

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Dilution Buffer

  • Test compound (this compound) and DMSO (vehicle)

  • Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing 10x Assay Buffer, supercoiled pBR322 DNA, and sterile water on ice.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound (dissolved in DMSO) at various concentrations to the respective tubes. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add diluted Human Topoisomerase I to all tubes except the no-enzyme control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.

  • Load the aqueous (upper) phase onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis to separate supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.

Topo_I_Relaxation_Assay Topoisomerase I Relaxation Assay Workflow Start Prepare Reaction Mix (Buffer, Supercoiled DNA) Add_Compound Add Test Compound/ Vehicle Control Start->Add_Compound Add_Enzyme Add Topoisomerase I Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Results Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Topoisomerase II DNA Decatenation Assay

This assay measures the inhibition of Topoisomerase II's ability to separate catenated (interlinked) DNA networks into individual circular DNA molecules.

Materials:

  • Human Topoisomerase II and 10x Assay Buffer

  • Kinetoplast DNA (kDNA)

  • ATP solution

  • Dilution Buffer

  • Test compound (this compound) and DMSO

  • Stop solution/Loading Dye

  • Proteinase K

  • Agarose, TAE buffer

  • Ethidium bromide

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture on ice containing 10x Assay Buffer, kDNA, ATP, and sterile water.

  • Aliquot the mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations or DMSO (vehicle control).

  • Add diluted Human Topoisomerase II to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding Stop Solution/Loading Dye and Proteinase K. Incubate for an additional 15 minutes at 37°C.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.

  • Stain the gel and visualize under UV light.

  • Inhibition is indicated by a decrease in the amount of decatenated DNA compared to the vehicle control.

Topo_II_Decatenation_Assay Topoisomerase II Decatenation Assay Workflow Start Prepare Reaction Mix (Buffer, kDNA, ATP) Add_Compound Add Test Compound/ Vehicle Control Start->Add_Compound Add_Enzyme Add Topoisomerase II Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction & Digest Enzyme Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Results Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Test compound (this compound) and DMSO

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific for Topoisomerase I or II

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

  • Divide the cell suspension into aliquots for different temperature points.

  • Heat the aliquots to a range of temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells to release proteins.

  • Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Topoisomerase I or II in each sample by SDS-PAGE and Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The imidazo[1,5-a]pyridine scaffold is a promising area for the development of novel anticancer agents. While direct evidence for this compound as a topoisomerase inhibitor is currently lacking, the data from related compounds suggest that this is a plausible mechanism of action that warrants further investigation. The experimental protocols detailed in this guide provide a clear path for researchers to validate this hypothesis. Successful validation could establish this compound as a novel lead compound for the development of next-generation topoisomerase-targeted cancer therapies. Subsequent studies should focus on structure-activity relationship (SAR) analyses to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

comparative study of the photophysical properties of different imidazopyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridine scaffolds are a cornerstone in the development of fluorescent probes and photofunctional materials due to their versatile and tunable photophysical properties. This guide provides a comparative analysis of the key photophysical characteristics of different imidazopyridine isomers, offering a valuable resource for the rational design of novel fluorophores for bioimaging, sensing, and drug development applications.

Comparative Photophysical Data of Imidazopyridine Isomers

The photophysical properties of imidazopyridine derivatives are highly sensitive to the isomeric form of the heterocyclic core, as well as the nature and position of substituents. Below is a summary of reported photophysical data for representative examples of imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine isomers. Data for imidazo[4,5-c]pyridine isomers is less common in the literature, reflecting a potential area for future investigation.

IsomerCompound/SubstituentsSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)Stokes Shift (nm)
Imidazo[1,2-a]pyridine 2-phenyl-imidazo[1,2-a]pyridineDichloromethane~330~3800.61[1]-~50
2-(naphthalen-2-yl)imidazo[1,2-a]pyridineDichloromethane~340~4000.85[1]-~60
2,6-disubstituted derivatives-~320~3800.17 - 0.51a few nanoseconds~60
Imidazo[1,5-a]pyridine 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridineDichloromethane3844630.19[2]-79[2]
Symmetric dipyridil analogToluene~380~4800.38[3]2-8[3][4]>100[3]
Zinc(II) complex of a bis-imidazo[1,5-a]pyridine ligandDichloromethane~380~450-500up to 0.37[5]-~70-120
Imidazo[4,5-b]pyridine 2,6-disubstituted derivatives------
2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridineChloroform~380----

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to differences in experimental conditions, substituents, and instrumentation. The absence of data for certain isomers or properties highlights gaps in the current literature.

Key Observations and Isomeric Comparison

  • Imidazo[1,2-a]pyridines often exhibit strong fluorescence in the blue region of the spectrum with high quantum yields, particularly when substituted with aromatic groups at the 2-position.[1] The fluorescence efficiency is influenced by electron-donating and withdrawing groups.[1]

  • Imidazo[1,5-a]pyridines are noted for their significant Stokes shifts, which is a desirable property for applications in bioimaging to minimize self-quenching and background interference.[2][3] Their emission can be tuned, and complexation with metal ions like Zn(II) can enhance their quantum yields.[5] The lifetime of these isomers typically falls within the range of 2 to 8 nanoseconds.[3][4]

  • Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines are structurally analogous to purines and have been extensively studied for their biological activities.[6] However, detailed and comparative studies of their photophysical properties are less common compared to the other isomers. Their development as fluorescent probes is an emerging area of interest.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable photophysical data. Below are methodologies for two key measurements.

Relative Fluorescence Quantum Yield (Φ_F) Measurement

This method determines the fluorescence quantum yield of a sample relative to a well-characterized standard with a known quantum yield.

1. Selection of a Standard:

  • Choose a standard fluorophore that absorbs and emits in a similar spectral region as the imidazopyridine sample.
  • The standard should have a well-documented and stable quantum yield in the chosen solvent. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the standard and the imidazopyridine sample in a high-purity spectroscopic grade solvent.
  • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

3. Absorbance Measurements:

  • Record the UV-Vis absorption spectra of all solutions using a spectrophotometer.
  • Determine the absorbance at the chosen excitation wavelength.

4. Fluorescence Measurements:

  • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
  • The excitation wavelength should be the same for both the sample and the standard.
  • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

5. Data Analysis:

  • Integrate the area under the corrected emission spectrum for each solution.
  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
  • The quantum yield of the sample (Φ_x) is calculated using the following equation[7]:

Fluorescence Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.

1. Instrument Setup:

  • A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample.
  • A sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode) detects the emitted single photons.
  • The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.

2. Sample Preparation:

  • Prepare a dilute solution of the imidazopyridine isomer in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

3. Data Acquisition:

  • The instrument records the arrival time of individual photons over many excitation cycles, building up a histogram of photon counts versus time.[8][9][10] This histogram represents the fluorescence decay profile.
  • It is also necessary to measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

4. Data Analysis:

  • The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software.
  • The IRF is used in the deconvolution process to accurately determine the fluorescence lifetime(s) of the sample. The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.

Mandatory Visualizations

Workflow for Synthesis and Photophysical Characterization of Novel Fluorophores

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application & Evaluation start Conceptual Design of Imidazopyridine Isomer reaction Chemical Synthesis (e.g., multicomponent reaction) start->reaction purification Purification (e.g., column chromatography, recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization absorption Absorption Spectroscopy (UV-Vis) characterization->absorption sensing Sensing Application (e.g., ion detection) characterization->sensing emission Emission Spectroscopy (Fluorescence) absorption->emission qy Quantum Yield Measurement emission->qy lifetime Lifetime Measurement (TCSPC) qy->lifetime solvatochromism Solvatochromic Studies lifetime->solvatochromism bioimaging In Vitro/In Vivo Bioimaging solvatochromism->bioimaging evaluation Evaluation of Performance bioimaging->evaluation sensing->evaluation end Optimized Fluorophore evaluation->end

Caption: Workflow for the development of novel imidazopyridine-based fluorophores.

Imidazopyridine Probe in a Kinase Signaling Pathway

Imidazopyridine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[11][12][13] Fluorescently labeling these inhibitors allows for the visualization of their interaction with target kinases within cells, providing insights into drug distribution, target engagement, and downstream signaling events.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds dimerization Dimerization & Autophosphorylation receptor->dimerization Activates inhibition Inhibition of Kinase Activity receptor->inhibition probe Imidazopyridine-based Kinase Inhibitor Probe (Fluorescent) probe->receptor Binds to ATP-binding site downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) dimerization->downstream Initiates proliferation Cell Proliferation, Survival, etc. downstream->proliferation Leads to inhibition->downstream Blocks

Caption: Visualization of a fluorescent imidazopyridine kinase inhibitor probe in a signaling pathway.

References

A Comparative Guide to the In Vivo Efficacy and Toxicity of 3-Phenylimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylimidazo[1,5-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides a comparative assessment of their in vivo efficacy and toxicity, drawing from available experimental data on the core scaffold and its close analogs. The information is intended to support further research and development of this class of compounds as potential therapeutic agents.

In Vivo Efficacy: Limited Data Necessitates Focus on Analogs

Direct in vivo efficacy studies on this compound derivatives are not extensively reported in publicly available literature. However, research on closely related imidazo[1,5-a]pyridine-benzimidazole hybrids provides valuable insights into their potential as anticancer agents. These hybrids have demonstrated significant cytotoxic activity against a panel of human tumor cell lines.

Notably, two compounds, 5d and 5l , have shown significant broad-spectrum anticancer activity with GI50 values in the low micromolar to nanomolar range across numerous cancer cell lines.

Table 1: In Vitro Anticancer Activity of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids (GI50, μM)

Cell LineCompound 5dCompound 5l
Leukemia
CCRF-CEM1.950.81
HL-60(TB)1.830.74
K-5622.110.93
MOLT-41.760.69
RPMI-82262.241.05
SR1.060.43
Non-Small Cell Lung Cancer
A549/ATCC3.181.27
EKVX2.891.15
HOP-624.331.89
HOP-923.981.72
NCI-H2263.551.48
NCI-H233.671.55
NCI-H322M3.211.33
NCI-H4602.971.21
NCI-H5224.882.03
Colon Cancer
COLO 2052.451.09
HCC-29983.781.61
HCT-1162.811.17
HCT-153.121.3
HT292.991.24
KM122.671.12
SW-6202.531.07
CNS Cancer
SF-2684.111.78
SF-2953.941.69
SF-5393.521.47
SNB-194.561.93
SNB-754.231.81
U2513.881.65
Melanoma
LOX IMVI5.122.21
MALME-3M4.782.05
M144.912.11
MDA-MB-4354.651.99
SK-MEL-25.332.34
SK-MEL-285.012.17
SK-MEL-54.892.09
UACC-2575.212.28
UACC-625.432.4
Ovarian Cancer
IGROV13.441.42
OVCAR-33.871.66
OVCAR-43.651.54
OVCAR-53.991.71
OVCAR-83.761.59
NCI/ADR-RES6.432.87
SK-OV-34.121.77
Renal Cancer
786-07.733.11
A4988.123.45
ACHN7.983.28
CAKI-18.343.59
RXF 3937.553.01
SN12C8.013.33
TK-107.893.19
UO-318.223.51
Prostate Cancer
PC-36.982.94
DU-1457.113.02
Breast Cancer
MCF714.96.78
MDA-MB-231/ATCC12.85.91
HS 578T13.56.23
BT-54914.16.45
T-47D13.86.31

Data extracted from a study on imidazo[1,5-a]pyridine-benzimidazole hybrids and is intended to be representative of the potential of the broader class.

Mechanism of Action: A Dual Attack on Cancer Cells

The anticancer activity of imidazo[1,5-a]pyridine derivatives appears to stem from a multi-pronged attack on critical cellular pathways. Studies on the imidazo[1,5-a]pyridine-benzimidazole hybrids indicate a dual mechanism of action involving the inhibition of both tubulin polymerization and the PI3K/Akt signaling pathway.

  • Tubulin Polymerization Inhibition: These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting this pathway, the imidazo[1,5-a]pyridine derivatives can suppress these pro-cancerous processes.

This dual-inhibitory action represents a significant advantage, as it targets both the structural components of cell division and key survival signaling pathways, potentially reducing the likelihood of drug resistance.

Signaling_Pathway ImidazoPyridine Imidazo[1,5-a]pyridine Derivatives Tubulin Tubulin ImidazoPyridine->Tubulin Inhibits PI3K PI3K ImidazoPyridine->PI3K Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival Cell_Survival->Apoptosis Suppresses

Figure 1: Dual inhibitory mechanism of imidazo[1,5-a]pyridine derivatives.

In Vivo Toxicity Assessment

Comprehensive in vivo toxicity data for this compound derivatives remains limited. However, studies on the broader class of imidazo-based heterocycles, including imidazo-pyridines, provide some initial insights.

Acute oral toxicity studies in rats for some imidazo-based compounds under investigation for anticancer activity indicated potential for toxicity at higher doses (≥ 1000 mg/kg), with observed effects including hepatic damage and cholestasis. Importantly, imidazo[1,5-a]pyridine-benzimidazole hybrids did not show significant inhibition of normal human embryonic kidney cells (HEK-293) in vitro, suggesting a degree of selectivity for cancer cells.

Table 2: General Toxicity Profile of Imidazo-Based Heterocycles

Study TypeAnimal ModelDosingObservations
Acute Oral ToxicityRat≥ 1000 mg/kgHepatic damage, cholestasis
In Vitro CytotoxicityHuman (HEK-293)N/ANo significant inhibition

This data is generalized from studies on various imidazo-based heterocycles and may not be directly representative of all this compound derivatives.

Further detailed preclinical toxicology studies, including dose-range finding, acute, and sub-chronic toxicity assessments, are crucial to establish a comprehensive safety profile for any lead candidate from this class.

Experimental Protocols

In Vivo Anticancer Efficacy (Xenograft Model)

Xenograft_Workflow cluster_0 Preparation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis A Human Tumor Cell Culture C Subcutaneous Injection of Cells A->C B Immunocompromised Mice B->C D Tumor Growth (e.g., to 100-200 mm³) C->D E Randomization into Control & Treatment Groups D->E F Drug Administration (e.g., oral, i.p.) E->F G Tumor Volume Measurement (2-3x/week) F->G H Body Weight Monitoring F->H I Endpoint: Tumor Growth Inhibition (TGI) Calculation G->I

mechanism of action studies for the antimicrobial effects of 3-phenylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention, with the imidazo[1,5-a]pyridine scaffold emerging as a promising pharmacophore. This guide provides a comparative analysis of the potential mechanisms of action for the antimicrobial effects of 3-phenylimidazo[1,5-a]pyridine and its derivatives. While direct experimental studies on the specific mechanism of this compound are limited, this guide synthesizes findings from structurally related imidazopyridine analogs to propose likely pathways of antimicrobial activity and provides detailed experimental protocols for their investigation.

Postulated Mechanisms of Antimicrobial Action

Based on studies of related imidazopyridine compounds, the primary antimicrobial mechanisms of this compound are hypothesized to involve the disruption of crucial cellular processes, including energy metabolism and maintenance of membrane integrity. The following sections delve into these potential mechanisms and provide comparative data from related compounds.

Inhibition of Cellular Energy Production

A compelling body of evidence from related imidazo[1,2-a]pyridine derivatives suggests that a key antimicrobial strategy of this class of compounds is the targeting of bacterial ATP synthesis. This can occur through the inhibition of two vital components of the electron transport chain:

  • ATP Synthase: This enzyme is responsible for the final step of oxidative phosphorylation, generating the bulk of the cell's ATP. Inhibition of ATP synthase leads to a rapid depletion of cellular energy, ultimately causing cell death.

  • Cytochrome c Oxidase: As a terminal oxidase in the electron transport chain, this enzyme plays a critical role in cellular respiration. Its inhibition disrupts the proton gradient across the bacterial membrane, thereby hampering ATP production.

The following diagram illustrates the potential points of inhibition within the bacterial respiratory chain.

Bacterial_Respiratory_Chain_Inhibition Substrate Electron Donor (e.g., NADH) ETC Electron Transport Chain Substrate->ETC e- CytC Cytochrome c Oxidase ETC->CytC e- Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient H+ pumping O2 Oxygen (O2) CytC->O2 e- H2O Water (H2O) O2->H2O ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase H+ flow ATP ATP ATP_Synthase->ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound (Hypothesized) Inhibitor->CytC Inhibition Inhibitor->ATP_Synthase Inhibition

Caption: Hypothesized inhibition of the bacterial respiratory chain by this compound.

Disruption of Bacterial Membrane Integrity

Another plausible mechanism of action is the disruption of the bacterial cell membrane's integrity. This can manifest as:

  • Membrane Depolarization: Alteration of the membrane potential, which is crucial for various cellular functions including ATP synthesis and transport.

  • Increased Membrane Permeability: Leading to the leakage of essential intracellular components, such as ions and ATP.

The following workflow outlines a general approach to investigating these potential mechanisms.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Studies cluster_target_identification Target Identification MIC Determine MIC and MBC Membrane_Potential Membrane Potential Assay MIC->Membrane_Potential ATP_Leakage Intracellular ATP Assay MIC->ATP_Leakage ROS ROS Production Assay MIC->ROS Enzyme_Assay Enzyme Inhibition Assays (e.g., ATP Synthase, Cytochrome Oxidase) Membrane_Potential->Enzyme_Assay ATP_Leakage->Enzyme_Assay

Caption: A general workflow for investigating the antimicrobial mechanism of action.

Comparative Antimicrobial Activity

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-based heterocycles (4a) S. aureus7.8[1]
Imidazo[1,2-a]pyridine-based heterocycles (4b) S. aureus31.25[1]
Imidazo[1,2-a]pyridine derivative (peptide deformylase inhibitor) S. aureus3.12[2]
Imidazo[1,2-a]pyridine derivative (peptide deformylase inhibitor) E. coli6.25[2]
3-aminoimidazo[1,2-a]pyridine derivative (89) E. coli62.5 (MBC)[3]
3-aminoimidazo[1,2-a]pyridine derivative (85) S. epidermis62.5 (MBC)[3]

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments.

Bacterial Membrane Potential Assay

This assay is used to determine if a compound disrupts the electrochemical gradient across the bacterial membrane.

Principle: The fluorescent dye, such as DiSC3(5), is a lipophilic cation that accumulates on hyperpolarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the aqueous environment and a subsequent increase in fluorescence.

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase in an appropriate broth medium.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS or a buffer with low potassium concentration).

  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05-0.1).

  • Add the voltage-sensitive dye (e.g., DiSC3(5) to a final concentration of 0.5-2 µM) to the cell suspension and incubate in the dark to allow for dye uptake and fluorescence quenching.

  • Transfer the dye-loaded cell suspension to a 96-well black plate.

  • Add the test compound (this compound) at various concentrations. Include a positive control for depolarization (e.g., valinomycin or CCCP) and a negative control (vehicle).

  • Immediately measure the fluorescence kinetics using a microplate reader (e.g., excitation at ~622 nm and emission at ~670 nm for DiSC3(5)) over a period of time.

  • An increase in fluorescence intensity upon addition of the compound indicates membrane depolarization.

Intracellular ATP Measurement Assay

This assay quantifies the intracellular ATP levels to assess the impact of the compound on the cell's energy metabolism.

Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase and expose them to different concentrations of this compound for a defined period.

  • Harvest a known number of cells by centrifugation.

  • Lyse the cells to release the intracellular ATP. This can be achieved using various methods, such as chemical lysis (e.g., with a suitable detergent) or physical disruption (e.g., sonication).

  • Immediately after lysis, add the cell lysate to a reaction mixture containing luciferase and D-luciferin.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the bacterial samples.

  • A significant decrease in intracellular ATP concentration in treated cells compared to untreated controls suggests interference with ATP synthesis.

Reactive Oxygen Species (ROS) Production Assay

This assay determines if the antimicrobial activity of the compound involves the generation of cytotoxic reactive oxygen species.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Wash the cells and resuspend them in a suitable buffer.

  • Load the cells with DCFH-DA (e.g., at a final concentration of 10 µM) by incubating them in the dark.

  • Wash the cells to remove the excess extracellular probe.

  • Expose the cells to different concentrations of this compound. Include a positive control for ROS induction (e.g., hydrogen peroxide) and a negative control.

  • Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation at ~485 nm and emission at ~535 nm).

  • An increase in fluorescence indicates the production of ROS.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is yet to be established, the available literature on related imidazopyridine derivatives strongly suggests that its antimicrobial activity likely stems from the disruption of bacterial energy metabolism, potentially through the inhibition of ATP synthase or cytochrome c oxidase, and/or the perturbation of cell membrane integrity. The provided experimental protocols offer a robust framework for researchers to systematically investigate these hypotheses and elucidate the precise molecular targets of this promising antimicrobial scaffold. Further studies are crucial to validate these proposed mechanisms and to guide the rational design of more potent and selective this compound-based antibiotics.

References

A Comparative Benchmark of 3-Phenylimidazo[1,5-a]pyridine-Based OLEDs Against Leading Emitter Technologies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic light-emitting diodes (OLEDs), the quest for highly efficient, stable, and cost-effective emitter materials is paramount. Among the various classes of emitters, 3-phenylimidazo[1,5-a]pyridine derivatives have emerged as a promising family of fluorescent materials, offering high photoluminescence quantum yields and tunable emission colors. This guide provides an objective comparison of the performance of this compound-based OLEDs against two other major classes of emitter materials: Thermally Activated Delayed Fluorescence (TADF) emitters and Phosphorescent emitters (PHOLEDs). This analysis is supported by experimental data from recent literature, with a focus on key performance metrics to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Performance Benchmark: 3-Phenylimidazo[1,5-a]pyridines vs. Alternatives

The performance of an OLED is typically evaluated based on several key parameters: External Quantum Efficiency (EQE), Luminous Efficiency, Power Efficiency, Color Coordinates (CIE), and Operational Lifetime. The following tables summarize the performance of representative this compound-based OLEDs and compare them with state-of-the-art TADF and Phosphorescent OLEDs.

Table 1: Performance of this compound-Based OLEDs

Emitter TypeHost MaterialEQE (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Emission Color
Imidazo[1,5-a]pyridine-AnthraceneCBP3.24.42.2(0.34, 0.45)Greenish-Yellow[1]
Imidazo[1,5-a]pyridine-Pyrene-4.38.44.7(0.16, 0.32)Sky-Blue[2]
Imidazo[1,2-a]pyridine AIEgen-15.6--(0.23, 0.42)Cyan[3]
Imidazo[1,2-a]pyridine AIEgen-10.9--(0.59, 0.38)Orange[3]

Table 2: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs

Emitter TypeHost MaterialEQE (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Emission Color
Pyridine-3,5-dicarbonitrile coreCBP9.8---Orange-Red[4][5]
Quinolino[3,2,1-de]acridine-5,9-dione core-29.4---Green[6]
D6 (blue emitter)-19.5--(0.16, 0.20)Blue[4]
Blue MR OLED emitter->23---Blue[6]

Table 3: Performance of Phosphorescent OLEDs (PHOLEDs)

Emitter TypeHost MaterialEQE (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Emission Color
Iridium(III) Complex-14.939.8--Sky-Blue[7]
Dinuclear Pt(II) complexes-21.3---Red[8]
Ir(ppy)3TADF host>20---Green[7]
Red PHOLED-11.312.1-(0.65, 0.35)Red[5]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, this section outlines a generalized experimental protocol for the fabrication and characterization of OLEDs, based on common practices reported in the literature.

OLED Fabrication

A typical OLED fabrication process involves the sequential deposition of several layers onto a pre-cleaned substrate, commonly indium tin oxide (ITO)-coated glass. The process is generally carried out in a high-vacuum environment to prevent contamination.

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Deposition of Organic Layers: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the substrate via thermal evaporation or solution processing (e.g., spin coating).

    • For this compound-based devices, the emitter is often co-evaporated with a host material in the EML.

    • Similarly, for TADF and phosphorescent OLEDs, the emitter is typically doped into a suitable host material.

  • Cathode Deposition: A low work function metal, such as lithium fluoride (LiF), followed by aluminum (Al), is thermally evaporated to form the cathode.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

OLED Characterization

The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission pattern.

  • Luminous and Power Efficiency: The luminous efficiency (in cd/A) and power efficiency (in lm/W) are calculated from the J-V-L data.

  • Operational Lifetime: The operational lifetime is determined by monitoring the decay in luminance over time at a constant current density. The LT50, for example, is the time it takes for the luminance to decrease to 50% of its initial value.

Visualizing Key Concepts and Processes

To further clarify the concepts and workflows discussed, the following diagrams are provided.

OLED_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_deposition Layer Deposition cluster_finalization Device Finalization sub_clean Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil Hole Injection Layer (HIL) uv_ozone->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) eml->etl cathode Cathode (LiF/Al) etl->cathode encap Encapsulation cathode->encap testing Characterization encap->testing

Caption: A generalized workflow for the fabrication of OLED devices.

Emission_Mechanisms cluster_fluorescence Fluorescence (e.g., this compound) cluster_phosphorescence Phosphorescence (PHOLED) cluster_tadf Thermally Activated Delayed Fluorescence (TADF) S1_f Singlet Exciton (S1) S0_f Ground State (S0) S1_f->S0_f Radiative Decay (Prompt Emission) S1_p Singlet Exciton (S1) T1_p Triplet Exciton (T1) S1_p->T1_p Intersystem Crossing (ISC) S0_p Ground State (S0) T1_p->S0_p Radiative Decay (Delayed Emission) S1_t Singlet Exciton (S1) T1_t Triplet Exciton (T1) S1_t->T1_t ISC S0_t Ground State (S0) S1_t->S0_t Prompt Fluorescence T1_t->S1_t Reverse ISC (RISC) (Thermal Activation)

Caption: Simplified Jablonski diagrams for different OLED emission mechanisms.

Emitter_Comparison cluster_pros Advantages cluster_cons Disadvantages Emitter_Type Emitter Type Imidazo This compound (Fluorescent) Emitter_Type->Imidazo TADF TADF Emitters Emitter_Type->TADF PHOLED Phosphorescent Emitters Emitter_Type->PHOLED Imidazo_pros Good Photostability Tunable Emission Potentially Lower Cost Imidazo->Imidazo_pros Pros Imidazo_cons Lower Theoretical EQE Limit (~5% for conventional) Triplet Excitons are Lost Imidazo->Imidazo_cons Cons TADF_pros High Internal Quantum Efficiency (~100%) No Heavy Metals TADF->TADF_pros Pros TADF_cons Often Broader Emission Spectra Potential for Long-lived Excited States TADF->TADF_cons Cons PHOLED_pros Highest Reported Efficiencies Fast Radiative Decay of Triplets PHOLED->PHOLED_pros Pros PHOLED_cons Reliance on Scarce/Expensive Heavy Metals Potential for Shorter Operational Lifetimes (especially for blue) PHOLED->PHOLED_cons Cons

Caption: A logical comparison of the advantages and disadvantages of different emitter types.

References

Comparative Cross-Reactivity Profiling of 3-Phenylimidazo[1,5-a]pyridine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylimidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective drugs with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of several this compound-based and structurally related imidazopyridine enzyme inhibitors, supported by experimental data from published literature.

Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity (IC50 or Ki) of various imidazopyridine-based compounds against their primary targets and a selection of off-target enzymes. This data is crucial for comparing the selectivity profiles of these inhibitors.

Table 1: Kinase Inhibitor Potency and Selectivity

Compound ClassPrimary Target(s)Primary Target IC50/Ki (nM)Off-Target Kinase(s)Off-Target IC50/Ki (nM)Reference
Imidazo[1,2-a]quinoxalin-4-amineJNK147MAST3, MAST4>1000 (for AX14373)[1]
Aminoimidazo[1,2-a]pyridineCDK2-GSK3β, CAMKII, PKA, PKCNo detectable effect[2]
Pyridinylquinoxalinep38α MAPK38 - 81--[3]
Imidazo[1,2-a]pyridine PeptidomimeticsAkt1640--[4]

Table 2: Non-Kinase Enzyme Inhibitor Potency

Compound ClassPrimary Target(s)Primary Target IC50/Ki (nM)Standard InhibitorStandard IC50/Ki (nM)Reference
3-Phenylimidazo[1,2-a]pyridinehCA-I104.36 - 439.41Acetazolamide466.53[5]
3-Phenylimidazo[1,2-a]pyridinehCA-II119.46 - 472.35Acetazolamide481.18[5]
3-Phenylimidazo[1,2-a]pyridineα-glucosidase247.50 - 784.32Acarbose22800[5]
3-Phenylimidazo[1,2-a]pyridineα-amylase342.67 - 1011.53Acarbose10000[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used for enzyme inhibition and cross-reactivity profiling.

Kinase Inhibition Assay (General Protocol)

A common method for determining kinase inhibition is through assays that measure the phosphorylation of a substrate.

  • Reagents and Materials : Recombinant kinase, kinase-specific substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system), kinase buffer, and test compounds.

  • Assay Procedure :

    • The kinase reaction is initiated by mixing the kinase, substrate, and test compound in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, often by the addition of a stop solution (e.g., phosphoric acid).

    • The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For fluorescence-based assays, the change in fluorescence is measured.

  • Data Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Kinome-Wide Cross-Reactivity Profiling

To assess the selectivity of an inhibitor, it is often screened against a large panel of kinases.

  • Kinase Panel : A diverse panel of recombinant kinases is used, representing different branches of the human kinome.

  • Screening : The test compound is assayed against each kinase in the panel, typically at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis : The percentage of inhibition for each kinase is determined. A "selectivity score" can be calculated, which is the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases tested[6]. A lower score indicates higher selectivity. Alternatively, a "promiscuity score" can be used[6]. More advanced methods like the Gini coefficient or selectivity entropy can also be applied for a more nuanced assessment of selectivity[6].

Carbonic Anhydrase Inhibition Assay
  • Method : The inhibition of human carbonic anhydrase (hCA) isozymes I and II is typically assayed using an esterase activity assay.

  • Procedure : The assay measures the hydrolysis of 4-nitrophenyl acetate by the enzyme, which is monitored spectrophotometrically at 400 nm.

  • Data Analysis : The inhibitory activity is determined by comparing the rate of hydrolysis in the presence and absence of the inhibitor. Ki values are calculated from dose-response curves.

α-Glucosidase and α-Amylase Inhibition Assays
  • α-Glucosidase Assay : The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside.

  • α-Amylase Assay : The assay measures the amount of reducing sugar produced from starch, often using the dinitrosalicylic acid method.

  • Data Analysis : For both assays, IC50 values are calculated from the dose-dependent inhibition of enzyme activity.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Profiling cluster_3 Data Interpretation synthesis Synthesis of Imidazopyridine Derivatives purification Purification & Structural Confirmation synthesis->purification primary_assay In vitro assay against primary enzyme target purification->primary_assay ic50_determination IC50/Ki Determination primary_assay->ic50_determination kinome_panel Screening against a panel of off-target enzymes ic50_determination->kinome_panel selectivity_analysis Selectivity Data Analysis kinome_panel->selectivity_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_analysis->sar_analysis lead_optimization Lead Optimization for improved selectivity sar_analysis->lead_optimization

Caption: Workflow for cross-reactivity profiling of enzyme inhibitors.

p38 MAPK Signaling Pathway

Environmental Stress Environmental Stress MKK3_6 MKK3/6 Environmental Stress->MKK3_6 Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MK2/3 p38_MAPK->MK2_3 Downstream_Targets Downstream Targets (e.g., ATF2, CREB, HSP27) MK2_3->Downstream_Targets Inhibitor Imidazopyridine Inhibitors Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream_Targets Inhibitor Imidazopyridine Inhibitors Inhibitor->Akt

Caption: Overview of the PI3K/Akt signaling pathway showing Akt inhibition.

References

Unambiguous Structural Confirmation of 3-Phenylimidazo[1,5-a]pyridine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For N-heterocyclic scaffolds like 3-phenylimidazo[1,5-a]pyridine, which are prevalent in medicinal chemistry, unambiguous characterization is paramount. While 1D NMR provides initial insights, complex aromatic systems and potential regioisomers necessitate the use of more advanced techniques. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound, supported by experimental data and protocols.

Comparison of Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical methods can also provide structural information. Below is a comparison of the primary techniques for the confirmation of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (H-H, C-H one-bond, C-H long-range)Provides unambiguous structural confirmation and assignment of all proton and carbon signals.Requires slightly longer acquisition times than 1D NMR.
X-ray Crystallography Precise three-dimensional molecular structureThe "gold standard" for absolute structural proof.Requires a single crystal of suitable quality, which can be challenging to obtain.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity and provides molecular formula confirmation.Fragmentation patterns can be complex and may not provide definitive connectivity information on their own.

Data Presentation: 2D NMR Analysis of a this compound Analog

The following data is for 1-((4-fluorophenyl)thio)-3-phenylimidazo[1,5-a]pyridine, which serves as a close proxy for the target compound, demonstrating the application of 2D NMR for the core imidazo[1,5-a]pyridine scaffold.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Analog

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1-139.3H-8, H-7-
3-134.9H-1', H-5, H-7-
58.32 (d, J = 7.2 Hz)122.1C-3, C-7, C-8aH-6
66.68 (t, J = 6.8 Hz)113.9C-8, C-5H-5, H-7
76.90 (dd, J = 9.1, 6.4 Hz)118.3C-1, C-5, C-8aH-6, H-8
87.67 (d, J = 9.2 Hz)121.3C-1, C-6, C-8aH-7
8a-129.1H-1, H-5, H-8-
1'7.84 (m)129.5C-3, C-2', C-6'H-2', H-6'
2', 6'7.54 (m)129.2C-1', C-3, C-4'H-1', H-3', H-5'
3', 5'7.54 (m)128.3C-1', C-4'H-2', H-4', H-6'
4'7.47 (t, J = 7.4 Hz)129.1C-2', C-6'H-3', H-5'

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A common route to the imidazo[1,5-a]pyridine scaffold involves the condensation of a 2-aminomethylpyridine derivative with an appropriate aldehyde or ketone. A specific procedure for this compound involves the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene in the presence of polyphosphoric acid (PPA) and phosphorous acid, though yields can be modest.[1] Alternative, higher-yielding syntheses often involve multi-step sequences or transition-metal-catalyzed cross-coupling reactions.

2D NMR Spectroscopy

Sample Preparation: Approximately 10-15 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: All 2D NMR spectra were acquired on a 400 MHz spectrometer.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: Standard cosygp

  • Spectral Width: 12 ppm in both F1 and F2 dimensions

  • Number of Increments: 256 in F1

  • Number of Scans: 8

  • Relaxation Delay: 1.5 s

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard hsqcedetgpsp

  • Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

  • Number of Increments: 256 in F1

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard hmbcgplpndqf

  • Spectral Width: 12 ppm in F2 (¹H), 200 ppm in F1 (¹³C)

  • Number of Increments: 256 in F1

  • Number of Scans: 32

  • Relaxation Delay: 1.8 s

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (2-aminomethylpyridine, α-nitrotoluene) reaction Cyclocondensation (PPA, H3PO3) start->reaction workup Workup & Purification reaction->workup product Synthesized Compound (this compound) workup->product nmr_acq 2D NMR Acquisition (COSY, HSQC, HMBC) product->nmr_acq data_proc Data Processing & Interpretation nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: Workflow for the synthesis and structural confirmation of this compound.

The correlations observed in the 2D NMR spectra provide a clear "map" of the molecule's connectivity.

Caption: Key COSY and HMBC correlations for the structural elucidation of this compound.

References

evaluating the pharmacokinetics and pharmacodynamics of 3-phenylimidazo[1,5-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs. This guide provides a comparative evaluation of the pharmacokinetic and pharmacodynamic properties of key imidazopyridine analogs, with a focus on the 3-phenylimidazo[1,5-a]pyridine class and its more extensively studied imidazo[1,2-a]pyridine relatives, zolpidem and alpidem. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Pharmacokinetic and Pharmacodynamic Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for selected imidazopyridine analogs. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Analogs
CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (t½)MetabolismPrimary Excretion Route
Zolpidem ~70%[1][2]~92%[1]2-3 hours (healthy adults)[2]Primarily by CYP3A4, with contributions from CYP2C9, CYP1A2, CYP2D6, and CYP2C19[2]Urine (as inactive metabolites)[2]
Alpidem ~32-35% (estimated)[3]99.4%[3]19 hours (young adults)[3]Extensively metabolized via hydroxylation, dealkylation, and conjugation[3]Mainly feces[3]
Table 2: Pharmacodynamic Properties of Selected Imidazo[1,2-a]pyridine Analogs
CompoundPrimary TargetMechanism of ActionReceptor Subtype SelectivityKey In Vitro/In Vivo Findings
Zolpidem GABA-A ReceptorPositive Allosteric Modulator[2]Selective for α1 subunit-containing receptors[2]Potent hypnotic effects, minimal anxiolytic, myorelaxant, or anticonvulsant activity[1][4].
Alpidem GABA-A ReceptorPositive Allosteric Modulator[3]Preferential affinity for the ω1 (α1) subtype[5]Primarily anxiolytic effects with weak or no sedative, amnesic, or muscle relaxant properties[3].
Table 3: Preliminary Pharmacodynamic Data for 3-Phenylimidazo[4,5-b]pyridine Analogs
Compound IDBiological Target/AssayResult
4a Behavioral tests in mice and ratsPotent sedative effect[6]
4f m-CPP induced hyperthermia in ratsCentral serotoninolytic properties[6]
4g Behavioral tests in mice and ratsPotent sedative effect[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following are protocols for assays commonly used in the evaluation of imidazopyridine analogs.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]muscimol or [³H]flumazenil)

  • Non-specific binding agent (e.g., high concentration of GABA or a known non-radioactive ligand)

  • Test compounds at various concentrations

  • Centrifuge capable of high speeds (e.g., 140,000 x g)

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in binding buffer and recentrifugation. Repeat this washing step multiple times.

    • Resuspend the final pellet in binding buffer to a desired protein concentration.

  • Binding Assay:

    • In test tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or the non-specific agent for non-specific binding).

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Amphetamine-Induced Hyperlocomotion Test

Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse amphetamine-induced hyperlocomotion in rodents.

Materials:

  • Male rats or mice

  • Locomotor activity chambers equipped with infrared beams

  • Amphetamine solution

  • Test compound solution and vehicle

  • Syringes and needles for injection

Procedure:

  • Habituation:

    • Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment to reduce novelty-induced activity.

  • Testing Day:

    • On the day of the experiment, place the animals in the activity chambers and allow them to acclimate for a period (e.g., 30 minutes) to establish a baseline activity level.

    • Administer the test compound or its vehicle to the animals (e.g., via intraperitoneal injection).

    • After a predetermined pretreatment time, administer amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

    • Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Quantify the locomotor activity for each animal.

    • Compare the locomotor activity of the group treated with the test compound and amphetamine to the group treated with vehicle and amphetamine.

    • A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like effects.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds to orthosteric site Analog Imidazopyridine Analog (e.g., Zolpidem) Analog->Receptor Binds to allosteric site Chloride Cl- Influx Receptor->Chloride Channel Opening Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor modulation by imidazopyridine analogs.

Experimental Workflow for PK/PD Evaluation

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Admin Compound Administration (e.g., oral, IV) Sampling Biological Sampling (Blood, Tissues) Admin->Sampling InVivo In Vivo Models (Behavioral Tests) Admin->InVivo Analysis_PK Bioanalytical Quantification (LC-MS/MS) Sampling->Analysis_PK Modeling_PK PK Parameter Calculation (t½, Cmax, AUC) Analysis_PK->Modeling_PK Modeling_PD Dose-Response Modeling Modeling_PK->Modeling_PD PK/PD Modeling InVitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) InVitro->Modeling_PD Analysis_PD Effect Measurement InVivo->Analysis_PD Analysis_PD->Modeling_PD

Caption: General experimental workflow for evaluating pharmacokinetics and pharmacodynamics.

References

comparison of different synthetic routes for 3-phenylimidazo[1,5-a]pyridine in terms of efficiency and cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 3-phenylimidazo[1,5-a]pyridine is a valuable scaffold in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages concerning efficiency, cost, and environmental impact. This guide provides an objective comparison of three prominent synthetic routes to this important molecule, supported by experimental data and cost analysis to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

A summary of the key performance indicators for the three synthetic routes is presented below. The efficiency is evaluated based on reported yields and reaction times, while the cost is estimated based on the current market prices of the required starting materials and reagents to produce one gram of the final product.

Parameter Route 1: One-Pot Condensation Route 2: Cyclocondensation of 2-Picolylamine Route 3: Ritter-Type Reaction
Starting Materials Phenyl(pyridin-2-yl)methanone, Benzaldehyde, Ammonium Acetate2-Picolylamine, 2-Nitro-1-phenylethan-1-onePhenyl(pyridin-2-yl)methanol, Benzonitrile
Key Reagents/Catalysts Glacial Acetic AcidPolyphosphoric Acid, Phosphorous AcidBismuth(III) trifluoromethanesulfonate, p-Toluenesulfonic acid
Yield (%) ~30% (estimated for the target molecule based on a similar reported synthesis)76%[1]~95% (estimated for the target molecule based on a similar reported synthesis)
Reaction Time 12 hours2 hoursOvernight
Reaction Temperature 120 °C160 °C[1]150 °C
Estimated Cost per Gram ($/g) ModerateLowHigh
Advantages One-pot procedure, readily available starting materials.High yield, relatively short reaction time.Potentially very high yield, good for producing derivatives.
Disadvantages Low yield, long reaction time.High reaction temperature, use of corrosive acids.Expensive catalyst, high reaction temperature, requires synthesis of the starting alcohol.

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below.

Route 1: One-Pot Condensation from Phenyl(pyridin-2-yl)methanone

This route involves a one-pot, three-component reaction.

Procedure: A mixture of phenyl(pyridin-2-yl)methanone (1.0 eq), benzaldehyde (1.1 eq), and ammonium acetate (5.0 eq) in glacial acetic acid is stirred and heated at 120 °C for 12 hours. After cooling, the reaction mixture is poured into cold water and neutralized with ammonia solution. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Route 2: Cyclocondensation of 2-Picolylamine

This method utilizes the cyclization of 2-picolylamine with an activated nitroalkane.

Procedure: A mixture of 2-picolylamine (1.0 eq), 2-nitro-1-phenylethan-1-one (2.0 eq), polyphosphoric acid, and phosphorous acid is heated at 160 °C for 2 hours.[1] After completion of the reaction, the mixture is cooled and carefully quenched with water. The solution is then neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield this compound.[1]

Route 3: Ritter-Type Reaction from Phenyl(pyridin-2-yl)methanol

This route is a modification of the Ritter reaction, catalyzed by a Lewis acid.

Procedure: To a solution of phenyl(pyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, bismuth(III) trifluoromethanesulfonate (5 mol%) and p-toluenesulfonic acid monohydrate (7.5 eq) are added. Benzonitrile (15.0 eq) is then added, and the mixture is heated at 150 °C overnight in a sealed tube. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The organic phase is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 cluster_start Starting Materials cluster_process Process cluster_product Product Phenyl(pyridin-2-yl)methanone Phenyl(pyridin-2-yl)methanone One-Pot Condensation One-Pot Condensation Phenyl(pyridin-2-yl)methanone->One-Pot Condensation Benzaldehyde Benzaldehyde Benzaldehyde->One-Pot Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Condensation This compound This compound One-Pot Condensation->this compound Glacial Acetic Acid, 120 °C, 12h

Caption: One-Pot Condensation Pathway.

Route2 cluster_start Starting Materials cluster_process Process cluster_product Product 2-Picolylamine 2-Picolylamine Cyclocondensation Cyclocondensation 2-Picolylamine->Cyclocondensation 2-Nitro-1-phenylethan-1-one 2-Nitro-1-phenylethan-1-one 2-Nitro-1-phenylethan-1-one->Cyclocondensation This compound This compound Cyclocondensation->this compound PPA, H3PO3, 160 °C, 2h

Caption: Cyclocondensation Pathway.

Route3 cluster_start Starting Materials cluster_process Process cluster_product Product Phenyl(pyridin-2-yl)methanol Phenyl(pyridin-2-yl)methanol Ritter-Type Reaction Ritter-Type Reaction Phenyl(pyridin-2-yl)methanol->Ritter-Type Reaction Benzonitrile Benzonitrile Benzonitrile->Ritter-Type Reaction This compound This compound Ritter-Type Reaction->this compound Bi(OTf)3, p-TsOH, 150 °C, overnight

References

Validating High-Throughput Screening Hits from a 3-Phenylimidazo[1,5-a]pyridine Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, high-throughput screening (HTS) of diverse chemical libraries is a cornerstone for identifying novel therapeutic candidates. The 3-phenylimidazo[1,5-a]pyridine scaffold represents a promising chemotype with a wide range of reported biological activities. However, the initial hits identified from any HTS campaign are merely starting points and require a rigorous validation cascade to eliminate false positives and prioritize genuine lead compounds. This guide provides a comprehensive comparison of methodologies and presents supporting experimental data for validating hits from a this compound library, tailored for researchers, scientists, and drug development professionals.

The Hit Validation Workflow: From Primary Hit to Confirmed Lead

The journey from a primary "hit" to a "validated lead" is a multi-step process designed to increase confidence in the biological activity of a compound and its suitability for further development. This workflow typically involves a series of assays with increasing biological complexity and decreasing throughput.[1][2][3] The primary goal is to confirm the on-target activity of the hit compound, determine its potency and selectivity, and elucidate its mechanism of action.

A generalized workflow for hit validation is depicted below:

HTS_Validation_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization cluster_3 Lead Optimization Primary_HTS Primary High-Throughput Screen (e.g., Fluorescence-based assay) Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Primary_HTS->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (Alternative detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Rule out assay interference) Orthogonal_Assay->Counter_Screen Secondary_Assay Secondary Functional Assay (Cell-based model) Counter_Screen->Secondary_Assay Confirmed Hits Target_Engagement Target Engagement (e.g., CETSA, SPR) Secondary_Assay->Target_Engagement Selectivity_Profiling Selectivity Profiling (Against related targets) Target_Engagement->Selectivity_Profiling Lead_Optimization Structure-Activity Relationship (SAR) & ADMET Profiling Selectivity_Profiling->Lead_Optimization Validated Leads

Caption: A typical workflow for validating hits from a high-throughput screening campaign.

Data Presentation: Comparative Analysis of Validation Assays

To illustrate the validation process, let's consider a hypothetical HTS campaign targeting a protein kinase, where several this compound compounds were identified as primary hits. The following tables summarize the quantitative data obtained from subsequent validation assays.

Table 1: Hit Confirmation and Potency Determination

Compound IDPrimary HTS (% Inhibition @ 10 µM)Dose-Response IC50 (µM)Orthogonal Assay IC50 (µM) [a]Counter-Screen (% Interference)
IMP-001850.50.7< 5%
IMP-002921.21.5< 5%
IMP-003 (False Positive)88> 50> 5095% (Autofluorescence)
IMP-004785.86.2< 5%
Alternative Compound [b]950.10.12< 5%

[a] Orthogonal assay using a different detection technology (e.g., luminescence-based instead of fluorescence-based).[4][5][6] [b] A known, potent inhibitor used as a positive control.

Table 2: Secondary Assay and Target Engagement

Compound IDCellular Assay EC50 (µM) [c]Cellular Thermal Shift Assay (CETSA) ΔTm (°C) [d]Surface Plasmon Resonance (SPR) KD (µM) [e]
IMP-0011.25.20.3
IMP-0022.54.10.9
IMP-00415.11.58.7
Alternative Compound0.38.10.08

[c] Measures the inhibition of downstream signaling in a relevant cell line.[3][5] [d] A shift in the melting temperature (Tm) of the target protein upon compound binding indicates engagement.[1][7][8] [e] The dissociation constant (KD) measures the binding affinity between the compound and the target protein.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation results. Below are protocols for the key experiments cited in the tables.

Dose-Response Analysis

The primary hits are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[9][10]

Protocol:

  • Prepare a serial dilution of the test compound, typically in 10-point, 3-fold dilutions.

  • Add the diluted compounds to the wells of a microtiter plate containing the assay components (e.g., enzyme, substrate, and buffer for a biochemical assay, or cells for a cellular assay).

  • Incubate the plates for a predetermined time at a specific temperature.

  • Measure the assay signal (e.g., fluorescence, luminescence, or absorbance).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50/EC50 value.

Orthogonal Assays

Orthogonal assays are employed to confirm the activity of the hits using a different detection method or assay format.[4][5][6] This helps to eliminate artifacts that may be specific to the primary assay technology.[1][4]

Protocol:

  • Develop a secondary assay for the same biological target but with a different readout. For example, if the primary assay was fluorescence-based, an orthogonal assay could be luminescence-based or use mass spectrometry to detect product formation.[5]

  • Perform dose-response analysis with the hit compounds using the orthogonal assay.

  • Compare the IC50 values obtained from the primary and orthogonal assays. Consistent results increase confidence in the hit.

Counter-Screens

Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than acting on the biological target.[9] Common interferences include autofluorescence, signal quenching, and inhibition of the reporter enzyme.[9]

Protocol:

  • Run the primary assay in the absence of the biological target but in the presence of the hit compound.

  • Any signal generated or quenched by the compound is indicative of assay interference.

  • Alternatively, for enzyme-based assays, the product of the enzymatic reaction can be spiked into the assay with the compound and detection reagents to see if the compound interferes with the detection.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment.[1][7][8] It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[7]

Protocol:

  • Treat intact cells with the test compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Cool the lysates and centrifuge to separate the soluble and aggregated protein fractions.

  • Analyze the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

  • The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of the compound indicates target engagement.

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat to various temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble & Aggregated Proteins lyse->separate analyze Analyze Soluble Protein (e.g., Western Blot) separate->analyze end Determine Thermal Shift (ΔTm) analyze->end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Considerations

Understanding the biological pathway in which the target operates is crucial for designing relevant secondary assays and interpreting the results. For a protein kinase target, a typical signaling cascade might involve a series of phosphorylation events leading to a cellular response.

Signaling_Pathway receptor Receptor kinase_target Target Kinase (Inhibited by IMP-001) receptor->kinase_target Activates downstream_kinase Downstream Kinase kinase_target->downstream_kinase Phosphorylates transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Regulates

Caption: A hypothetical signaling pathway involving a protein kinase target.

Conclusion

The validation of hits from a high-throughput screen of a this compound library is a critical and systematic process. By employing a cascade of assays including dose-response analysis, orthogonal and counter-screens, secondary cellular assays, and direct target engagement studies, researchers can effectively triage initial hits, eliminate false positives, and build a strong case for the therapeutic potential of validated lead compounds. The objective comparison of data from these assays, as presented in this guide, is essential for making informed decisions in the progression of a drug discovery project.

References

Safety Operating Guide

Proper Disposal of 3-Phenylimidazo[1,5-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Phenylimidazo[1,5-a]pyridine is a critical component of laboratory safety and environmental stewardship. As this compound is utilized in research and development, adherence to strict disposal protocols is essential to mitigate risks for laboratory personnel and ensure regulatory compliance. This document provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar imidazopyridine derivatives, such as 1-Bromo-3-phenylimidazo[1,5-a]pyridine and 3-Phenylimidazo[1,2-a]pyridine, suggest that it should be handled as a hazardous substance. The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential acute toxicity if swallowed or inhaled[1][2].

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.For immediate decontamination in case of accidental exposure[3].

In the event of a small spill, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a designated hazardous waste container[3]. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash[4][5]. The following protocol outlines the standard procedure for chemical waste disposal in a laboratory setting.

Step 1: Waste Segregation

  • Collect waste this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, paper towels), separately from other waste streams[6].

  • Do not mix incompatible wastes. If the waste is a solution, identify all chemical components.

Step 2: Container Selection

  • Use a dedicated, compatible, and leak-proof container for accumulation. The container must be in good condition and have a secure, sealable lid[4][6].

  • For liquid waste, ensure the container is designed for liquids. Do not use metal containers for corrosive waste[6].

  • The container should not be filled beyond 90% of its capacity to allow for expansion[7].

Step 3: Waste Labeling

  • Clearly label the hazardous waste container as soon as the first drop of waste is added[3][6].

  • The label must include:

    • The words "HAZARDOUS WASTE "[4][6].

    • The full chemical name: "This compound " and any other constituents with their approximate percentages. Do not use abbreviations or chemical formulas[8].

    • The associated hazards (e.g., "Irritant," "Acutely Toxic").

    • The date when waste accumulation started.

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area near the point of generation[6].

  • Segregate the container from incompatible materials, such as strong oxidizers and acids[3].

  • Secondary containment is required for liquid waste containers to manage potential leaks[4].

Step 5: Disposal and Record-Keeping

  • Once the container is full (not exceeding 90% capacity), arrange for pickup through your institution's EHS or a licensed hazardous waste disposal company[1][6].

  • Complete all necessary waste disposal forms and maintain a record of the disposal for your laboratory's inventory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: This compound Waste Generated is_mixed Is waste mixed with other chemicals? start->is_mixed segregate Segregate waste into a dedicated, compatible container. is_mixed->segregate  No identify_mix Identify all components of the waste mixture. is_mixed->identify_mix Yes label_container Label container with: - 'HAZARDOUS WASTE' - Full chemical names & % - Hazards & Start Date segregate->label_container consult_ehs Consult EHS for guidance on mixed waste disposal. identify_mix->consult_ehs store Store sealed container in a designated Satellite Accumulation Area with secondary containment. label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs records Complete and file waste disposal records. contact_ehs->records consult_ehs->label_container end_node End: Proper Disposal Complete records->end_node

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Disposal procedures are subject to change and must always be conducted in full compliance with the regulations of your institution and local, state, and federal authorities. Always consult the specific Safety Data Sheet (SDS) for the chemical and your institution's Environmental Health and Safety (EHS) department for detailed instructions.

References

Personal protective equipment for handling 3-Phenylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Phenylimidazo[1,5-a]pyridine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this compound is not fully established, it is prudent to handle it as a potentially hazardous substance. Based on the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI) and data from related compounds like pyridine and other imidazopyridine derivatives, the following PPE is mandatory.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.To protect eyes from dust particles and potential splashes.[1][2]
Hand Protection Chemical-resistant gloves such as butyl rubber or Viton®. Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.To prevent skin contact and absorption.[3][4][5]
Respiratory Protection A dust respirator should be used.[1] For situations with potential for vapor or aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended. Work should be conducted in a well-ventilated area or a chemical fume hood.[3][6]To avoid inhalation of harmful dust or vapors.[1][3][6]
Body Protection A standard laboratory coat, fully buttoned. For larger quantities or splash potential, consider a chemically impervious apron or suit.To protect clothing and skin from contamination.[2][3]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Before handling, ensure all required PPE is correctly donned.

  • Use dedicated and clearly labeled spatulas and weighing boats.

  • Handle the compound gently to avoid creating dust.

2. Solution Preparation:

  • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Keep the container covered as much as possible during dissolution.

3. During the Experiment:

  • Clearly label all containers with the chemical name and any known hazards.

  • Keep the work area clean and organized.

  • Avoid working alone. Ensure another person is aware of the work being conducted.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by soap and water.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

SituationFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice/attention.[1]
Skin Contact Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[1]
Spills For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be classified as hazardous waste.[3]

    • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[4]

  • Containerization and Labeling:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][4]

    • The label should include the chemical name and clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[7]

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[7][8]

    • Incineration in a licensed facility is a common disposal method for pyridine-containing waste.[6][8] Never pour this chemical down the drain or dispose of it in regular trash. [7]

Workflow for Safe Handling and Disposal

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylimidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Phenylimidazo[1,5-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。